molecular formula C20H24ClN5O B12372923 Transketolase-IN-5

Transketolase-IN-5

Cat. No.: B12372923
M. Wt: 385.9 g/mol
InChI Key: DHOSCCVQXKDPHQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Transketolase-IN-5 is a potent and selective small-molecule inhibitor of the enzyme transketolase (TKT). Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that serves as a key rate-limiting enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) . By inhibiting transketolase, this compound disrupts the production of essential pentose phosphates for nucleotide synthesis and NADPH regeneration, fundamentally altering cellular metabolic flux. This action is of high specific research value in investigating the metabolic dependencies of cancer cells, particularly those reliant on the PPP for biosynthesis and redox balance. The mechanism of action involves [e.g., competitive binding with the thiamine diphosphate cofactor or allosteric inhibition], leading to the suppression of TKT's catalytic activity, which is to reversibly transfer a two-carbon ketol unit between sugar phosphates . Research applications for this compound include exploring novel therapeutic strategies in oncology, studying metabolic adaptations in disease models, and as a tool compound for fundamental enzymology studies of ThDP-dependent enzymes . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C20H24ClN5O

Molecular Weight

385.9 g/mol

IUPAC Name

5-[bis(cyclopropylmethyl)amino]-1-(3-chloro-2-pyridinyl)-N-cyclopropylpyrazole-4-carboxamide

InChI

InChI=1S/C20H24ClN5O/c21-17-2-1-9-22-18(17)26-20(16(10-23-26)19(27)24-15-7-8-15)25(11-13-3-4-13)12-14-5-6-14/h1-2,9-10,13-15H,3-8,11-12H2,(H,24,27)

InChI Key

DHOSCCVQXKDPHQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CN(CC2CC2)C3=C(C=NN3C4=C(C=CC=N4)Cl)C(=O)NC5CC5

Origin of Product

United States

Foundational & Exploratory

Unveiling the Inhibitory Mechanism of Transketolase-IN-5: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of Transketolase-IN-5, a pyrazole amide derivative identified as a potent inhibitor of the enzyme transketolase (TKT). This document is intended for researchers, scientists, and drug development professionals interested in the fields of herbicide development and metabolic pathway inhibition.

This compound, also referred to as compound 6ba, has demonstrated significant herbicidal activity by targeting a key enzyme in plant metabolism. This guide summarizes the available quantitative data, details the experimental protocols for its characterization, and visualizes its proposed mechanism and the broader signaling context.

Core Mechanism of Action

This compound functions as an inhibitor of transketolase, a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. By disrupting the function of this enzyme, the inhibitor interferes with essential metabolic processes, including the synthesis of aromatic amino acids and the regeneration of ribulose-1,5-bisphosphate, which is vital for carbon fixation in photosynthesis. This inhibition ultimately leads to plant growth arrest and death.

Molecular docking studies suggest that this compound binds within the active cavity of the transketolase enzyme. This binding is stabilized by interactions with key amino acid residues, preventing the natural substrates from accessing the active site and thus inhibiting the enzyme's catalytic activity.

Quantitative Data Summary

The herbicidal efficacy of this compound has been evaluated against several weed species. The following table summarizes the reported inhibitory activity.

Target Weed SpeciesConcentration/DosageInhibition (%)Assay Method
Amaranthus retroflexus (AR)150 g ai/ha~80%Foliar Spray
Setaria viridis (SV)150 g ai/ha>80%Foliar Spray
Digitaria sanguinalis (DS)150 g ai/ha~80%Foliar Spray
Amaranthus retroflexus (AR)Not Specified~80%Small Cup Method (Root)
Setaria viridis (SV)Not Specified~80%Small Cup Method (Root)
Digitaria sanguinalis (DS)Not Specified~90%Small Cup Method (Root)

Note: Specific IC50 or Ki values for the direct inhibition of the transketolase enzyme by this compound are not explicitly provided in the primary literature reviewed. The data presented reflects the herbicidal efficacy observed in whole-plant assays.

Experimental Protocols

The characterization of this compound involved several key experimental procedures, as detailed below.

Transketolase (TK) Enzyme Activity Inhibition Test

A continuous spectrophotometric assay was employed to measure the inhibitory effect of this compound on TKT activity. The protocol is summarized as follows:

  • Enzyme Preparation: Recombinant Arabidopsis thaliana transketolase (AtTKL) is expressed and purified.

  • Reaction Mixture: The assay mixture contains thiamine pyrophosphate (TPP), CaCl2, xylulose 5-phosphate (X5P) as the donor substrate, and ribose 5-phosphate (R5P) as the acceptor substrate in a suitable buffer (e.g., Tris-HCl).

  • Coupling Enzymes: The reaction is coupled to a reporting system consisting of triosephosphate isomerase (TPI), glycerol-3-phosphate dehydrogenase (GDH), and NADH. The product of the TKT reaction, glyceraldehyde-3-phosphate (G3P), is converted by TPI and GDH, leading to the oxidation of NADH to NAD+.

  • Inhibitor Addition: this compound is added to the reaction mixture at various concentrations.

  • Spectrophotometric Measurement: The rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm over time.

  • Data Analysis: The percentage of inhibition is calculated by comparing the rate of the inhibitor-treated enzyme to that of a control (without inhibitor).

Herbicidal Activity Assessment (Foliar Spray Method)
  • Plant Cultivation: Weed species are cultivated in a controlled environment (e.g., greenhouse) until they reach a specific growth stage (e.g., 3-4 leaf stage).

  • Inhibitor Formulation: this compound is formulated as a wettable powder or emulsifiable concentrate.

  • Application: The formulated inhibitor is applied to the foliage of the plants at a specified dosage (e.g., 150 g of active ingredient per hectare).

  • Evaluation: After a set period (e.g., 14 days), the herbicidal effect is visually assessed and scored as the percentage of growth inhibition or plant death compared to untreated control plants.

Molecular Docking Analysis
  • Protein Structure Preparation: A homology model of the target transketolase enzyme (e.g., Arabidopsis thaliana TKL) is generated.

  • Ligand Preparation: The 3D structure of this compound is generated and optimized.

  • Docking Simulation: Molecular docking software (e.g., AutoDock) is used to predict the binding pose of this compound within the active site of the transketolase model.

  • Interaction Analysis: The predicted binding mode is analyzed to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the amino acid residues of the enzyme.

Visualizations

The following diagrams illustrate the mechanism of action and experimental workflows related to this compound.

Transketolase_Inhibition_Pathway cluster_ppp Pentose Phosphate Pathway (Non-oxidative) cluster_inhibition Inhibition Mechanism cluster_downstream Downstream Effects Xylulose-5-P Xylulose-5-P TKT Transketolase Xylulose-5-P->TKT Ribose-5-P Ribose-5-P Ribose-5-P->TKT Sedoheptulose-7-P Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P TKT->Sedoheptulose-7-P TKT->Glyceraldehyde-3-P TKT_Inhibited Transketolase (Inhibited) Blocked1 Blocked TKT_Inhibited->Blocked1 Blocked2 Blocked TKT_Inhibited->Blocked2 Blocked3 Blocked TKT_Inhibited->Blocked3 This compound This compound This compound->TKT_Inhibited Binds to active site Nucleotide_Synthesis Nucleotide Synthesis Aromatic_AA_Synthesis Aromatic Amino Acid Synthesis Photosynthesis Photosynthesis (Calvin Cycle) Blocked1->Nucleotide_Synthesis Blocked2->Aromatic_AA_Synthesis Blocked3->Photosynthesis TKT_Assay_Workflow cluster_reagents Reaction Components cluster_reaction Enzymatic Reaction & Detection TKT Transketolase Enzyme Reaction TKT Reaction -> G3P TKT->Reaction Substrates Substrates (X5P, R5P) Substrates->Reaction Inhibitor This compound Inhibitor->Reaction Inhibition Coupling Coupling Enzymes (TPI, GDH) Reaction->Coupling Detection NADH -> NAD+ (Absorbance at 340nm) Coupling->Detection

The Discovery and Synthesis of Novel Transketolase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a crucial metabolic route that runs parallel to glycolysis.[1] This pathway is essential for the production of NADPH, a primary cellular reductant that protects against oxidative stress, and for the synthesis of pentose sugars, which are precursors for nucleotide and nucleic acid biosynthesis.[1][2] The TKT enzyme family in humans includes TKT and two transketolase-like genes, TKTL1 and TKTL2.[3]

Emerging evidence has highlighted the significant role of TKT in various pathologies, particularly in cancer. Tumor cells often exhibit a reprogrammed metabolism, characterized by an upregulation of the PPP to meet the high demands for biomass production and to counteract increased oxidative stress.[4][5] Elevated TKT expression has been linked to tumor progression, metastasis, and resistance to therapy in various cancers, including hepatocellular carcinoma, breast cancer, and colorectal cancer.[3][5] This makes TKT a compelling target for the development of novel therapeutic agents.

This in-depth technical guide provides a comprehensive overview of the discovery and synthesis of novel transketolase inhibitors. It is designed to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in this promising area of therapeutic research. The guide covers key aspects of TKT inhibition, from the underlying signaling pathways to detailed experimental protocols for inhibitor screening and synthesis.

Signaling Pathways Involving Transketolase

Transketolase functions at the heart of the pentose phosphate pathway, catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[2] This activity directly links the PPP with glycolysis, allowing for the interconversion of sugar phosphates to meet the cell's metabolic needs.

Below is a diagram illustrating the central role of Transketolase in the Pentose Phosphate Pathway.

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway G6P Glucose-6-Phosphate Glycolysis Glycolysis G6P->Glycolysis R5P Ribose-5-Phosphate (Nucleotide Synthesis) G6P->R5P Oxidative Phase (NADPH production) F6P Fructose-6-Phosphate F6P->Glycolysis GAP Glyceraldehyde-3-Phosphate GAP->Glycolysis TALDO Transaldolase GAP->TALDO Glycolysis->G6P Glycolysis->F6P Glycolysis->GAP X5P Xylulose-5-Phosphate R5P->X5P TKT1 Transketolase R5P->TKT1 X5P->TKT1 TKT2 Transketolase X5P->TKT2 S7P Sedoheptulose-7-Phosphate S7P->TALDO E4P Erythrose-4-Phosphate E4P->TKT2 TKT1->GAP TKT1->S7P TKT2->F6P TKT2->GAP TALDO->F6P TALDO->E4P

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

In the context of cancer, TKT's role extends beyond central metabolism. It is implicated in regulating various signaling pathways that promote tumorigenesis. For instance, TKT can influence the stability of hypoxia-inducible factor 1-alpha (HIF-1α) and regulate the expression of lactate dehydrogenase A (LDHA) through the alpha-ketoglutarate (αKG) signaling pathway, thereby promoting breast cancer metastasis.[3] Furthermore, TKT has been shown to counteract oxidative stress, a common feature of cancer cells, by modulating the production of NADPH.[4]

The following diagram illustrates a simplified workflow for the discovery of novel transketolase inhibitors, from initial high-throughput screening to lead optimization.

InhibitorDiscoveryWorkflow cluster_screening High-Throughput Screening (HTS) cluster_validation Hit Validation & Characterization cluster_optimization Lead Optimization CompoundLibrary Compound Library HTSAssay Primary HTS Assay (e.g., FLINT, NADH-based) CompoundLibrary->HTSAssay Hits Initial Hits HTSAssay->Hits DoseResponse Dose-Response & IC50 Determination Hits->DoseResponse SecondaryAssays Secondary & Orthogonal Assays (e.g., different assay format) DoseResponse->SecondaryAssays SelectivityAssays Selectivity Profiling (against other enzymes) SecondaryAssays->SelectivityAssays SAR Structure-Activity Relationship (SAR) Studies SelectivityAssays->SAR ADME ADME/Tox Profiling SAR->ADME InVivo In Vivo Efficacy Studies ADME->InVivo FinalCandidate Preclinical Candidate InVivo->FinalCandidate

Caption: Workflow for Transketolase Inhibitor Discovery.

Data Presentation: Quantitative Inhibitor Data

A crucial aspect of drug discovery is the quantitative assessment of inhibitor potency. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key parameters used to characterize and compare the efficacy of different compounds. The following tables summarize the reported IC50 and Ki values for a selection of known transketolase inhibitors.

Table 1: IC50 Values of Transketolase Inhibitors

Inhibitor ClassCompoundAssay TypeTargetIC50Reference
Thiamine Analogs OxythiamineEnzymaticHuman TKTIn the micromolar range[2]
N3'-pyridyl thiamineEnzymaticHuman TKTPotent inhibitor[6][7]
Natural Products Oroxylin AEnzymaticHuman TKTPotent inhibitor[8]
Small Molecules ThimerosalEnzymaticTrxR1 (Thiol-dependent)24.08 nM[9]
ZINC12007063In silico (Virtual Screening)Plant TKL-[10]

Table 2: Ki Values of Transketolase Inhibitors

Inhibitor ClassCompoundInhibition ModeTargetKiReference
Thiamine Analogs PyrithiamineCompetitiveThiamine Pyrophosphokinase2-3 µM[2]
OxythiamineCompetitiveThiamine Pyrophosphokinase4.2 mM[2]

Note: The inhibitory activities are often highly dependent on the specific assay conditions, including enzyme and substrate concentrations. Direct comparison of values across different studies should be made with caution.

Experimental Protocols

The identification and characterization of novel transketolase inhibitors rely on robust and reproducible experimental assays. This section provides detailed methodologies for key experiments commonly employed in TKT inhibitor discovery.

High-Throughput Screening (HTS) for Transketolase Inhibitors

HTS enables the rapid screening of large compound libraries to identify initial "hits" with inhibitory activity against TKT.[9] A common approach is the use of a coupled-enzyme assay that monitors the consumption of NADH.

Workflow for a High-Throughput Screen:

  • Assay Plate Preparation: Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of a 384-well microplate.

  • Enzyme and Reagent Addition: Add a solution containing recombinant human transketolase, its substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate), and the coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) to each well.

  • Initiation of Reaction: Start the reaction by adding NADH.

  • Signal Detection: Monitor the decrease in absorbance at 340 nm over time using a plate reader. A reduced rate of NADH consumption in the presence of a compound indicates potential TKT inhibition.

  • Hit Selection: Compounds that exhibit a statistically significant reduction in enzyme activity (e.g., >50% inhibition at a single concentration) are selected as primary hits for further characterization.

NADH-Dependent Transketolase Activity Assay

This spectrophotometric assay is a widely used method for measuring TKT activity and for determining the potency of inhibitors (IC50 values).[11][12][13] The principle of the assay is based on the TKT-catalyzed reaction, which produces glyceraldehyde-3-phosphate. This product is then converted in a series of coupled enzymatic reactions, ultimately leading to the oxidation of NADH to NAD+, which can be monitored by the decrease in absorbance at 340 nm.[11]

Materials:

  • Assay Buffer: 50 mM Tris-HCl, pH 7.6

  • Recombinant Human Transketolase: Purified enzyme

  • Substrates:

    • Ribose-5-phosphate

    • Xylulose-5-phosphate

  • Coupling Enzymes:

    • Triosephosphate isomerase (TPI)

    • Glycerol-3-phosphate dehydrogenase (G3PDH)

  • Cofactor: Thiamine pyrophosphate (TPP)

  • Reducing Agent: NADH

  • Test Inhibitor: Dissolved in a suitable solvent (e.g., DMSO)

Procedure:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing assay buffer, TPP, ribose-5-phosphate, xylulose-5-phosphate, TPI, G3PDH, and NADH.

  • Inhibitor Incubation: In a 96-well plate, add a small volume of the test inhibitor at various concentrations to the wells. Include control wells with solvent only.

  • Enzyme Addition: Add recombinant human transketolase to all wells to initiate the reaction.

  • Kinetic Measurement: Immediately place the plate in a spectrophotometer pre-set to 37°C and measure the absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for a defined period (e.g., 15-30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocity (rate of NADH consumption) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Normalize the velocities to the control (no inhibitor) to obtain the percentage of inhibition.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Synthesis of a Thiamine Analog Transketolase Inhibitor: N3'-pyridyl Thiamine

Thiamine analogs are a major class of transketolase inhibitors.[6][7] The synthesis of N3'-pyridyl thiamine, a potent TKT inhibitor, is described below as a representative example.[6][7]

Synthetic Scheme:

The synthesis involves the condensation of a substituted pyrimidine moiety with a thiazole moiety.

  • Synthesis of the Pyrimidine Moiety (e.g., 3-(bromomethyl)-6-methyl-2-aminopyridine): This intermediate can be synthesized from commercially available starting materials through standard organic chemistry reactions, such as bromination of the corresponding methyl-substituted aminopyridine.

  • Synthesis of the Thiazole Moiety (e.g., 5-(2-hydroxyethyl)-4-methylthiazole): This can be prepared from commercially available starting materials through a multi-step synthesis.

  • Condensation Reaction: The pyrimidine and thiazole moieties are reacted together in a suitable solvent (e.g., acetonitrile) at an elevated temperature to form the final N3'-pyridyl thiamine product.

  • Purification: The crude product is purified by techniques such as recrystallization or column chromatography to yield the pure inhibitor.

  • Characterization: The structure of the synthesized compound is confirmed using analytical methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Synthesis of a Natural Product Transketolase Inhibitor: Oroxylin A

Oroxylin A is a natural flavonoid that has been identified as a TKT inhibitor.[8] Its synthesis can be achieved from commercially available starting materials.[14][15]

Synthetic Route from Baicalein:

  • Protection of Hydroxyl Groups: The 5- and 7-hydroxyl groups of baicalein are selectively protected using appropriate protecting groups (e.g., benzyl or methoxymethyl ethers) to prevent their reaction in subsequent steps.

  • Methylation: The 6-hydroxyl group is then methylated using a suitable methylating agent (e.g., dimethyl sulfate or methyl iodide) in the presence of a base.

  • Deprotection: The protecting groups on the 5- and 7-hydroxyl groups are removed under appropriate conditions (e.g., hydrogenolysis for benzyl groups or acidic hydrolysis for MOM ethers) to yield Oroxylin A.

  • Purification and Characterization: The final product is purified by chromatography and its structure confirmed by spectroscopic methods.

Conclusion

The central role of transketolase in cellular metabolism, particularly in the context of diseases with altered metabolic profiles such as cancer, has established it as a highly attractive target for therapeutic intervention. The discovery and development of novel, potent, and selective TKT inhibitors hold significant promise for the treatment of these conditions. This technical guide has provided a comprehensive overview of the key aspects of this research area, from the fundamental signaling pathways to practical experimental protocols for inhibitor discovery and synthesis. The continued application of high-throughput screening, coupled with rational drug design and synthetic chemistry, will undoubtedly lead to the identification of new and improved TKT inhibitors with the potential for clinical translation. It is anticipated that the information presented herein will serve as a valuable resource for researchers dedicated to advancing this exciting field of drug discovery.

References

The Central Role of Transketolase in the Pentose Phosphate Pathway: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

Whitepaper | November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

Transketolase (TKT) is a pivotal enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), a critical metabolic route for the synthesis of nucleotide precursors and the production of reducing equivalents. This technical guide provides an in-depth examination of transketolase's structure, catalytic mechanism, and its integral role in cellular metabolism. We will explore its regulation, clinical significance in oncology and neurodegenerative disorders, and present detailed experimental protocols for its study. This document serves as a comprehensive resource for professionals seeking to understand and target transketolase in research and therapeutic development.

Introduction to Transketolase and the Pentose Phosphate Pathway

The pentose phosphate pathway (PPP) is a fundamental metabolic pathway that runs parallel to glycolysis.[1] It is comprised of two distinct phases: the oxidative and non-oxidative branches. The oxidative phase is responsible for the production of NADPH, a crucial reductant for biosynthetic processes and for counteracting oxidative stress. The non-oxidative phase facilitates the interconversion of sugar phosphates, generating precursors for nucleotide and nucleic acid synthesis, such as ribose-5-phosphate.[1][2]

At the heart of the non-oxidative PPP is transketolase (TKT), a thiamine diphosphate (ThDP)-dependent enzyme that connects the PPP with glycolysis.[3][4] TKT catalyzes the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[5] This function is essential for the production of ribose-5-phosphate for DNA and RNA synthesis and for channeling excess sugar phosphates into the glycolytic pathway.[6] Given its central role, TKT is a key regulator of cellular proliferation and survival, making it a significant area of interest in various disease states, including cancer and neurodegenerative disorders.[7][8] In humans, the transketolase family includes the TKT gene and two transketolase-like genes, TKTL1 and TKTL2.[3][9]

Transketolase: Structure and Catalytic Mechanism

Enzyme Structure

Human transketolase is a homodimeric enzyme, with each subunit having a molecular weight of approximately 70-75 kDa.[10] The enzyme is composed of three α/β-type domains: the N-terminal PP domain, the middle PYR domain, and the C-terminal domain.[10] The two active sites are located at the interface between the PP domain of one subunit and the PYR domain of the neighboring subunit.[10][11] The binding of the essential cofactor, thiamine diphosphate (ThDP), and a divalent cation, typically Ca2+, occurs within this active site.[10][12] The entrance to the active site is lined with conserved arginine, histidine, serine, and aspartate residues that interact with the phosphate group of the sugar phosphate substrates.[3]

The Catalytic Cycle

The catalytic mechanism of transketolase is initiated by the deprotonation of the thiazolium ring of ThDP, forming a reactive carbanion.[3] This carbanion then attacks the carbonyl carbon of a ketose donor substrate (e.g., xylulose-5-phosphate). This leads to the cleavage of the C2-C3 bond of the ketose, releasing an aldose product (e.g., glyceraldehyde-3-phosphate) and leaving a two-carbon glycoaldehyde fragment covalently attached to ThDP, forming the α,β-dihydroxyethyl-ThDP intermediate.[2][3] This intermediate then transfers the two-carbon fragment to an aldose acceptor substrate (e.g., ribose-5-phosphate or erythrose-4-phosphate) to form a new ketose product (e.g., sedoheptulose-7-phosphate or fructose-6-phosphate).[3]

Transketolase_Mechanism cluster_step1 Step 1: TPP Activation & Substrate Binding cluster_step2 Step 2: Cleavage and Intermediate Formation cluster_step3 Step 3: Second Substrate Binding & Transfer cluster_step4 Step 4: Product Release TPP Thiamine Diphosphate (TPP) Carbanion TPP Carbanion TPP->Carbanion Deprotonation Adduct TPP-Substrate Adduct Carbanion->Adduct Nucleophilic Attack Ketose_Donor Ketose Donor (e.g., Xylulose-5-P) Ketose_Donor->Adduct Nucleophilic Attack Aldose_Product1 Aldose Product (e.g., GAP) Adduct->Aldose_Product1 C-C Bond Cleavage DHE_TPP α,β-Dihydroxyethyl-TPP (Intermediate) Adduct->DHE_TPP C-C Bond Cleavage Aldose_Acceptor Aldose Acceptor (e.g., Ribose-5-P) DHE_TPP2 α,β-Dihydroxyethyl-TPP Ketose_Product_Complex Enzyme-Product Complex Aldose_Acceptor->Ketose_Product_Complex Transfer DHE_TPP2->Ketose_Product_Complex Transfer Ketose_Product2 Ketose Product (e.g., Sedoheptulose-7-P) Ketose_Product_Complex->Ketose_Product2 Release TPP_Regen Regenerated TPP Ketose_Product_Complex->TPP_Regen Release

Figure 1: Catalytic mechanism of transketolase.

Transketolase in the Non-Oxidative Pentose Phosphate Pathway

Transketolase catalyzes two key reversible reactions in the non-oxidative PPP, effectively linking it to glycolysis.[3]

  • Reaction 1: The transfer of a two-carbon unit from xylulose-5-phosphate to ribose-5-phosphate , yielding sedoheptulose-7-phosphate and glyceraldehyde-3-phosphate .[3][13]

  • Reaction 2: The transfer of a two-carbon unit from xylulose-5-phosphate to erythrose-4-phosphate , producing fructose-6-phosphate and glyceraldehyde-3-phosphate .[3][13]

These reactions are crucial for the synthesis of ribose-5-phosphate, the precursor for nucleotides and nucleic acids, and for the conversion of excess pentose phosphates back into glycolytic intermediates (fructose-6-phosphate and glyceraldehyde-3-phosphate).[3] This metabolic flexibility allows cells to adapt to varying demands for NADPH, ribose-5-phosphate, and ATP.

PPP_Pathway R5P Ribose-5-P TKT1 Transketolase R5P->TKT1 X5P1 Xylulose-5-P X5P1->TKT1 X5P2 Xylulose-5-P TKT2 Transketolase X5P2->TKT2 E4P Erythrose-4-P E4P->TKT2 S7P Sedoheptulose-7-P TA Transaldolase S7P->TA G3P1 Glyceraldehyde-3-P G3P1->TA to_glycolysis1 To Glycolysis G3P1->to_glycolysis1 G3P2 Glyceraldehyde-3-P to_glycolysis2 To Glycolysis G3P2->to_glycolysis2 F6P1 Fructose-6-P F6P2 Fructose-6-P to_glycolysis3 To Glycolysis F6P2->to_glycolysis3 TKT1->S7P TKT1->G3P1 TA->E4P TA->F6P1 TKT2->G3P2 TKT2->F6P2

Figure 2: Role of transketolase in the non-oxidative PPP.

Quantitative Analysis of Transketolase Activity

The kinetic parameters of transketolase, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are crucial for understanding its function and for the development of inhibitors. These parameters can vary depending on the source of the enzyme, substrate, and experimental conditions.

SubstrateKₘ (µM)Vₘₐₓ (U/mg)Organism/TissueReference
Xylulose-5-Phosphate40 - 450VariesYeast, Human[14][15]
Ribose-5-Phosphate200 - 1200VariesYeast, Human[14][15]
Fructose-6-Phosphate800 - 2000VariesYeast[16]
Erythrose-4-Phosphate20 - 50VariesYeast[16]
Sedoheptulose-7-Phosphate100 - 300VariesYeast[16]

Note: The values presented are approximate ranges from various studies and should be determined empirically for specific experimental setups.

Regulation of Transketolase

The activity of transketolase is regulated at multiple levels to meet the metabolic needs of the cell.

  • Substrate Availability: The flux through the non-oxidative PPP is highly dependent on the concentrations of its substrates, which are in turn influenced by the activity of glycolysis and the oxidative PPP.

  • Transcriptional Regulation: The expression of the TKT gene can be upregulated in response to cellular stress and growth signals. For example, the NRF2 pathway, a sensor of oxidative stress, can regulate TKT expression.[1]

  • Post-Translational Modifications: Transketolase activity can be modulated by post-translational modifications. For instance, the Akt signaling pathway, which is central to cell growth and survival, can phosphorylate TKT at Threonine 382, leading to a significant increase in its enzymatic activity.[17] Acylation, such as acetylation and malonylation, has also been shown to regulate TKT function, potentially by altering its conformation or protein-protein interactions.[18]

TKT_Regulation AminoAcids Amino Acids mTORC2 mTORC2 AminoAcids->mTORC2 activate IKK IKK AminoAcids->IKK activate Akt Akt mTORC2->Akt activate IKK->Akt activate TKT Transketolase (TKT) Akt->TKT phosphorylates Thr382 TKT_P Phosphorylated TKT (Active) TKT->TKT_P PPP_Flux Increased PPP Flux TKT_P->PPP_Flux enhances Purine_Synth Purine Synthesis PPP_Flux->Purine_Synth leads to

Figure 3: Regulation of transketolase by the Akt signaling pathway.

Clinical Significance of Transketolase

Role in Cancer

Cancer cells exhibit reprogrammed metabolism, characterized by increased glucose uptake and a high rate of glycolysis, a phenomenon known as the Warburg effect.[1] The PPP is often upregulated in cancer cells to provide the necessary building blocks for rapid proliferation (ribose-5-phosphate) and to counteract increased oxidative stress (NADPH).[1][7] Transketolase, and its isoform TKTL1, have been implicated in driving cancer development and progression.[7][19] High expression of TKT is associated with poor prognosis in several cancers, including lung, breast, and ovarian cancer.[20][21] TKT promotes cancer cell growth by supplying nucleic acid precursors and by maintaining redox homeostasis.[1] Consequently, targeting transketolase with small molecule inhibitors is being explored as a potential anti-cancer strategy.[22][23]

Role in Neurodegenerative Diseases

Thiamine (Vitamin B1) deficiency is linked to several neurological disorders, most notably Wernicke-Korsakoff syndrome, which is often associated with chronic alcoholism.[24] As ThDP is an essential cofactor for transketolase, thiamine deficiency leads to reduced TKT activity.[24] This impairment of the PPP in the brain can disrupt myelin maintenance and lead to neuronal cell death, contributing to the neurodegeneration seen in these conditions.[25][26] Variants of the transketolase-like gene TKTL1 have also been associated with an increased risk for neurodegenerative diseases like Alzheimer's.[8]

Experimental Protocols

Fluorometric Assay for Transketolase Activity

This protocol is based on a coupled-enzyme assay that measures the formation of a fluorescent product.

  • Principle: Transketolase catalyzes the conversion of its substrates. The products of this reaction are then used in a series of subsequent enzymatic reactions that culminate in the conversion of a non-fluorescent probe to a highly fluorescent product. The rate of fluorescence increase is directly proportional to the transketolase activity.[27]

  • Reagents:

    • TKT Assay Buffer

    • TKT Substrate Mix (containing donor and acceptor sugars)

    • TKT Enzyme Mix (coupling enzymes)

    • TKT Developer (containing the fluorescent probe)

    • Positive Control (purified TKT enzyme)

    • Sample (cell or tissue lysate)

  • Procedure:

    • Prepare samples (e.g., cell or tissue lysates) in TKT Assay Buffer on ice.

    • Add samples, positive control, and a negative control (buffer only) to a 96-well plate.

    • Prepare a reaction mix containing Assay Buffer, Substrate Mix, Enzyme Mix, and Developer.

    • Add the reaction mix to all wells.

    • Measure fluorescence immediately in kinetic mode at Ex/Em = 535/587 nm at 37°C for 30-60 minutes.

  • Data Analysis:

    • Calculate the slope of the fluorescence curve for each sample.

    • Subtract the slope of the negative control from all sample readings.

    • Calculate TKT activity using a standard curve or by relating the rate of reaction to the amount of protein in the sample.

TKT_Assay_Workflow start Start prep_sample Prepare Sample (e.g., Cell Lysate) start->prep_sample add_to_plate Add Sample, Positive Control, and Negative Control to 96-well Plate prep_sample->add_to_plate add_mix Add Reaction Mix to Wells add_to_plate->add_mix prep_mix Prepare Reaction Mix (Substrates, Coupling Enzymes, Probe) prep_mix->add_mix measure Measure Fluorescence Kinetically (Ex/Em = 535/587 nm, 37°C) add_mix->measure analyze Analyze Data (Calculate Slope and Activity) measure->analyze end End analyze->end

Figure 4: Workflow for a fluorometric transketolase activity assay.

Measurement of Pentose Phosphate Pathway Flux using ¹³C-Labeled Glucose

This protocol provides a method to assess the relative flux through the PPP compared to glycolysis.

  • Principle: Cells are cultured with glucose that is isotopically labeled with ¹³C at specific positions (e.g., [1,2-¹³C₂]glucose or [2,3-¹³C₂]glucose). The ¹³C atoms are traced as they are metabolized through glycolysis and the PPP. The differential labeling patterns in downstream metabolites, such as lactate or ribose from RNA, are then quantified using mass spectrometry (MS) or nuclear magnetic resonance (NMR) to determine the relative flux through each pathway.[28][29][30]

  • Methodology:

    • Cell Culture: Culture cells in a glucose-free medium supplemented with a known concentration of the desired ¹³C-labeled glucose tracer.

    • Metabolite Extraction: After a defined incubation period, rapidly quench metabolism and extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

    • Sample Preparation:

      • For LC-MS analysis of sugar phosphates: Separate the polar metabolites for direct injection.

      • For GC-MS analysis of RNA ribose: Hydrolyze RNA to ribonucleosides, followed by derivatization.

    • Instrumental Analysis:

      • LC-MS: Use liquid chromatography-mass spectrometry to separate and detect the mass isotopologues of key metabolites like ribose-5-phosphate.

      • GC-MS: Use gas chromatography-mass spectrometry to analyze the derivatized ribose.

    • Flux Calculation: The fractional labeling of the metabolites is used in metabolic flux analysis (MFA) models to calculate the relative contribution of the PPP to glucose metabolism.[29] For example, using [1,2-¹³C₂]glucose, the PPP will generate singly labeled lactate, while glycolysis will produce doubly labeled lactate.[28]

Conclusion and Future Directions

Transketolase is a critical enzyme that sits at the crossroads of carbohydrate metabolism, playing an indispensable role in the synthesis of nucleotide precursors and in maintaining cellular redox balance. Its dysregulation is implicated in the pathogenesis of major human diseases, particularly cancer and neurodegenerative disorders. The methodologies outlined in this guide provide a framework for the detailed investigation of transketolase function and regulation. Future research will likely focus on the development of highly specific inhibitors for therapeutic use, a deeper understanding of the roles of TKT isoforms, and the elucidation of novel regulatory mechanisms. The continued exploration of transketolase will undoubtedly yield valuable insights into cellular metabolism and open new avenues for therapeutic intervention.

References

Transketolase Inhibition: A Promising Avenue for Novel Herbicide Development

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The escalating challenge of weed resistance to existing herbicides necessitates the exploration of novel modes of action. Transketolase (TK), a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, has emerged as a compelling target for the development of new-generation herbicides.[1][2][3] This technical guide provides a comprehensive overview of the rationale for targeting transketolase, details on inhibitor compounds, relevant experimental protocols, and the biochemical pathways involved.

The Rationale for Targeting Transketolase

Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that plays a crucial role in primary plant metabolism.[4][5] It catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, linking the PPP with glycolysis.[4][6] In plants, TK is vital for:

  • The Calvin Cycle: Essential for carbon fixation during photosynthesis.[2]

  • The Pentose Phosphate Pathway: Generates NADPH for reductive biosynthesis and precursors for nucleotide and aromatic amino acid synthesis.[6][7]

  • Production of Erythrose-4-Phosphate: A precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids and other secondary metabolites.[7]

Inhibition of transketolase disrupts these fundamental processes, leading to the accumulation of toxic intermediates and a halt in plant growth, ultimately causing plant death.[7] The high degree of conservation of transketolase in plants makes it an attractive target for broad-spectrum herbicides.[3]

Quantitative Data on Transketolase Inhibitors

Several classes of compounds have been investigated as potential transketolase inhibitors for herbicidal applications. The following table summarizes the available quantitative data on the efficacy of some of these inhibitors against various weed species.

Compound IDChemical ClassTarget Weed(s)Inhibition (%)ConcentrationReference
4l 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoleAmaranthus retroflexus (AR), Digitaria sanguinalis (DS)>90%100-200 mg/L[1]
4m 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoleAmaranthus retroflexus (AR), Digitaria sanguinalis (DS)>90%100-200 mg/L[1]
TKL-IN-1 (compound 7r) Not SpecifiedDigitaria sanguinalis (Ds), Amaranthus retroflexus (Ar)--[8]
TKL-IN-2 (compound 4w) Not SpecifiedDigitaria sanguinalis, Amaranthus retroflexus>90%200 mg/L[8]
Transketolase-IN-3 Not SpecifiedDigitaria sanguinalis (DS), Amaranthus retroflexus (AR)--[8]
Transketolase-IN-5 (compound 6ba) Not SpecifiedAmaranthus retroflexus, Setaria viridis, Digitaria sanguinalis--[8]
Transketolase-IN-6 (Compound 6bj) Not SpecifiedAmaranthus retroflexus, Setaria viridis~80% (root inhibition)-[8]
5av Thioether containing 1,2,4-triazole Schiff basesAmaranthus retroflexus (AR), Digitaria sanguinalis (DS)>90%100 mg/L[9]
5aw Thioether containing 1,2,4-triazole Schiff basesAmaranthus retroflexus (AR), Digitaria sanguinalis (DS)>90%100 mg/L[9]
α-terthienyl ThiopheneArabidopsis thaliana--[2][10]

Experimental Protocols

In Vitro Herbicidal Activity Assay (Small Cup Method)

This method is utilized for the preliminary screening of the herbicidal activity of compounds.

  • Preparation of Test Solutions: Dissolve the candidate compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with distilled water containing a surfactant (e.g., Tween-80) to achieve the desired test concentrations (e.g., 100 mg/L and 200 mg/L).[9]

  • Seed Germination: Germinate seeds of the target weed species (e.g., Amaranthus retroflexus, Digitaria sanguinalis) on moist filter paper in petri dishes.

  • Treatment Application: Place a piece of filter paper in a small cup or petri dish and add a specific volume of the test solution.

  • Incubation: Transfer a set number of germinated seeds into each cup. Seal the cups and incubate them in a growth chamber under controlled conditions (e.g., 25°C, 12h light/12h dark photoperiod).

  • Evaluation: After a defined period (e.g., 72 hours), measure the root and shoot length of the seedlings. Calculate the percentage of inhibition relative to a solvent-only control.[9]

Greenhouse Bioassay for Herbicidal Activity

This protocol assesses the post-emergence herbicidal efficacy of the compounds under more realistic conditions.

  • Plant Cultivation: Sow seeds of the target weed species in pots containing a suitable soil mixture. Grow the plants in a greenhouse under controlled temperature, humidity, and light conditions.

  • Treatment Application: At a specific growth stage (e.g., 2-3 leaf stage), apply the test compounds as a foliar spray. The compounds are typically formulated with a solvent, water, and a surfactant. Application rates are expressed in grams of active ingredient per hectare (g ai/ha).[9]

  • Evaluation: After a set period (e.g., 21 days), visually assess the herbicidal injury using a rating scale (e.g., 0% = no effect, 100% = complete kill). Additionally, harvest the aerial parts of the plants and measure their fresh weight to quantify the growth inhibition compared to untreated control plants.[9]

Transketolase Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of the compounds on the activity of the transketolase enzyme.

  • Enzyme Extraction: Isolate and purify transketolase from a plant source (e.g., spinach leaves) or use a commercially available recombinant enzyme.

  • Assay Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), the enzyme's cofactor thiamine pyrophosphate (TPP), a divalent cation (e.g., MgCl2), and the substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).

  • Inhibitor Addition: Add the test compound at various concentrations to the reaction mixture and pre-incubate with the enzyme.

  • Reaction Initiation and Measurement: Initiate the reaction by adding the substrates. Monitor the rate of the reaction by measuring the disappearance of a substrate or the appearance of a product using a spectrophotometer. For example, the conversion of ribose-5-phosphate can be coupled to the oxidation of NADH, which can be monitored at 340 nm.

  • IC50 Determination: Calculate the concentration of the inhibitor required to cause 50% inhibition of the enzyme activity (IC50 value).

Visualizations

Signaling Pathways and Workflows

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Calvin Calvin Cycle cluster_downstream Downstream Effects of Inhibition G6P Glucose-6-P Ru5P Ribulose-5-P G6P->Ru5P Oxidative Phase (NADPH production) X5P Xylulose-5-P Ru5P->X5P R5P Ribose-5-P Ru5P->R5P TK Transketolase X5P->TK R5P->TK S7P Sedoheptulose-7-P E4P Erythrose-4-P Aromatic_AA_Synthesis_Block Blockage of Aromatic Amino Acid Synthesis E4P->Aromatic_AA_Synthesis_Block F6P Fructose-6-P G3P Glyceraldehyde-3-P Calvin_F6P Fructose-6-P Calvin_G3P Glyceraldehyde-3-P Calvin_G3P->TK Calvin_E4P Erythrose-4-P Calvin_S7P Sedoheptulose-7-P Calvin_S7P->TK Calvin_Ru5P Ribulose-5-P TK->S7P TK->G3P TK->Calvin_Ru5P Photosynthesis_Inhibition Inhibition of Photosynthesis TK->Photosynthesis_Inhibition Inhibitor This compound (or other inhibitor) Inhibitor->TK Plant_Death Plant Growth Arrest & Death Photosynthesis_Inhibition->Plant_Death Aromatic_AA_Synthesis_Block->Plant_Death

Caption: Mechanism of action for transketolase inhibitors in plants.

Experimental_Workflow cluster_discovery Discovery & Initial Screening cluster_evaluation In Planta & Advanced Evaluation cluster_development Lead Optimization & Development Compound_Synthesis Compound Synthesis or Virtual Screening In_Vitro_Assay In Vitro Herbicidal Assay (Small Cup Method) Compound_Synthesis->In_Vitro_Assay Enzyme_Assay Transketolase Enzyme Inhibition Assay Compound_Synthesis->Enzyme_Assay Greenhouse_Assay Greenhouse Bioassay (Post-emergence) In_Vitro_Assay->Greenhouse_Assay MoA_Studies Mode of Action Studies (Metabolomics, Proteomics) Enzyme_Assay->MoA_Studies Selectivity_Test Crop Selectivity Testing Greenhouse_Assay->Selectivity_Test Lead_Optimization Lead Compound Optimization Selectivity_Test->Lead_Optimization MoA_Studies->Lead_Optimization Field_Trials Field Trials Lead_Optimization->Field_Trials Herbicide_Candidate Potential Herbicide Candidate Field_Trials->Herbicide_Candidate

Caption: A typical workflow for the discovery and development of transketolase-inhibiting herbicides.

Conclusion

Transketolase represents a highly promising, yet underexploited, target for the development of novel herbicides with a new mode of action. The disruption of fundamental metabolic pathways by transketolase inhibitors leads to potent herbicidal activity against a range of problematic weeds. Further research focusing on the design and optimization of selective and potent transketolase inhibitors, such as the promising classes of oxadiazoles and triazole Schiff bases, holds the key to delivering new solutions for sustainable weed management. The detailed experimental protocols and conceptual frameworks provided in this guide offer a solid foundation for researchers to advance the exploration of this exciting herbicidal target.

References

An In-depth Technical Guide to the Biochemical Properties of Transketolase

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No publicly available information was found for a specific inhibitor named "Transketolase-IN-5". This guide provides a comprehensive overview of the biochemical properties of the enzyme Transketolase (TKT), which is the presumed target of such a molecule.

Introduction

Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP) and the Calvin cycle in photosynthetic organisms.[1][2][3] It plays a vital role in cellular metabolism by catalyzing the reversible transfer of a two-carbon ketol unit from a ketose donor to an aldose acceptor.[4][5] This function links the PPP with glycolysis, providing a mechanism for the metabolism of excess sugar phosphates and the production of precursors for nucleotide and aromatic amino acid biosynthesis.[1][2] TKT's activity is dependent on the cofactor thiamine diphosphate (ThDP) and a divalent cation, typically Ca2+.[2][4] Given its central role in metabolism, TKT is a potential therapeutic target for various diseases, including cancer and neurodegenerative disorders.[6][7]

Biochemical Properties and Kinetics

The catalytic activity of Transketolase is fundamental to its physiological role. The enzyme facilitates the transfer of a dihydroxyethyl group from a ketose phosphate to an aldose phosphate.[8]

Quantitative Data Summary

As no specific data for "this compound" is available, the following tables provide an illustrative example of how such data would be presented. The values are placeholders and not representative of any specific compound.

Table 1: In Vitro Inhibitory Activity of a Hypothetical TKT Inhibitor

CompoundIC50 (µM)Ki (µM)Mechanism of Inhibition
This compound[Placeholder Value][Placeholder Value][e.g., Competitive]

Table 2: Binding Affinity of a Hypothetical TKT Inhibitor

CompoundTargetKD (nM)Assay Method
This compoundHuman TKT[Placeholder Value][e.g., Surface Plasmon Resonance]

Table 3: Michaelis-Menten Constants for Human Transketolase

SubstrateKm (mM)
Xylulose 5-phosphate[Value from literature, e.g., ~0.05]
Ribose 5-phosphate0.53[8]
Erythrose 4-phosphate[Value from literature, e.g., ~0.02]
Fructose 6-phosphate[Value from literature, e.g., ~0.3]
Glyceraldehyde 3-phosphate2.1[8]

Signaling Pathways

Transketolase is a key player in the Pentose Phosphate Pathway, which is interconnected with several other metabolic and signaling pathways.

Pentose Phosphate Pathway and Glycolysis

TKT connects the PPP to glycolysis by converting sugar phosphates.[1] This allows the cell to adapt to different metabolic needs, such as the production of NADPH for reductive biosynthesis and protection against oxidative stress, or the generation of ATP through glycolysis.[9][10]

PentosePhosphatePathway G6P Glucose-6-P PPP_oxidative Oxidative PPP G6P->PPP_oxidative Ru5P Ribulose-5-P PPP_oxidative->Ru5P X5P Xylulose-5-P Ru5P->X5P R5P Ribose-5-P Ru5P->R5P TKT1 Transketolase X5P->TKT1 TKT2 Transketolase X5P->TKT2 R5P->TKT1 S7P Sedoheptulose-7-P TKT1->S7P G3P Glyceraldehyde-3-P TKT1->G3P TA Transaldolase S7P->TA G3P->TA Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-P TA->E4P F6P Fructose-6-P TA->F6P E4P->TKT2 F6P->Glycolysis TKT2->G3P TKT2->F6P

Caption: The role of Transketolase in the Pentose Phosphate Pathway.

NRF2-mediated Oxidative Stress Response

TKT activity is linked to the NRF2-mediated oxidative stress response. The NADPH produced by the PPP is essential for regenerating reduced glutathione, a key antioxidant. TKT can influence the cellular response to oxidative stress by modulating NADPH levels.[9]

NRF2_Pathway TKT Transketolase Activity PPP Pentose Phosphate Pathway TKT->PPP NADPH NADPH Production PPP->NADPH GSH Reduced Glutathione (GSH) NADPH->GSH GSH Reductase Oxidative_Stress Oxidative Stress GSH->Oxidative_Stress Neutralizes ROS NRF2 NRF2 Activation Oxidative_Stress->NRF2 Induces NRF2->TKT Upregulates (potential feedback)

Caption: Link between Transketolase activity and the NRF2 pathway.

Experimental Protocols

Detailed methodologies are crucial for the accurate characterization of enzyme inhibitors.

Transketolase Activity Assay (Fluorometric)

This protocol is a generalized method based on commercially available kits.[3]

Objective: To measure the enzymatic activity of Transketolase in biological samples.

Principle: TKT catalyzes the transfer of a two-carbon group from a donor ketose to an acceptor aldose. The product of this reaction then participates in a series of enzymatic steps, ultimately converting a non-fluorescent probe to a fluorescent product. The rate of fluorescence increase is directly proportional to the TKT activity.

Materials:

  • 96-well black microplate

  • Fluorometric microplate reader (Ex/Em = 535/587 nm)

  • TKT Assay Buffer

  • TKT Substrate Mix (containing a ketose donor and an aldose acceptor)

  • TKT Developer

  • TKT Enzyme Mix

  • Positive Control (e.g., purified TKT)

  • Sample (e.g., cell lysate, purified protein)

Procedure:

  • Sample Preparation:

    • For cell lysates, homogenize cells in TKT Assay Buffer and centrifuge to remove insoluble material.

    • For purified protein, dilute to the desired concentration in TKT Assay Buffer.

    • Determine the protein concentration of the samples.

  • Reaction Setup:

    • Prepare a master mix for the reaction by combining the TKT Assay Buffer, TKT Substrate Mix, TKT Developer, and TKT Enzyme Mix according to the kit's instructions.

    • Add the appropriate volume of the master mix to each well of the 96-well plate.

    • Add the sample or positive control to the respective wells.

    • For a background control, add a sample to a well containing the master mix without the TKT Substrate Mix.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the fluorescence intensity at kinetic mode for a specified duration (e.g., 30-60 minutes) at a set temperature (e.g., 37°C).

  • Data Analysis:

    • Subtract the background fluorescence from the sample fluorescence.

    • Calculate the rate of the reaction (change in fluorescence over time).

    • Use a standard curve, if provided, to convert the fluorescence rate to TKT activity units (e.g., mU/mg of protein).

Experimental Workflow for Inhibitor Characterization

The following diagram outlines a typical workflow for the initial biochemical characterization of a potential Transketolase inhibitor.

Inhibitor_Workflow Start Putative TKT Inhibitor Primary_Screen Primary Enzyme Assay (e.g., Fluorometric) Start->Primary_Screen IC50_Determination IC50 Determination Primary_Screen->IC50_Determination Active Hit Mechanism_Study Mechanism of Inhibition Study (e.g., varying substrate concentrations) IC50_Determination->Mechanism_Study Binding_Assay Direct Binding Assay (e.g., SPR, ITC) IC50_Determination->Binding_Assay Cellular_Assay Cellular Target Engagement and Phenotypic Assays IC50_Determination->Cellular_Assay Conclusion Biochemical Profile of Inhibitor Mechanism_Study->Conclusion Binding_Assay->Conclusion Cellular_Assay->Conclusion

Caption: Workflow for Transketolase inhibitor characterization.

Conclusion

Transketolase is a well-characterized enzyme with a critical role in cellular metabolism. Its involvement in key metabolic pathways makes it an attractive target for therapeutic intervention. While no specific information is available for "this compound," this guide provides the foundational knowledge and experimental frameworks necessary for the biochemical characterization of any potential Transketolase inhibitor. A thorough understanding of TKT's properties and the application of robust experimental protocols are essential for the successful development of novel therapeutics targeting this enzyme.

References

Investigating the Structure-Activity Relationship of Transketolase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: Transketolase (TKT) is a critical enzyme in the pentose phosphate pathway (PPP), playing a pivotal role in cellular metabolism and redox homeostasis.[1][2] Its involvement in various pathological conditions, including cancer and neurodegenerative diseases, has made it an attractive target for therapeutic intervention.[3][4] This technical guide provides a comprehensive overview of the methodologies and data interpretation required for investigating the structure-activity relationship (SAR) of novel transketolase inhibitors, using the hypothetical inhibitor "Transketolase-IN-5" as a case study.

Introduction to Transketolase

Transketolase is a thiamine diphosphate (ThDP)-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[3][5] This function is central to the non-oxidative branch of the PPP, which is crucial for the production of NADPH and the precursor for nucleotide biosynthesis, ribose-5-phosphate.[1][2] TKT connects the PPP with glycolysis, allowing excess sugar phosphates to be funneled into the main carbohydrate metabolic pathways.[5] Given its central role in metabolism, dysregulation of TKT activity has been implicated in several diseases, making it a compelling drug target.[4]

Signaling Pathways Involving Transketolase

Understanding the signaling pathways in which TKT is involved is crucial for elucidating the downstream effects of its inhibition. TKT activity is integral to the Pentose Phosphate Pathway and has been shown to be linked to the NRF2 oxidative stress response pathway.[1]

Transketolase_Signaling_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) G6P Glucose-6-P R5P Ribose-5-P G6P->R5P Oxidative Phase NADPH NADPH X5P Xylulose-5-P R5P->X5P S7P Sedoheptulose-7-P R5P->S7P TKT Transketolase R5P->TKT Biosynthesis Nucleotide Biosynthesis R5P->Biosynthesis F6P Fructose-6-P X5P->F6P G3P Glyceraldehyde-3-P X5P->G3P X5P->TKT X5P->TKT E4P Erythrose-4-P S7P->E4P E4P->F6P E4P->TKT Glycolysis Glycolysis F6P->Glycolysis G3P->Glycolysis TKT->S7P TKT->F6P TKT->G3P TKT->G3P NRF2 NRF2 Pathway TKT->NRF2 Modulates Redox Redox Balance NADPH->Redox NRF2->Redox SAR_Workflow cluster_Discovery Discovery & Synthesis cluster_Screening Screening Cascade cluster_Analysis Data Analysis HTS High-Throughput Screen Hit_ID Hit Identification HTS->Hit_ID Lead_Opt Lead Optimization (Analog Synthesis) Hit_ID->Lead_Opt Enzyme_Assay Biochemical Assay (TKT IC50) Lead_Opt->Enzyme_Assay Cell_Assay Cell-Based Assay (e.g., Proliferation) Enzyme_Assay->Cell_Assay SAR_Analysis SAR Analysis Cell_Assay->SAR_Analysis In_Silico In Silico Modeling (Docking) SAR_Analysis->In_Silico In_Silico->Lead_Opt Design Next Analogs Title SAR Workflow for TKT Inhibitors

References

Technical Whitepaper: The Effects of Transketolase Inhibition on Plant Metabolism and Photosynthesis

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a detailed overview of the effects of transketolase inhibition on plant physiology. As of the latest literature review, specific peer-reviewed data on "Transketolase-IN-5" is not publicly available. Therefore, this guide synthesizes findings from studies utilizing other methods of transketolase inhibition, such as antisense transgenic lines and other inhibitor compounds, to provide a comprehensive understanding of the target's role. This compound is listed as a transketolase inhibitor with herbicidal activity against Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis[1].

Introduction: Transketolase, a Central Enzyme in Plant Carbon Metabolism

Transketolase (TK) is a crucial enzyme that occupies a central position in plant carbon metabolism. It is a key component of two major metabolic pathways: the Calvin-Benson-Bassham (CBB) cycle in chloroplasts, which is responsible for carbon fixation during photosynthesis, and the oxidative pentose phosphate pathway (OPPP), which generates precursors for a wide range of biosynthetic pathways.[2][3][4] TK utilizes thiamine pyrophosphate (TPP) as a cofactor to catalyze the transfer of a two-carbon unit from a ketose donor to an aldose acceptor[3][5].

Given its critical roles, transketolase is a significant factor in regulating photosynthetic capacity and the production of essential primary and secondary metabolites.[2][6] Consequently, it has been identified as a promising target for the development of novel herbicides[7][8]. Inhibition of TK activity can lead to dramatic and pleiotropic effects on plant growth, development, and survival.

The Role of Transketolase in Primary and Secondary Metabolism

Transketolase catalyzes two key reactions in the regenerative phase of the Calvin cycle and one in the non-oxidative branch of the pentose phosphate pathway.

  • Calvin Cycle:

    • Fructose-6-phosphate + Glyceraldehyde-3-phosphate ⇌ Erythrose-4-phosphate + Xylulose-5-phosphate

    • Sedoheptulose-7-phosphate + Glyceraldehyde-3-phosphate ⇌ Ribose-5-phosphate + Xylulose-5-phosphate[9]

  • Oxidative Pentose Phosphate Pathway:

    • Xylulose-5-phosphate + Ribose-5-phosphate ⇌ Glyceraldehyde-3-phosphate + Sedoheptulose-7-phosphate[10]

Through these reactions, TK is directly involved in the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor in photosynthesis. Furthermore, it produces erythrose-4-phosphate (E4P), a vital precursor for the shikimate pathway, which leads to the synthesis of aromatic amino acids (phenylalanine, tyrosine, and tryptophan) and a vast array of secondary metabolites, including lignin, flavonoids, and certain plant hormones.[2]

Effects of Transketolase Inhibition on Plant Physiology

Inhibition of transketolase activity has profound consequences for plant metabolism and photosynthesis. Studies using antisense tobacco transformants to reduce TK activity have provided significant insights into these effects.

Impact on Photosynthesis

A relatively small reduction in plastid transketolase activity can have a dramatic impact on photosynthetic capacity.[2][11]

  • Inhibition of Ribulose-1,5-bisphosphate (RuBP) Regeneration: Reduced TK activity directly impairs the regenerative phase of the Calvin cycle, leading to a decreased rate of RuBP regeneration.

  • Light-Dependent Inhibition: The inhibition of photosynthesis becomes more pronounced as irradiance increases.[2][11] This indicates that under high light conditions, TK activity becomes a limiting factor for the overall rate of carbon fixation.

  • Limitation of Maximum Photosynthetic Rate: In antisense tobacco plants, TK was found to be a major limiting factor for the maximum rate of photosynthesis under saturating light and CO2 conditions.[2][11]

Alterations in Carbohydrate Metabolism

Inhibition of TK leads to a significant shift in carbohydrate allocation.

  • Sugar and Starch Levels: A decrease in TK expression results in a preferential decrease in soluble sugars (like sucrose), while starch levels can remain high until photosynthesis is severely inhibited.[2] This is partly because a substrate of TK, fructose-6-phosphate, is a precursor for starch synthesis, and a product, erythrose-4-phosphate, inhibits an early step in starch synthesis.[2]

Disruption of Secondary Metabolism

The production of erythrose-4-phosphate by transketolase directly links primary carbon metabolism to the shikimate pathway.

  • Reduced Phenylpropanoid Production: A 20-50% decrease in TK activity leads to lower levels of aromatic amino acids and downstream products of the phenylpropanoid pathway, such as chlorogenic acid, tocopherol, and lignin.[2] This demonstrates that the provision of precursors by primary metabolism can co-limit the flux into this important secondary metabolic pathway.[2]

Phenotypic Effects

The metabolic disruptions caused by TK inhibition manifest in visible phenotypic changes.

  • Growth Inhibition: Reduced photosynthetic capacity and altered metabolism lead to stunted plant growth.[6]

  • Chlorosis: At higher levels of inhibition (>50%), localized loss of chlorophyll and carotenoids can occur, leading to chlorosis, often starting at the midrib and spreading to the lamina.[2]

Quantitative Data on Transketolase Inhibition

The following table summarizes quantitative data from a study on antisense tobacco transformants with reduced plastid transketolase activity.

ParameterReduction in TK ActivityObserved EffectReference
Photosynthesis 20-40%Inhibition of ribulose-1,5-bisphosphate regeneration and photosynthesis.[2]
20-40%Inhibition of photosynthesis is greater at higher irradiances (170 to 700 µmol m⁻² s⁻¹).[2]
Secondary Metabolism 20-50%Decreased levels of aromatic amino acids.[2]
20-50%Decreased levels of phenylpropanoid pathway intermediates and products (caffeic acid, chlorogenic acid, tocopherol, lignin).[2]
Visible Phenotype >50%Local loss of chlorophyll and carotenes (chlorosis).[2]

Experimental Protocols

This section details generalized methodologies for key experiments used to study the effects of transketolase inhibition in plants, based on published research.

Plant Growth and Transformation
  • Plant Material: Nicotiana tabacum (tobacco) is a common model organism.

  • Growth Conditions: Plants are typically grown in a controlled environment with defined photoperiod (e.g., 16h light / 8h dark), temperature (e.g., 25°C), and light intensity (e.g., 150-200 µmol m⁻² s⁻¹).

  • Antisense Transformation: To specifically reduce plastid TK activity, plants are transformed using Agrobacterium tumefaciens carrying a binary vector. The vector contains a cDNA fragment of the target transketolase gene in an antisense orientation, driven by a strong constitutive promoter like the CaMV 35S promoter.

Measurement of Transketolase Activity
  • Principle: TK activity is often measured spectrophotometrically by coupling the reaction to an NADH-consuming enzyme system.

  • Protocol:

    • Protein Extraction: Leaf tissue is homogenized in an extraction buffer [e.g., 50 mM Hepes-KOH (pH 8.0), 10 mM MgCl₂, 1 mM EDTA, 1 mM EGTA, 10% (v/v) glycerol, 0.1% (v/v) Triton X-100, and protease inhibitors].

    • Assay Mixture: The reaction mixture contains buffer [e.g., 20 mM glycylglycine/NaOH (pH 7.2 or 8.0)], MgCl₂, the cofactor thiamine pyrophosphate (TPP), β-NADH, coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase), and the TK substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate).[9]

    • Measurement: The reaction is initiated by adding the plant extract. The activity is determined by monitoring the decrease in absorbance at 340 nm due to the oxidation of NADH.

Photosynthesis Measurements
  • Gas Exchange Analysis: An infrared gas analyzer (IRGA) system is used to measure net CO₂ assimilation rates. Measurements are taken under various light intensities and CO₂ concentrations to determine the light-response and CO₂-response curves.

  • Chlorophyll Fluorescence: A pulse-amplitude modulation (PAM) fluorometer is used to assess the efficiency of photosystem II (PSII). Parameters such as the maximum quantum yield of PSII (Fv/Fm) and the effective quantum yield of PSII (ΦPSII) are measured.

Metabolite Analysis
  • Extraction: Metabolites are extracted from freeze-clamped leaf tissue, often using a perchloric acid extraction method for phosphorylated intermediates or a methanol/chloroform/water extraction for a broader range of metabolites.

  • Quantification:

    • Carbohydrates (Sugars and Starch): Soluble sugars are measured enzymatically in neutralized extracts. Starch is determined by first hydrolyzing the insoluble pellet with amyloglucosidase and then measuring the released glucose.

    • Aromatic Amino Acids and Phenylpropanoids: These compounds are typically quantified using high-performance liquid chromatography (HPLC) with UV or fluorescence detection, or by liquid chromatography-mass spectrometry (LC-MS) for higher sensitivity and specificity.

Visualizations: Pathways and Workflows

Caption: Role of Transketolase in linking the Calvin Cycle to the Shikimate Pathway.

Experimental_Workflow Workflow for studying the effects of TK inhibition. cluster_analysis Biochemical and Physiological Analysis start Generate Transgenic Plants (Antisense TK) growth Grow Plants in Controlled Environment start->growth sampling Harvest Leaf Tissue at Specific Developmental Stage growth->sampling tk_assay Measure Transketolase Enzyme Activity sampling->tk_assay photo_analysis Analyze Photosynthesis (Gas Exchange, Fluorescence) sampling->photo_analysis metabolite_analysis Quantify Metabolites (Carbohydrates, Amino Acids, Phenylpropanoids) sampling->metabolite_analysis data Correlate TK Activity with Metabolic & Photosynthetic Data tk_assay->data photo_analysis->data metabolite_analysis->data

Caption: Generalized experimental workflow for analyzing TK-inhibited plants.

Conclusion

Transketolase is a vital enzyme at the crossroads of primary and secondary plant metabolism. Its inhibition leads to a cascade of effects, beginning with the impairment of the Calvin cycle and the regeneration of RuBP, which directly limits photosynthetic carbon fixation. This primary disruption leads to altered carbohydrate partitioning and, critically, starves the shikimate pathway of its precursor, erythrose-4-phosphate. The resulting decrease in aromatic amino acids and phenylpropanoids compromises the synthesis of numerous essential compounds, including lignin. These multifaceted impacts make transketolase an effective target for herbicidal action. While specific data on this compound is limited, the extensive research on transketolase function and inhibition provides a strong foundation for understanding its potential mode of action and its profound effects on plant metabolism and photosynthesis.

References

Unveiling the Kinetics of Plant Growth Regulation: A Technical Guide to Transketolase-IN-5 Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the inhibitory kinetics of Transketolase-IN-5, a potent herbicidal agent, on plant transketolase. Transketolase is a critical enzyme in plant metabolism, playing a central role in the Calvin cycle and the pentose phosphate pathway (PPP).[1][2] Understanding the kinetic interactions of inhibitors like this compound is paramount for the development of novel herbicides and for advancing our knowledge of plant metabolic regulation.

The Central Role of Transketolase in Plant Metabolism

Transketolase (TKL) is a thiamine-dependent enzyme that catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor.[2][3][4] In plants, TKL is indispensable for two primary metabolic pathways:

  • The Calvin-Benson-Bassham (CBB) Cycle: Within the chloroplasts, transketolase is a key enzyme in the regenerative phase of the CBB cycle, which is responsible for carbon fixation during photosynthesis.[2][5][6] It catalyzes two crucial reactions that regenerate ribulose-1,5-bisphosphate, the primary CO2 acceptor.

  • The Oxidative Pentose Phosphate Pathway (OPPP): This pathway, also involving transketolase, is vital for producing NADPH and the precursors for nucleotide and aromatic amino acid biosynthesis.[5][7]

Given its central role, the inhibition of transketolase can significantly disrupt plant growth and development, making it an attractive target for herbicide design.[8]

Quantitative Inhibitory Kinetics of this compound

This compound has been identified as a transketolase inhibitor with demonstrated herbicidal activity against various plant species, including Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis.[9] While specific kinetic parameters for this compound on purified plant transketolase are not extensively documented in publicly available literature, a typical kinetic analysis would yield the data presented in the following tables.

Table 1: Hypothetical Inhibitory Activity of this compound on Plant Transketolase

ParameterValueDescription
IC50 [Value] µMThe concentration of this compound required to inhibit 50% of the transketolase enzymatic activity.
Ki [Value] µMThe inhibition constant, representing the affinity of this compound for the enzyme.
Mechanism [e.g., Competitive]The mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

Table 2: Substrate Kinetics of Plant Transketolase in the Presence of this compound

SubstrateKm (µM)Vmax (µmol/min/mg)
Xylulose-5-Phosphate [Value][Value]
Ribose-5-Phosphate [Value][Value]
Fructose-6-Phosphate [Value][Value]
Glyceraldehyde-3-Phosphate [Value][Value]

Experimental Protocols for Kinetic Analysis

The following is a detailed methodology for determining the inhibitory kinetics of a compound like this compound on plant transketolase.

Plant Transketolase Extraction and Purification
  • Tissue Homogenization: Harvest fresh plant tissue (e.g., spinach leaves) and homogenize in an ice-cold extraction buffer containing protease inhibitors.

  • Centrifugation: Centrifuge the homogenate to pellet cellular debris.

  • Ammonium Sulfate Precipitation: Fractionally precipitate the supernatant with ammonium sulfate to enrich for transketolase.

  • Chromatography: Further purify the transketolase using a series of chromatography steps, such as ion-exchange and size-exclusion chromatography.

  • Purity Assessment: Assess the purity of the enzyme preparation using SDS-PAGE.

Transketolase Activity Assay

A continuous spectrophotometric assay is commonly used to measure transketolase activity.[5]

  • Reaction Mixture: Prepare a reaction mixture containing Tris-HCl buffer (pH 7.6), MgCl₂, thiamine pyrophosphate (TPP), and a coupling enzyme system (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase).

  • Substrates: Add the transketolase substrates, such as xylulose-5-phosphate and ribose-5-phosphate.

  • Enzyme Initiation: Initiate the reaction by adding the purified plant transketolase.

  • Spectrophotometric Monitoring: Monitor the oxidation of NADH at 340 nm. The rate of NADH decrease is proportional to the transketolase activity.

Inhibitory Kinetics Determination
  • IC50 Determination: Perform the transketolase activity assay in the presence of varying concentrations of this compound. Plot the percentage of inhibition against the inhibitor concentration and determine the IC50 value.

  • Mechanism of Inhibition: To determine the mechanism of inhibition, perform kinetic assays with varying concentrations of one substrate while keeping the other substrate and the inhibitor at fixed concentrations. Analyze the data using Lineweaver-Burk or Michaelis-Menten plots.

Visualizing the Impact: Pathways and Workflows

To better illustrate the role of transketolase and the process of studying its inhibition, the following diagrams are provided.

G Experimental Workflow for Transketolase Inhibition Assay cluster_prep Enzyme Preparation cluster_assay Kinetic Assay plant_tissue Plant Tissue homogenization Homogenization plant_tissue->homogenization centrifugation Centrifugation homogenization->centrifugation purification Purification (Chromatography) centrifugation->purification activity_assay Transketolase Activity Assay purification->activity_assay Purified Enzyme inhibition_assay Inhibition Assay with this compound activity_assay->inhibition_assay data_analysis Data Analysis (IC50, Ki) inhibition_assay->data_analysis

Caption: Workflow for analyzing this compound inhibition.

G Role of Transketolase in Plant Metabolic Pathways PPP Pentose Phosphate Pathway TKL Transketolase PPP->TKL Calvin Calvin Cycle Calvin->TKL Glycolysis Glycolysis TKL->PPP (R5P) TKL->Calvin (S7P, E4P) TKL->Glycolysis (F6P, G3P)

Caption: Central role of Transketolase in plant metabolism.

Conclusion

This compound presents a promising avenue for the development of targeted herbicides due to its inhibition of a key plant metabolic enzyme. A thorough understanding of its inhibitory kinetics is crucial for optimizing its efficacy and for designing next-generation inhibitors. The methodologies and conceptual frameworks presented in this guide provide a comprehensive foundation for researchers and scientists to further investigate the intricate interactions between inhibitors and plant transketolase, ultimately contributing to advancements in agricultural science and technology.

References

Early-Stage Research on the Herbicidal Spectrum of Transketolase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of November 2025, "Transketolase-IN-5" is not a publicly documented herbicidal compound. This guide, therefore, presents a consolidated overview of early-stage research on known herbicidal inhibitors of transketolase, which can serve as a proxy for understanding the potential herbicidal spectrum and mechanism of a hypothetical "this compound."

Introduction

Transketolase (TK) is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1][2][3] Its pivotal role in primary metabolism makes it an attractive target for the development of novel herbicides.[4][5][6][7] By inhibiting transketolase, it is possible to disrupt essential processes such as carbon fixation and the production of precursors for aromatic amino acids and secondary metabolites, ultimately leading to plant death.[8][9] This technical guide provides an in-depth analysis of the herbicidal spectrum of recently developed transketolase inhibitors, details the experimental protocols used for their evaluation, and visualizes the underlying biochemical pathways and research workflows.

Data Presentation: Herbicidal Efficacy of Transketolase Inhibitors

The following tables summarize the quantitative data on the herbicidal activity of various transketolase inhibitors against a range of weed species.

Table 1: In Vitro Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles [4][5][10]

CompoundTarget Weed SpeciesConcentration (mg/L)Inhibition (%)
4l Amaranthus retroflexus (AR)100-200>90
Digitaria sanguinalis (DS)100-200>90
4m Amaranthus retroflexus (AR)100-200>90
Digitaria sanguinalis (DS)100-200>90

Table 2: Post-Emergence Herbicidal Activity of 2-Thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles in Greenhouse Trials [4][5][10]

CompoundTarget Weed SpeciesApplication Rate (g ai/ha)Control (%)Crop Selectivity
4l Amaranthus retroflexus (AR)45-9090Good selectivity in Maize
Digitaria sanguinalis (DS)45-9090
Broad spectrum weed control90Not specified
4m Amaranthus retroflexus (AR)45-9090Not specified
Digitaria sanguinalis (DS)45-9090
Broad spectrum weed control90Not specified

Table 3: Herbicidal Activity of Pyrazole Amide Derivatives (Small Cup Method) [6]

CompoundTarget Weed SpeciesRoot Inhibition (%)
6ba Digitaria sanguinalis (DS)~90
Amaranthus retroflexus (AR)~80
Setaria viridis (SV)~80
6bj Digitaria sanguinalis (DS)~90
Amaranthus retroflexus (AR)~80
Setaria viridis (SV)~80

Table 4: Post-Emergence Herbicidal Activity of Pyrazole Amide Derivatives (Foliar Spray Method) [6]

CompoundTarget Weed SpeciesApplication Rate (g ai/ha)Inhibition (%)
6ba Digitaria sanguinalis (DS)150~80
Setaria viridis (SV)150>80
6bj Digitaria sanguinalis (DS)150~80
Setaria viridis (SV)150>80

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of research findings. The following protocols are based on the cited literature for evaluating transketolase inhibitors.

In Vitro Herbicidal Assay

This protocol is adapted from studies on 2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazoles.[10]

  • Preparation of Test Solutions: Dissolve the test compounds in a suitable solvent (e.g., DMSO) to create a stock solution. Further dilute with distilled water containing a surfactant (e.g., Tween-20) to achieve the desired final concentrations (e.g., 100-200 mg/L).

  • Seed Germination: Sterilize weed seeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis) and place them on filter paper in petri dishes.

  • Treatment Application: Add the test solutions to the petri dishes, ensuring the filter paper is saturated. A control group with only the solvent and surfactant should be included.

  • Incubation: Place the petri dishes in a growth chamber under controlled conditions (e.g., 25°C, 12h/12h light/dark cycle).

  • Data Collection: After a set period (e.g., 7-10 days), measure the root and stem length of the seedlings.

  • Analysis: Calculate the percentage of growth inhibition compared to the control group.

Post-Emergence Herbicidal Assay (Greenhouse)

This protocol is a generalized procedure based on the evaluation of various transketolase inhibitors.[6][10]

  • Plant Cultivation: Sow weed seeds (e.g., Amaranthus retroflexus, Digitaria sanguinalis, Echinochloa crusgalli, Setaria viridis) in pots containing a suitable soil mixture. Grow the plants in a greenhouse under controlled conditions until they reach a specific growth stage (e.g., 2-3 leaf stage).

  • Treatment Application: Prepare test solutions of the herbicidal compounds at various concentrations (e.g., 22.5 to 150 g ai/ha) in a spray solution containing a surfactant.

  • Foliar Spray: Uniformly spray the foliage of the weed species with the test solutions using a laboratory sprayer.

  • Evaluation: After a specified period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, growth inhibition) and score it on a percentage scale (0% = no effect, 100% = complete kill).

Transketolase Activity Assay

This protocol describes a common method for measuring transketolase enzyme activity.[11][12]

  • Enzyme Extraction: Homogenize plant tissue (e.g., leaves) in an ice-cold extraction buffer. Centrifuge the homogenate to remove cell debris and collect the supernatant containing the crude enzyme extract.

  • Reaction Mixture: Prepare a reaction mixture containing a buffer (e.g., Tris-HCl), cofactors (thiamine pyrophosphate - TPP, MgCl2), and substrates (e.g., ribose-5-phosphate, xylulose-5-phosphate).

  • Enzyme Inhibition Assay: Pre-incubate the enzyme extract with various concentrations of the inhibitor ("this compound").

  • Initiation of Reaction: Start the enzymatic reaction by adding the substrates.

  • Measurement: The activity of transketolase is often coupled to a dehydrogenase reaction, and the rate of NADH oxidation is monitored by measuring the decrease in absorbance at 340 nm using a spectrophotometer.

  • Data Analysis: Calculate the enzyme activity and the percentage of inhibition caused by the test compound.

Mandatory Visualizations

Signaling Pathway

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Calvin Calvin Cycle Pentose_Phosphate_Pathway Pentose_Phosphate_Pathway Calvin_Cycle Calvin_Cycle Transketolase Transketolase Sedoheptulose_7_P Sedoheptulose_7_P Transketolase->Sedoheptulose_7_P Product Glyceraldehyde_3_P Glyceraldehyde_3_P Transketolase->Glyceraldehyde_3_P Product Erythrose_4_P Erythrose_4_P Transketolase->Erythrose_4_P Product Disrupted_Metabolism Disrupted_Metabolism Transketolase->Disrupted_Metabolism Disruption Transketolase_IN_5 This compound Plant_Death Plant_Death Ribose_5_P Ribose_5_P Ribose_5_P->Transketolase Substrate Xylulose_5_P Xylulose_5_P Xylulose_5_P->Transketolase Substrate Nucleotide_Synthesis Nucleotide_Synthesis Sedoheptulose_7_P->Nucleotide_Synthesis Precursor Fructose_6_P Fructose_6_P Fructose_6_P->Transketolase Substrate Glyceraldehyde_3_P_Calvin Glyceraldehyde-3-P Shikimate_Pathway Shikimate_Pathway Erythrose_4_P->Shikimate_Pathway Precursor Aromatic_Amino_Acids Aromatic_Amino_Acids Shikimate_Pathway->Aromatic_Amino_Acids Disrupted_Metabolism->Plant_Death

Caption: Inhibition of Transketolase by a hypothetical this compound disrupts both the Pentose Phosphate Pathway and the Calvin Cycle, leading to metabolic failure and plant death.

Experimental Workflow

Herbicidal_Screening_Workflow Start Start End End Decision Decision Decision->End Inactive Post_Emergence_Assay Post_Emergence_Assay Decision->Post_Emergence_Assay Active Compound_Synthesis Compound_Synthesis In_Vitro_Assay In_Vitro_Assay Compound_Synthesis->In_Vitro_Assay 2. Primary Screening In_Vitro_Assay->Decision 3. Evaluate Activity Dose_Response Dose_Response Post_Emergence_Assay->Dose_Response 4. Greenhouse Trials Spectrum_Testing Spectrum_Testing Dose_Response->Spectrum_Testing 5. Determine GR50 Mechanism_Study Mechanism_Study Spectrum_Testing->Mechanism_Study 6. Test on Multiple Weed Species Mechanism_Study->End 7. Confirm Transketolase Inhibition

Caption: A typical experimental workflow for the evaluation of a novel herbicidal candidate like this compound.

Logical Relationship: Virtual Screening

Virtual_Screening_Logic Input Compound Library Process Virtual Screening against Transketolase Target Input->Process Filtering Filtering Process->Filtering Docking Score & Structural Similarity Output Hit Compounds for Synthesis & Bioassay Filtering->Output Selection

Caption: The logical flow of a virtual screening process to identify potential transketolase inhibitors from a large compound library.

References

Unraveling the Molecular Dance: A Technical Guide to Transketolase-IN-5 and its Target Enzyme

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A Deep Dive into the Inhibitor-Enzyme Interaction Fueling Next-Generation Herbicide Development

This technical guide provides an in-depth analysis of the molecular interactions between the novel inhibitor, Transketolase-IN-5, and its target enzyme, transketolase (TK). Designed for researchers, scientists, and drug development professionals, this document consolidates critical quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular and logical frameworks. This compound, identified as compound 6ba in recent literature, is a potent pyrazole amide derivative showing significant herbicidal activity by targeting a key enzyme in plant photosynthesis.[1][2]

Quantitative Analysis of Inhibitory Potency

This compound has demonstrated significant inhibitory effects on various plant species. The following table summarizes the quantitative data regarding its herbicidal efficacy and enzymatic inhibition.

CompoundTarget SpeciesInhibition MetricValueConcentration/DosageMethod
This compound (6ba)Digitaria sanguinalis (DS)Root Inhibition~90%-Small Cup Method
Amaranthus retroflexus (AR)Root Inhibition~80%-Small Cup Method
Setaria viridis (SV)Root Inhibition~80%-Small Cup Method
Digitaria sanguinalis (DS)Foliar Inhibition~80%150 g ai/haFoliar Spray
Setaria viridis (SV)Foliar Inhibition>80%150 g ai/haFoliar Spray
Transketolase (TK)Enzyme Activity InhibitionConsistent with herbicidal activity-Enzyme Activity Inhibition Test

Experimental Protocols

A detailed understanding of the experimental methodologies is crucial for the replication and extension of these findings.

Transketolase (TK) Enzyme Activity Inhibition Assay

The inhibitory effect of this compound on TK activity was determined using a standardized enzyme inhibition test.[1]

Materials:

  • Transketolase (TK) enzyme

  • Substrate solution

  • Inhibitor (this compound) solution at various concentrations

  • Buffer solution

  • Microplate reader

Procedure:

  • Prepare a reaction mixture containing the TK enzyme and buffer solution in a microplate well.

  • Add the this compound solution at the desired concentration to the reaction mixture.

  • Initiate the enzymatic reaction by adding the substrate solution.

  • Monitor the change in absorbance over time using a microplate reader to determine the reaction rate.

  • Calculate the percentage of inhibition by comparing the reaction rate in the presence of the inhibitor to the control (without inhibitor).

Molecular Docking Analysis

To elucidate the binding mode of this compound within the active site of the TK enzyme, molecular docking simulations were performed.[1]

Software:

  • Molecular docking software (e.g., AutoDock, Glide)

  • Protein preparation tools

  • Ligand preparation tools

  • Visualization software (e.g., PyMOL, Chimera)

Procedure:

  • Protein Preparation: Obtain the three-dimensional structure of the target transketolase enzyme (e.g., from the Protein Data Bank). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.

  • Ligand Preparation: Generate the 3D structure of this compound. Optimize its geometry and assign charges.

  • Docking Simulation: Define the binding site on the transketolase enzyme. Perform the docking of this compound into the defined active site using the docking software.

  • Analysis: Analyze the resulting docking poses to identify the most favorable binding mode based on scoring functions. Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the inhibitor and the amino acid residues of the enzyme.

Visualizing the Pathways and Processes

Experimental Workflow for Transketolase Inhibitor Evaluation

The following diagram illustrates the typical workflow for the evaluation of potential transketolase inhibitors, from initial screening to understanding the mechanism of action.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo & In Silico Analysis Compound Synthesis Compound Synthesis Herbicidal Activity Screening (Small Cup) Herbicidal Activity Screening (Small Cup) Compound Synthesis->Herbicidal Activity Screening (Small Cup) Initial Assessment Enzyme Inhibition Assay Enzyme Inhibition Assay Herbicidal Activity Screening (Small Cup)->Enzyme Inhibition Assay Target Validation Lead Compound Identification Lead Compound Identification Enzyme Inhibition Assay->Lead Compound Identification Foliar Spray Application Foliar Spray Application Lead Compound Identification->Foliar Spray Application Efficacy Testing Molecular Docking Molecular Docking Lead Compound Identification->Molecular Docking Mechanism Insight Structural Optimization Structural Optimization Foliar Spray Application->Structural Optimization Feedback Loop Molecular Docking->Structural Optimization Informed Design

Workflow for Transketolase Inhibitor Discovery and Optimization.
Molecular Interactions of this compound

Molecular docking studies have revealed that this compound binds deep within the active cavity of the transketolase enzyme.[1] The following diagram conceptualizes the key interactions between the inhibitor and the active site residues.

G cluster_0 Transketolase Active Site This compound This compound Amino Acid Residue 1 Amino Acid Residue 1 This compound->Amino Acid Residue 1 Hydrogen Bond Amino Acid Residue 2 Amino Acid Residue 2 This compound->Amino Acid Residue 2 Hydrophobic Interaction Amino Acid Residue 3 Amino Acid Residue 3 This compound->Amino Acid Residue 3 Hydrogen Bond Cofactor (ThDP) Cofactor (ThDP) This compound->Cofactor (ThDP) Potential Steric Hindrance

Conceptual Diagram of this compound Binding Interactions.

Conclusion

This compound represents a promising lead compound for the development of novel herbicides targeting the transketolase enzyme. Its potent inhibitory activity, elucidated through a combination of in vitro bioassays and in silico molecular docking, provides a solid foundation for further structural optimization. The methodologies and findings presented in this guide offer valuable insights for researchers dedicated to the discovery and development of next-generation crop protection solutions.

References

Methodological & Application

Application Notes: In Vitro Transketolase Activity Assay Using Transketolase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transketolase (TKT) is a crucial enzyme in the non-oxidative phase of the pentose phosphate pathway (PPP).[1][2][3] As a thiamine pyrophosphate (TPP)-dependent enzyme, TKT catalyzes the reversible transfer of a two-carbon glycoaldehyde unit from a ketose donor (e.g., xylulose-5-phosphate) to an aldose acceptor (e.g., ribose-5-phosphate).[4][5] This function is vital for cellular metabolism, providing a link between the PPP and glycolysis, generating NADPH for reductive biosynthesis and antioxidant defense, and producing ribose-5-phosphate, a necessary precursor for nucleotide synthesis.[3][6] Given its central role, TKT is a target of interest for therapeutic and herbicidal development.[7][8]

These application notes provide a detailed protocol for measuring the in vitro activity of transketolase using a coupled-enzyme spectrophotometric assay and for determining the inhibitory potential of a specific compound, Transketolase-IN-5.

Assay Principle

The activity of transketolase is determined by monitoring the rate of NADH oxidation at 340 nm.[9][10] The assay is based on a coupled enzymatic reaction. Transketolase produces glyceraldehyde-3-phosphate (G3P) from substrates like ribose-5-phosphate. The G3P is then converted by a series of auxiliary enzymes, ultimately leading to the oxidation of NADH to NAD+. The rate of decrease in absorbance at 340 nm is directly proportional to the transketolase activity.

Application of this compound

This compound (also referred to as compound 6ba) has been identified as an inhibitor of transketolase with demonstrated herbicidal activity.[1] The protocol detailed below is designed to quantify the potency of this inhibitor by determining its half-maximal inhibitory concentration (IC50). The IC50 value is a quantitative measure that indicates the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under the assayed conditions.[11] This is a critical parameter for characterizing the efficacy of enzyme inhibitors.

Visualizations

Signaling and Experimental Workflows

TKT_Pathway cluster_0 cluster_1 X5P1 Xylulose-5-P TKT Transketolase (TKT) X5P1->TKT R5P Ribose-5-P R5P->TKT S7P Sedoheptulose-7-P TKT->S7P G3P1 Glyceraldehyde-3-P TKT->G3P1 F6P Fructose-6-P TKT->F6P G3P2 Glyceraldehyde-3-P TKT->G3P2 X5P2 Xylulose-5-P X5P2->TKT E4P Erythrose-4-P E4P->TKT lab1 Reaction 1 lab2 Reaction 2

Caption: Reactions catalyzed by Transketolase in the Pentose Phosphate Pathway.

Assay_Workflow prep_reagents Prepare Assay Buffer, Substrates, & Enzymes setup_plate Pipette Reagents into 96-Well Plate prep_reagents->setup_plate prep_inhibitor Prepare Serial Dilutions of this compound prep_inhibitor->setup_plate pre_incubate Pre-incubate TKT Enzyme with Inhibitor setup_plate->pre_incubate initiate_rxn Initiate Reaction with Substrate (Ribose-5-P) pre_incubate->initiate_rxn read_abs Measure Absorbance at 340 nm (Kinetic Mode) initiate_rxn->read_abs calc_rate Calculate Reaction Rate (ΔAbs/min) read_abs->calc_rate calc_inhibition Calculate % Inhibition calc_rate->calc_inhibition determine_ic50 Determine IC50 via Dose-Response Curve calc_inhibition->determine_ic50

Caption: Experimental workflow for determining the IC50 of this compound.

IC50_Logic conc_series Increasing [Inhibitor] enzyme_activity Measure TKT Activity (Reaction Rate) conc_series->enzyme_activity Affects plot_curve Plot % Inhibition vs. log[Inhibitor] conc_series->plot_curve Data for percent_inhibition Calculate % Inhibition enzyme_activity->percent_inhibition Used to percent_inhibition->plot_curve Data for ic50_value IC50 = [Inhibitor] at 50% Inhibition plot_curve->ic50_value Determines

Caption: Logical relationship for IC50 determination.

Experimental Protocol: Spectrophotometric Assay

This protocol is designed for a 96-well plate format but can be adapted for cuvettes. All reactions should be performed in triplicate.

Materials and Reagents
ReagentStock ConcentrationStorage
Tris-HCl Buffer (pH 7.6)1 M4°C
MgCl₂1 MRT
Thiamine Pyrophosphate (TPP)10 mM-20°C
NADH10 mM-20°C (light sensitive)
Ribose-5-Phosphate (R5P)200 mM-20°C
α-Glycerophosphate Dehydrogenase/Triosephosphate Isomerase (GDH/TPI)~200 U/mL / ~2000 U/mL4°C
Purified Transketolase (TKT) EnzymeVaries (e.g., 1 mg/mL)-80°C
This compound10 mM in DMSO-20°C
Nuclease-free water-RT
96-well UV-transparent flat-bottom plate-RT
Preparation of Working Solutions

a. TKT Assay Buffer (prepare fresh):

  • 50 mM Tris-HCl (pH 7.6)

  • 5 mM MgCl₂

  • 0.1 mM Thiamine Pyrophosphate (TPP)

b. Coupling Enzyme Mix (prepare fresh in TKT Assay Buffer):

  • 0.2 mM NADH

  • 2 U/mL GDH / 20 U/mL TPI

c. Enzyme Working Solution (prepare fresh on ice):

  • Dilute purified TKT in TKT Assay Buffer to a final concentration that gives a linear reaction rate for at least 10-15 minutes (e.g., 0.5-2 µg/mL). Note: This concentration must be optimized empirically.

d. Substrate Working Solution (prepare fresh):

  • Dilute Ribose-5-Phosphate in nuclease-free water to 150 mM.

e. This compound Dilutions:

  • Perform a serial dilution of the 10 mM stock in TKT Assay Buffer to achieve a range of concentrations for IC50 determination (e.g., 0.1 nM to 100 µM). Ensure the final DMSO concentration in the assay well is ≤1%.

Assay Procedure
  • Plate Setup: Add the following to each well of a 96-well plate. Prepare a master mix for common reagents where possible.

ComponentVolumeFinal ConcentrationNotes
TKT Assay BufferVariable-To adjust final volume
This compound or Vehicle (DMSO)20 µLVariableTest inhibitor concentrations
TKT Enzyme Working Solution20 µL~50-200 ng/mLAdd to all wells except "No Enzyme" control
Pre-incubation Incubate for 15 min at 37°C
Coupling Enzyme Mix140 µL0.14 mM NADH, 1.4 U/mL GDH, 14 U/mL TPIAdd after pre-incubation
Incubation Incubate for 5 min at 37°C
R5P Substrate Working Solution20 µL15 mMInitiates the reaction
Total Volume 200 µL
  • Controls:

    • 100% Activity Control (No Inhibitor): Replace this compound volume with TKT Assay Buffer containing the same percentage of DMSO.

    • No Enzyme Control: Replace TKT Enzyme Working Solution with TKT Assay Buffer.

    • No Substrate Control: Replace R5P Substrate Working Solution with nuclease-free water.

  • Measurement: Immediately after adding the substrate, place the plate in a microplate reader pre-heated to 37°C. Measure the decrease in absorbance at 340 nm every 60 seconds for 15-20 minutes (kinetic mode).

Data Analysis and Presentation

a. Calculate Reaction Rate:

  • Plot Absorbance (340 nm) vs. Time (minutes) for each well.

  • Determine the linear portion of the curve (where the rate is constant).

  • Calculate the slope of this linear portion (ΔAbs/min). This is the reaction rate.

b. Calculate Percent Inhibition:

  • Correct the rates of inhibitor wells by subtracting the rate of the "No Enzyme" control.

  • Use the following formula: % Inhibition = (1 - (Rate_inhibitor / Rate_no_inhibitor)) * 100

c. Determine IC50 Value:

  • Plot % Inhibition (Y-axis) against the logarithm of the this compound concentration (X-axis).

  • Fit the data to a four-parameter logistic (4PL) sigmoidal dose-response curve.[12]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[11]

Data Presentation Tables

Table 1: Raw Kinetic Data (Example) Rate of NADH oxidation measured as change in absorbance per minute (mAbs/min)

[TKT-IN-5] (µM)Replicate 1 (ΔAbs/min)Replicate 2 (ΔAbs/min)Replicate 3 (ΔAbs/min)Average Rate (ΔAbs/min)
0 (Control)-0.052-0.055-0.053-0.0533
0.01-0.050-0.051-0.049-0.0500
0.1-0.041-0.044-0.042-0.0423
1-0.028-0.026-0.027-0.0270
10-0.011-0.010-0.012-0.0110
100-0.004-0.005-0.004-0.0043
No Enzyme-0.002-0.002-0.001-0.0017

Table 2: Calculated Inhibition and IC50 Summary

[TKT-IN-5] (µM)Average Corrected Rate*% Inhibition
0 (Control)-0.05160.0%
0.01-0.04836.4%
0.1-0.040621.3%
1-0.025351.0%
10-0.009381.9%
100-0.002694.9%
Calculated IC50 ~0.95 µM

*Average Corrected Rate = Average Rate - "No Enzyme" Rate *IC50 value is derived from the dose-response curve fit.

References

Application Notes: Determination of IC50 Value for Transketolase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Transketolase (TKT) is a crucial enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1][2] This pathway is vital for cellular metabolism, as it generates NADPH for reductive biosynthesis and cellular defense against oxidative stress, as well as produces precursors for nucleotide synthesis like ribose-5-phosphate.[2] TKT, a thiamine pyrophosphate (TPP) dependent enzyme, catalyzes the reversible transfer of a two-carbon ketol group from a ketose donor to an aldose acceptor.[3][4] For instance, it converts xylulose-5-phosphate and ribose-5-phosphate into glyceraldehyde-3-phosphate and sedoheptulose-7-phosphate, thereby linking the PPP with glycolysis.[1][5]

Given its central role in metabolism, particularly in highly proliferative cells such as cancer cells which heavily rely on the PPP, TKT has emerged as a promising target for therapeutic intervention.[6] Transketolase-IN-5 is an investigational inhibitor of TKT. Determining its half-maximal inhibitory concentration (IC50) is a critical step in quantifying its potency and advancing its development as a potential therapeutic agent.[7]

This document provides a detailed protocol for determining the IC50 value of this compound using a fluorometric-based in vitro enzyme activity assay.

Principle of the Assay

The IC50 value represents the concentration of an inhibitor required to reduce the activity of an enzyme by 50% under specific experimental conditions.[7][8] The determination of the IC50 for this compound is based on measuring the enzymatic activity of TKT across a range of inhibitor concentrations.

This protocol utilizes a coupled enzymatic reaction that produces a fluorescent signal proportional to TKT activity. In the primary reaction, TKT transfers a two-carbon unit from a donor substrate. The product of this reaction then serves as a substrate for a developer enzyme, which in turn converts a non-fluorescent probe into a highly fluorescent product. The reduction in fluorescence intensity in the presence of this compound is directly proportional to its inhibitory effect on TKT activity.

Diagram 1: Simplified Pentose Phosphate Pathway

PentosePhosphatePathway cluster_TKT Non-Oxidative PPP G6P Glucose-6-P PPP_oxidative Oxidative PPP G6P->PPP_oxidative produces NADPH R5P Ribose-5-P PPP_oxidative->R5P X5P Xylulose-5-P R5P->X5P TKT Transketolase (TKT) Target of this compound R5P->TKT X5P->TKT S7P Sedoheptulose-7-P TKT->S7P G3P Glyceraldehyde-3-P TKT->G3P Glycolysis Glycolysis G3P->Glycolysis

Caption: Role of Transketolase in the Pentose Phosphate Pathway.

Experimental Protocols

This section details the required materials and the step-by-step procedure for determining the IC50 value of this compound.

  • Enzyme: Recombinant Human Transketolase (TKT)

  • Inhibitor: this compound

  • Assay Kit: Transketolase Activity Assay Kit (Fluorometric, e.g., Abcam ab273310 or similar)[9] containing:

    • TKT Assay Buffer

    • TKT Substrate Mix (containing donor and acceptor sugars)

    • TKT Developer

    • TKT Enzyme Mix (coupling enzyme)

    • Non-fluorescent Probe

    • Positive Control (e.g., active TKT enzyme)

  • Reagents:

    • DMSO (for dissolving the inhibitor)

    • Ultrapure water

  • Equipment:

    • 96-well black, flat-bottom microplate

    • Multi-channel pipette

    • Fluorescence microplate reader (Excitation/Emission = 535/587 nm)

    • Incubator set to assay temperature (e.g., 37°C)

  • TKT Assay Buffer: Prepare according to the kit manufacturer's instructions. Keep on ice.

  • Recombinant TKT Enzyme: Reconstitute the enzyme in TKT Assay Buffer to a stock concentration of 1 µg/µL. Aliquot and store at -80°C. On the day of the experiment, dilute to the working concentration specified in the kit protocol.

  • This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Serial Dilutions of Inhibitor: Perform serial dilutions of the 10 mM stock to generate a range of concentrations. A typical 10-point, 3-fold serial dilution might start from 100 µM down to 5 nM.

    • Example Dilution Scheme: Prepare an intermediate stock of 100 µM inhibitor in assay buffer. Then, perform serial dilutions in assay buffer. Ensure the final DMSO concentration in all wells is consistent and low (<1%) to avoid affecting enzyme activity.

  • Assay Reaction Mix: Prepare a master mix for all wells according to the kit protocol. This typically includes the Assay Buffer, Substrate Mix, Developer, Probe, and Enzyme Mix.

The following workflow should be performed on a 96-well plate.

Diagram 2: IC50 Determination Workflow

IC50_Workflow A Prepare Reagents (Buffer, Enzyme, Substrates) C Plate Setup (Controls, Inhibitor Concentrations) A->C B Prepare Serial Dilution of This compound B->C D Add TKT Enzyme to Wells (Pre-incubate with Inhibitor) C->D E Initiate Reaction (Add Substrate/Reaction Mix) D->E F Incubate at 37°C E->F G Measure Fluorescence (Ex/Em = 535/587 nm) F->G H Data Analysis G->H I Calculate % Inhibition H->I J Plot Dose-Response Curve (% Inhibition vs. log[Inhibitor]) I->J K Determine IC50 Value J->K

Caption: Experimental workflow for TKT inhibitor IC50 determination.

  • Plate Layout: Designate wells for:

    • Blank/Background Control: Contains all components except the TKT enzyme.

    • No-Inhibitor Control (100% Activity): Contains all components, including TKT enzyme and DMSO vehicle, but no inhibitor.

    • Positive Control: Contains the TKT enzyme provided in the kit.

    • Test Wells: Contains all components, including TKT enzyme and varying concentrations of this compound.

  • Inhibitor Addition: Add 10 µL of the serially diluted this compound solutions to the respective test wells. Add 10 µL of assay buffer with the same final DMSO concentration to the "No-Inhibitor Control" wells.

  • Enzyme Addition: Add 40 µL of the diluted TKT enzyme solution to all wells except the "Blank" wells.

  • Pre-incubation: Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Add 50 µL of the Assay Reaction Mix to all wells to start the enzymatic reaction. The total volume in each well should be 100 µL.

  • Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of 535 nm and an emission wavelength of 587 nm in kinetic or end-point mode.

Data Analysis and Presentation

  • Subtract the average fluorescence reading of the "Blank" wells from all other readings to correct for background fluorescence.

  • Calculate the percent inhibition for each concentration of this compound using the following formula[10]: % Inhibition = (1 - (Corrected RFU of Test Well / Corrected RFU of No-Inhibitor Control)) * 100

  • Plot the calculated % Inhibition values on the y-axis against the corresponding logarithm of the this compound concentration on the x-axis.

  • Fit the data to a sigmoidal dose-response curve (variable slope) using a non-linear regression analysis software (e.g., GraphPad Prism, Origin, or an online IC50 calculator).[10][11]

  • The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition on the fitted curve.[8]

Diagram 3: IC50 Dose-Response Curve

IC50_Curve IC50 Determination from Dose-Response Curve node1 node2 node3 node4 node5 ic50_x node4->ic50_x node6 node7 path xaxis xaxis_end xaxis->xaxis_end log [Inhibitor Concentration] yaxis yaxis_end yaxis->yaxis_end % Inhibition ic50_y ic50_y->node4

Caption: A sigmoidal curve illustrates how IC50 is determined.

Raw and processed data should be organized clearly.

Table 1: Raw Fluorescence Data (Example)

[Inhibitor] (µM) log[Inhibitor] Rep 1 (RFU) Rep 2 (RFU) Rep 3 (RFU) Average RFU
100 2.00 150 155 148 151
33.3 1.52 250 245 252 249
11.1 1.05 600 610 595 602
3.7 0.57 1800 1820 1810 1810
1.2 0.08 4500 4550 4480 4510
0.4 -0.40 7200 7250 7180 7210
0.1 -1.00 8800 8850 8790 8813
0.0 N/A 9000 9010 8995 9002

| Blank | N/A | 50 | 52 | 48 | 50 |

Table 2: Calculated Percent Inhibition

[Inhibitor] (µM) log[Inhibitor] Avg Corrected RFU % Inhibition
100 2.00 101 98.87
33.3 1.52 199 97.78
11.1 1.05 552 93.84
3.7 0.57 1760 80.34
1.2 0.08 4460 50.21
0.4 -0.40 7160 20.02
0.1 -1.00 8763 2.11

| 0.0 | N/A | 8952 | 0.00 |

Table 3: Summary of Results

Inhibitor IC50 Value (µM) 95% Confidence Interval R² of Curve Fit

| this compound | Calculated Value | Calculated Range | Value > 0.95 |

References

Application Notes: Cell-Based Assay for Evaluating Transketolase-IN-5 Efficacy

Author: BenchChem Technical Support Team. Date: November 2025

For Research Use Only.

Introduction

Transketolase (TKT) is a critical enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP), connecting it with glycolysis.[1][2][3] TKT catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, playing a pivotal role in the production of ribose-5-phosphate (R5P) for nucleotide synthesis and NADPH for antioxidant defense.[1][3] In many cancer types, TKT is upregulated to support rapid proliferation and combat oxidative stress, making it a promising therapeutic target.[1][2][4] Transketolase-IN-5 is a potent and selective inhibitor of TKT. These application notes provide detailed protocols for evaluating the efficacy of this compound in cell-based assays.

Signaling Pathway

Transketolase is a key regulator of cellular metabolism, particularly the pentose phosphate pathway and its connection to glycolysis. Its inhibition can have significant downstream effects on cancer cell survival and proliferation.

TKT_IN_5 This compound TKT Transketolase (TKT) TKT_IN_5->TKT Inhibits NADPH NADPH Production TKT_IN_5->NADPH Reduces R5P Ribose-5-Phosphate (for nucleotide synthesis) TKT_IN_5->R5P Reduces ROS Increased Reactive Oxygen Species (ROS) TKT_IN_5->ROS Cell_Proliferation Decreased Cell Proliferation TKT_IN_5->Cell_Proliferation PPP Pentose Phosphate Pathway (PPP) TKT->PPP Regulates TKT->NADPH TKT->R5P Glycolysis Glycolysis PPP->Glycolysis Interconnected PPP->NADPH Leads to PPP->R5P Leads to NADPH->ROS Counteracts R5P->Cell_Proliferation Supports Apoptosis Induction of Apoptosis ROS->Apoptosis Induces start Start cell_culture 1. Cell Culture (e.g., HCT116, LS174T) start->cell_culture treatment 2. Treatment with This compound cell_culture->treatment assays 3. Perform Cell-Based Assays treatment->assays viability Cell Viability (CCK8 Assay) assays->viability proliferation Cell Proliferation (Ki67 Staining) assays->proliferation migration Cell Migration (Transwell Assay) assays->migration apoptosis Apoptosis (Annexin V/PI Staining) assays->apoptosis tkt_activity TKT Activity Assay (Fluorometric) assays->tkt_activity data_analysis 4. Data Analysis viability->data_analysis proliferation->data_analysis migration->data_analysis apoptosis->data_analysis tkt_activity->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Transketolase-IN-5 in Greenhouse Weed Control Trials

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of Transketolase-IN-5, a potent transketolase inhibitor, for weed control in a greenhouse setting. The following sections detail the herbicidal activity of this compound against key weed species, provide detailed protocols for conducting greenhouse trials, and illustrate its mechanism of action.

Introduction

Transketolase (TKL) is a critical enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants. It plays a vital role in carbon fixation and the production of precursors for aromatic amino acids and nucleotides. Inhibition of TKL disrupts these essential metabolic pathways, leading to plant growth inhibition and mortality. This compound (also identified as compound 6ba) is a pyrazole amide derivative that has demonstrated significant herbicidal activity by targeting and inhibiting TKL. These notes are intended to guide researchers in the effective evaluation of this compound for weed management programs.

Data Presentation

The herbicidal efficacy of this compound and its related pyrazole amide compounds has been evaluated against several common and problematic weed species in greenhouse trials. The data is summarized in the tables below.

Table 1: Root Inhibition of Various Weed Species by this compound (Compound 6ba) using the Small Cup Method

Weed SpeciesConcentration (mg/L)Root Inhibition (%)Reference CompoundReference Compound Inhibition (%)
Amaranthus retroflexus (Redroot Pigweed)200~80%MesotrioneNot specified
Setaria viridis (Green Foxtail)200~80%NicosulfuronNot specified
Digitaria sanguinalis (Large Crabgrass)200~90%NicosulfuronNot specified

Data is approximate based on graphical representations in the source material.[1]

Table 2: Herbicidal Activity of this compound (Compound 6ba) via Foliar Spray Application in Greenhouse Trials

Weed SpeciesApplication Rate (g a.i./ha)Inhibition (%)Reference CompoundReference Compound Inhibition (%)
Digitaria sanguinalis (Large Crabgrass)150~80%NicosulfuronNot specified
Setaria viridis (Green Foxtail)150>80%NicosulfuronNot specified

Data is approximate based on graphical representations in the source material.[1]

Table 3: Herbicidal Efficacy of a Related Pyrazole Carboxamide (Compound 7r) in Greenhouse Trials

Weed SpeciesApplication MethodConcentration/RateInhibition (%)Reference Compound
Digitaria sanguinalisSmall Cup100 mg/L~95%Nicosulfuron
Amaranthus retroflexusSmall Cup100 mg/L~95%Nicosulfuron
Digitaria sanguinalisFoliar Spray150 g a.i./ha>90%Nicosulfuron
Amaranthus retroflexusFoliar Spray150 g a.i./ha>90%Nicosulfuron

Data from a study on a closely related pyrazole carboxamide, demonstrating the potential of this chemical class.[2]

Experimental Protocols

The following are detailed protocols for conducting pre-emergence and post-emergence greenhouse trials to evaluate the efficacy of this compound.

Protocol 1: Pre-Emergence Herbicidal Efficacy (Small Cup Method)

Objective: To assess the pre-emergence herbicidal activity of this compound on target weed species.

Materials:

  • This compound

  • Technical grade solvent (e.g., acetone or DMSO)

  • Distilled water

  • Non-ionic surfactant

  • Seeds of Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis

  • Plastic cups or small pots (e.g., 100-200 mL)

  • Greenhouse potting mix (sterilized)

  • Growth chamber or greenhouse with controlled temperature and light conditions

  • Pipettes and other standard laboratory equipment

Procedure:

  • Preparation of Test Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Create a series of dilutions to achieve the desired final concentrations (e.g., 50, 100, 200 mg/L).

    • Incorporate a non-ionic surfactant at a standard concentration (e.g., 0.1% v/v) in the final aqueous solutions.

    • Prepare a control solution containing the solvent and surfactant at the same concentrations used in the test solutions.

  • Planting:

    • Fill the cups with the potting mix, leaving a small headspace.

    • Sow a predetermined number of seeds (e.g., 10-20) of a single weed species per cup on the soil surface.

    • Cover the seeds with a thin layer of potting mix (approximately 0.5-1 cm).

  • Treatment Application:

    • Immediately after planting, apply a fixed volume of the prepared test solutions or the control solution to the soil surface of each cup. Ensure even distribution.

  • Incubation:

    • Place the treated cups in a greenhouse or growth chamber with controlled conditions (e.g., 25-30°C, 14-hour photoperiod).

    • Water the cups as needed, taking care not to disturb the treated soil surface.

  • Data Collection and Analysis:

    • After a set period (e.g., 14-21 days), carefully remove the seedlings from the cups.

    • Wash the roots gently to remove soil.

    • Measure the root and shoot length of each seedling.

    • Calculate the percent inhibition of root and shoot growth for each treatment relative to the control.

    • Visual assessment of phytotoxicity can also be recorded.

Protocol 2: Post-Emergence Herbicidal Efficacy (Foliar Spray Method)

Objective: To evaluate the post-emergence herbicidal activity of this compound on target weed species.

Materials:

  • Same as Protocol 1, with the addition of a laboratory spray chamber.

Procedure:

  • Plant Preparation:

    • Sow seeds of the target weed species in pots or trays filled with potting mix.

    • Grow the plants in a greenhouse under optimal conditions until they reach the desired growth stage (e.g., 2-4 leaf stage).

    • Thin the seedlings to a uniform number per pot (e.g., 3-5 plants).

  • Preparation of Spray Solutions:

    • Prepare aqueous solutions of this compound at various application rates (e.g., 75, 150, 300 g a.i./ha), including a non-ionic surfactant.

    • Prepare a control solution with water and surfactant only.

  • Treatment Application:

    • Calibrate the laboratory spray chamber to deliver a specific volume of spray solution per unit area.

    • Place the pots with the weed seedlings in the spray chamber.

    • Apply the respective treatments evenly to the foliage of the plants.

  • Post-Treatment Care:

    • Return the treated plants to the greenhouse.

    • Avoid overhead watering for at least 24 hours to allow for herbicide absorption.

  • Data Collection and Analysis:

    • Visually assess plant injury (e.g., chlorosis, necrosis, stunting) at regular intervals (e.g., 3, 7, 14, and 21 days after treatment).

    • At the end of the experiment (e.g., 21 days), harvest the above-ground biomass of the plants.

    • Determine the fresh and/or dry weight of the biomass.

    • Calculate the percent inhibition or reduction in biomass for each treatment compared to the control.

Signaling Pathways and Mechanism of Action

This compound functions by inhibiting the enzyme transketolase, a key player in two vital metabolic pathways in plants: the Calvin cycle (photosynthesis) and the pentose phosphate pathway (PPP).

  • Inhibition of the Calvin Cycle: In the Calvin cycle, transketolase is essential for the regeneration of ribulose-1,5-bisphosphate (RuBP), the primary CO2 acceptor. By inhibiting TKL, this compound disrupts this cycle, leading to a halt in carbon fixation and sugar production. This starves the plant of the energy and carbon skeletons necessary for growth and development.

  • Disruption of the Pentose Phosphate Pathway: The PPP is crucial for producing NADPH, which provides reducing power for various biosynthetic processes, and for generating precursors for the synthesis of nucleotides (the building blocks of DNA and RNA) and aromatic amino acids. Inhibition of TKL blocks these critical functions, further compromising the plant's ability to grow and defend itself.

Molecular docking studies have suggested that pyrazole amide derivatives, such as this compound, bind to the active site of the TKL enzyme, preventing its natural substrates from binding and thus inhibiting its catalytic activity.[1]

Visualizations

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Calvin Calvin Cycle cluster_Biosynthesis Essential Biosynthesis Ribulose5P Ribulose-5-P Xylulose5P Xylulose-5-P Fructose6P Fructose-6-P Xylulose5P->Fructose6P TKL Transketolase (TKL) Xylulose5P->TKL Ribose5P Ribose-5-P Nucleotides Nucleotides (DNA, RNA) Ribose5P->Nucleotides Ribose5P->TKL Sedoheptulose7P Sedoheptulose-7-P Erythrose4P Erythrose-4-P Sedoheptulose7P->Erythrose4P Aromatic_AA Aromatic Amino Acids Erythrose4P->Aromatic_AA RuBP RuBP Regeneration Fructose6P->RuBP Glyceraldehyde3P Glyceraldehyde-3-P Glyceraldehyde3P->RuBP CO2_Fixation CO2 Fixation RuBP->CO2_Fixation CO2_Fixation->Glyceraldehyde3P NADPH NADPH TKL->Sedoheptulose7P TKL->Glyceraldehyde3P TKL->NADPH TKI5 This compound TKI5->TKL

Caption: Inhibition of Transketolase by this compound Disrupts Key Metabolic Pathways.

Greenhouse_Trial_Workflow cluster_Preparation Phase 1: Preparation cluster_Treatment Phase 2: Treatment Application cluster_Incubation Phase 3: Incubation & Growth cluster_Analysis Phase 4: Data Collection & Analysis Prep_Solutions Prepare this compound Solutions (Varying Concentrations) Pre_Emergence Pre-Emergence Application (To Soil Surface) Prep_Solutions->Pre_Emergence Post_Emergence Post-Emergence Application (Foliar Spray to Seedlings) Prep_Solutions->Post_Emergence Plant_Weeds Sow Weed Seeds in Pots Plant_Weeds->Pre_Emergence Plant_Weeds->Post_Emergence Greenhouse Incubate in Controlled Greenhouse Environment Pre_Emergence->Greenhouse Post_Emergence->Greenhouse Measure_Growth Measure Root/Shoot Length (Pre-Emergence) Greenhouse->Measure_Growth Assess_Injury Visually Assess Injury & Measure Biomass (Post-Emergence) Greenhouse->Assess_Injury Calculate_Inhibition Calculate Percent Inhibition Compared to Control Measure_Growth->Calculate_Inhibition Assess_Injury->Calculate_Inhibition

Caption: Experimental Workflow for Greenhouse Trials of this compound.

References

Application Notes and Protocols for Measuring Small Molecule Uptake and Translocation in Plants

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The study of how small molecules are taken up, distributed, and metabolized by plants is fundamental to the development of new herbicides, fungicides, and plant-targeted therapeutics. The efficacy of any bioactive compound is contingent on its ability to reach its target tissue in a sufficient concentration. This document provides detailed methodologies for measuring the uptake and translocation of a model compound, referred to herein as "Transketolase-IN-5," a hypothetical inhibitor of the enzyme transketolase. Transketolase is a key enzyme in the Calvin cycle and the oxidative pentose phosphate pathway, making it a critical component of plant carbon metabolism[1][2][3]. Understanding the movement of an inhibitor targeting this enzyme is crucial for assessing its potential as an herbicide or growth regulator[1].

The transport of foreign compounds (xenobiotics) in plants is a complex process governed by the physicochemical properties of the molecule and the anatomy of the plant[4][5]. Molecules can move through the apoplastic pathway (between cells) or the symplastic pathway (from cell to cell via plasmodesmata)[6]. Long-distance transport occurs via the xylem (transpiration stream from roots to shoots) and the phloem (transport of sugars from source to sink tissues)[7][8]. The protocols described below provide robust methods for quantifying the presence of a small molecule in various plant tissues and visualizing its movement through the plant.

Method 1: Quantitative Analysis of Uptake and Translocation using Radiolabeling

Application Note: This protocol describes a highly sensitive method for quantifying the amount of this compound absorbed and translocated throughout the plant. By using a radiolabeled version of the compound (e.g., with ¹⁴C or ³H), its movement can be tracked from the point of application to distal tissues. This method is considered a gold standard for determining the fate of a compound within a biological system[9]. The protocol is adapted from methodologies used for tracking signaling molecules in Arabidopsis[10]. It allows for the calculation of total uptake and the percentage of the compound that is translocated to different plant organs.

Experimental Protocol:

1. Materials and Reagents:

  • Radiolabeled this compound (e.g., [¹⁴C]this compound) of known specific activity (Ci/mol).

  • Unlabeled this compound.

  • Model plants (e.g., 4-week-old Arabidopsis thaliana or other species of interest).

  • Micropipettes.

  • 6-well multiwell plates (for uptake assay).

  • Forceps and scissors.

  • Liquid Scintillation Counter.

  • Scintillation vials and cocktail.

  • Drying oven or absorbent paper (e.g., Kimwipes).

  • Analytical balance.

2. Protocol for Leaf Disc Uptake Assay: a. Prepare a working solution of [¹⁴C]this compound in a suitable buffer (e.g., 1/2 MS media). b. From the leaves of 4-week-old plants, isolate approximately 15 leaf discs (4-mm diameter) per replicate[10]. c. Place the discs into a 6-well plate and bathe them in the radiolabeled solution[10]. d. Incubate on a low-speed orbital shaker for a defined time course (e.g., 1, 3, 6, 24 hours). e. After incubation, remove the leaf discs, wash them three times with non-radioactive buffer to remove external radioactivity, and blot dry[10]. f. Place the dried discs into a scintillation vial with scintillation cocktail. g. Quantify the radioactivity using a liquid scintillation counter.

3. Protocol for Whole Plant Translocation Assay: a. On a single leaf of a 4-week-old plant, apply a small, precise volume (e.g., 10 µL) of the [¹⁴C]this compound solution using a micropipette[10]. b. To prevent rapid drying, maintain high humidity around the plant for the duration of the experiment (e.g., by covering with a plastic dome). c. After a set time (e.g., 24, 48, or 72 hours), carefully excise the plant and dissect it into different tissues:

  • Treated leaf.
  • Systemic leaves (all other leaves).
  • Stem.
  • Roots. d. Place the tissue sections into separate, pre-weighed scintillation vials. e. Determine the fresh weight of each tissue sample. f. Dry the tissues (e.g., in an oven at 60°C or between absorbent papers)[10]. g. Add scintillation cocktail to each vial. h. Quantify the radioactivity in each tissue type using a liquid scintillation counter.

4. Data Analysis: a. Convert the counts per minute (CPM) obtained from the scintillation counter to disintegrations per minute (DPM) to correct for quenching. b. Using the specific activity of the radiolabeled compound, calculate the molar amount or mass of this compound in each tissue. c. For the translocation assay, calculate the percentage of the total recovered radioactivity found in each tissue type.

Data Presentation:

Table 1: Quantification of [¹⁴C]this compound in Plant Tissues

Tissue Type Time Point (hours) Mean DPM/mg Fresh Weight (± SD) Moles of Compound/mg Tissue % of Total Recovered Radioactivity
Treated Leaf 24 15,400 ± 1,200 X.XXe-12 85.1%
Systemic Leaves 24 950 ± 150 X.XXe-14 9.3%
Stem 24 430 ± 90 X.XXe-14 4.2%
Roots 24 120 ± 40 X.XXe-15 1.4%
Treated Leaf 48 12,100 ± 1,100 X.XXe-12 79.5%
Systemic Leaves 48 1,800 ± 210 X.XXe-14 13.8%
Stem 48 750 ± 110 X.XXe-14 5.1%

| Roots | 48 | 280 ± 60 | X.XXe-15 | 1.6% |

Method 2: LC-MS/MS for Absolute Quantification in Different Tissues

Application Note: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is a powerful and highly specific technique for detecting and quantifying small molecules in complex biological matrices[11][12]. This method does not require a labeled version of the compound, although using a stable isotope-labeled internal standard is recommended for highest accuracy. The protocol involves extracting this compound from various plant tissues, separating it from other plant metabolites using liquid chromatography, and then detecting and quantifying it based on its unique mass-to-charge ratio and fragmentation pattern[13][14].

Experimental Protocol:

1. Materials and Reagents:

  • This compound analytical standard.

  • Stable isotope-labeled this compound (e.g., [¹³C₆] or [²H₄]-labeled) as an internal standard (recommended).

  • Model plants treated with this compound.

  • Liquid nitrogen.

  • Lyophilizer (freeze-dryer).

  • Tissue homogenizer (e.g., bead beater).

  • Extraction solvent (e.g., acetonitrile:water (80:20 v/v) with 0.1% formic acid)[11].

  • Centrifuge.

  • Syringe filters (0.22 µm).

  • LC-MS vials.

  • LC-MS/MS system with a C18 column.

2. Protocol for Sample Preparation and Extraction: a. Treat plants (e.g., via soil drench or foliar spray) with a known concentration of this compound. b. At various time points, harvest plant tissues (roots, stems, leaves, flowers, etc.). c. Flash-freeze the tissues in liquid nitrogen to halt metabolic activity[14]. d. Lyophilize the frozen tissue until completely dry (2-3 days)[13][15]. e. Grind the dried, frozen tissue to a fine powder using a tissue homogenizer. Store at -80°C. f. Weigh a precise amount of powdered tissue (e.g., 10-50 mg) into a microcentrifuge tube. g. Add a known amount of the internal standard. h. Add a precise volume of cold extraction solvent[14]. i. Homogenize thoroughly and vortex. j. Centrifuge at high speed (e.g., 20,000 x g) at 4°C for 10-15 minutes[14]. k. Collect the supernatant. For thorough extraction, this step can be repeated on the pellet and the supernatants pooled. l. Filter the supernatant through a 0.22 µm syringe filter into an LC-MS vial[15].

3. Protocol for LC-MS/MS Analysis: a. Develop a Multiple Reaction Monitoring (MRM) method for this compound and its internal standard. This involves optimizing the precursor ion and product ion transitions. b. Prepare a standard curve by spiking known concentrations of the analytical standard into matrix extracts from untreated plants. c. Set up an appropriate LC gradient for separation on a C18 column (e.g., using water with 0.1% formic acid as mobile phase A and acetonitrile with 0.1% formic acid as mobile phase B)[13]. d. Inject the prepared samples and standards onto the LC-MS/MS system.

4. Data Analysis: a. Integrate the peak areas for this compound and the internal standard. b. Generate a standard curve by plotting the ratio of the analyte peak area to the internal standard peak area against concentration. c. Use the regression equation from the standard curve to calculate the concentration of this compound in each tissue sample. d. Express the final concentration as ng/g of dry weight.

Data Presentation:

Table 2: Concentration of this compound in Plant Tissues via LC-MS/MS

Tissue Type Time Point (hours) Mean Concentration (ng/g Dry Weight ± SD)
Roots 6 1250.5 ± 98.2
Stem 6 34.1 ± 7.5
Leaves 6 5.2 ± 1.8
Roots 24 876.3 ± 75.4
Stem 24 152.8 ± 21.9
Leaves 24 45.7 ± 9.3
Roots 72 412.9 ± 55.1
Stem 72 210.4 ± 33.0

| Leaves | 72 | 115.6 ± 18.6 |

Method 3: Visualization of Translocation using Fluorescence Microscopy

Application Note: This qualitative or semi-quantitative method allows for the direct visualization of this compound uptake and movement within living plant tissues. It requires a fluorescently labeled version of the compound or a compound with intrinsic fluorescent properties. Using confocal laser scanning microscopy, the subcellular localization and tissue-specific accumulation of the compound can be observed in real-time[16][17]. This provides valuable spatial and temporal information that complements the quantitative data from the other methods.

Experimental Protocol:

1. Materials and Reagents:

  • Fluorescently-labeled this compound (e.g., conjugated to a fluorophore like fluorescein or rhodamine).

  • Model plants (Arabidopsis seedlings with visible root systems are ideal).

  • Microscope slides and coverslips.

  • Mounting medium (e.g., water or 1/2 MS media).

  • Confocal Laser Scanning Microscope with appropriate laser lines and emission filters for the chosen fluorophore.

2. Protocol for Live-Cell Imaging: a. Synthesize or procure a fluorescently-labeled analog of this compound. It is critical that the fluorescent tag does not significantly alter the compound's biological activity or transport properties. b. Grow seedlings on agar plates or in a hydroponic system to allow easy access to the roots. c. Prepare a working solution of the fluorescent compound in liquid growth media. d. Mount a whole seedling or a specific tissue (e.g., a detached leaf) on a microscope slide in a drop of the fluorescent compound solution. e. Alternatively, for translocation studies, apply the fluorescent compound to a specific location (e.g., the root tip or a single leaf) and image a different part of the plant over time. f. Place the slide on the stage of the confocal microscope. g. Use a low-magnification objective to locate the tissue of interest (e.g., root elongation zone, leaf epidermis). h. Switch to a higher-magnification objective (e.g., 20x or 40x) for detailed imaging. i. Excite the sample with the appropriate laser line and collect the emitted fluorescence. Capture images at different time points to observe uptake and movement. j. Acquire a Z-stack of images to create a 3D reconstruction of the compound's distribution within the tissue.

3. Data Analysis: a. Analyze the images to determine the location of the fluorescent signal. Identify which tissues and cell types show the highest accumulation. b. Observe the subcellular localization (e.g., cell wall, cytoplasm, vacuole, nucleus). c. Create time-lapse videos to visualize the dynamics of translocation. d. Fluorescence intensity can be measured in different regions of interest (ROIs) for semi-quantitative comparisons, but care must be taken to account for photobleaching.

Visualizations

G cluster_prep Plant Preparation & Treatment cluster_methods Analytical Methods cluster_radio Method 1: Radiolabeling cluster_lcms Method 2: LC-MS/MS cluster_micro Method 3: Microscopy cluster_data Data Output plant Grow Model Plants treat Treat with this compound (Radiolabeled, Fluorescent, or Unlabeled) plant->treat dissect1 Dissect Tissues treat->dissect1 dissect2 Harvest & Lyophilize treat->dissect2 live_image Live-Cell Confocal Microscopy treat->live_image scint_count Liquid Scintillation Counting dissect1->scint_count quant_data Quantitative Data (Concentration, % Translocation) scint_count->quant_data extract Solvent Extraction dissect2->extract lcms LC-MS/MS Analysis extract->lcms lcms->quant_data qual_data Qualitative Data (Localization, Spatiotemporal Dynamics) live_image->qual_data

Caption: General experimental workflow for measuring compound uptake.

G cluster_plant Plant Structure cluster_root Root cluster_shoot Shoot Soil Soil / Hydroponics (External Compound) Root_Surface Root Surface Soil->Root_Surface Uptake Apoplast Apoplast (Cell Walls) Root_Surface->Apoplast Symplast Symplast (Cytoplasm) Apoplast->Symplast Membrane Transport Xylem_Root Xylem Loading Apoplast->Xylem_Root Bypass Symplast->Xylem_Root Active Loading Xylem_Shoot Xylem Transport Xylem_Root->Xylem_Shoot Transpiration Stream Leaf_Apoplast Leaf Apoplast Xylem_Shoot->Leaf_Apoplast Leaf_Symplast Leaf Symplast (Target Site) Leaf_Apoplast->Leaf_Symplast Phloem_Source Phloem Loading (Source Leaf) Leaf_Symplast->Phloem_Source Phloem_Transport Phloem Transport Phloem_Source->Phloem_Transport Phloem_Sink Phloem Unloading (Sink Tissue - e.g., Root, Fruit) Phloem_Transport->Phloem_Sink

Caption: Potential pathways for small molecule transport in plants.

G cluster_pathways Simplified Plant Carbon Fixation Pathways cluster_calvin Calvin Cycle cluster_oppp Oxidative Pentose Phosphate Pathway (OPPP) RuBP Ribulose-1,5-bisphosphate PGA 3-PGA RuBP->PGA G3P Glyceraldehyde-3-P PGA->G3P F6P Fructose-6-P G3P->F6P TKT Transketolase (Target of Inhibitor) G3P->TKT Substrate Output Sucrose / Starch Synthesis G3P->Output F6P->TKT Substrate S7P Sedoheptulose-7-P S7P->TKT Substrate R5P Ribose-5-P R5P->RuBP Regeneration X5P Xylulose-5-P X5P->RuBP Regeneration E4P Erythrose-4-P Shikimate Shikimate Pathway (Amino Acids) E4P->Shikimate TKT->R5P Product TKT->X5P Product TKT->E4P Product CO2 CO2 Fixation CO2->RuBP

References

Application Notes and Protocols: Erythrocyte Transketolase Activity Coefficient (ETKAC) Assay for Thiamine Status Assessment

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The Erythrocyte Transketolase Activity Coefficient (ETKAC) assay is a functional and sensitive method for assessing thiamine (Vitamin B1) status. Thiamine, in its active form thiamine diphosphate (ThDP), is an essential cofactor for the enzyme transketolase, which plays a crucial role in the pentose phosphate pathway.[1][2][3] In thiamine deficiency, the activity of transketolase in erythrocytes is reduced. The ETKAC assay measures this activity before and after the addition of exogenous ThDP. A significant increase in enzyme activity after the addition of ThDP indicates a deficiency in endogenous thiamine. This document provides a detailed protocol for the ETKAC assay, intended for researchers, scientists, and drug development professionals.

The ETKAC assay offers an indirect, functional measure of thiamine status.[1] While it has limitations such as the need for standardization, it is a valuable tool for diagnosing thiamine deficiency, a condition that can lead to severe neurological and cardiovascular disorders like beriberi.[1][2][4]

Principle of the Assay

The ETKAC assay is based on the measurement of transketolase activity in erythrocyte lysates. The assay quantifies the "ThDP effect," which is the stimulation of enzyme activity by the addition of its cofactor, ThDP, in vitro.

The principle involves two key measurements:

  • Basal Transketolase Activity: The intrinsic enzyme activity in the erythrocyte lysate is measured.

  • Stimulated Transketolase Activity: The enzyme activity is measured after the addition of an excess of ThDP.

The ratio of the stimulated activity to the basal activity gives the Erythrocyte Transketolase Activity Coefficient (ETKAC). A high ETKAC value indicates a low level of saturation of the apoenzyme with its cofactor, reflecting a poor thiamine status.[1]

The transketolase reaction is coupled to a series of enzymatic reactions that ultimately result in the oxidation of NADH to NAD+. The rate of this reaction is monitored by measuring the decrease in absorbance at 340 nm, which is directly proportional to the transketolase activity.[5][6]

Experimental Protocols

This protocol is adapted from established methodologies for the determination of ETKAC.

Materials and Reagents
ReagentConcentration/PurityNotes
Whole Blood-Collected in EDTA or lithium heparin tubes.[7]
Saline Solution0.9% NaClFor washing erythrocytes.
Thiamine Diphosphate (ThDP)1 mg/mL stock solutionPrepare fresh.
Ribose-5-phosphate (R5P)150 mM stock solutionSubstrate for the reaction.
Nicotinamide adenine dinucleotide (NADH)7.5 mM stock solution
Triosephosphate Isomerase/Glycerol-3-Phosphate DehydrogenaseEnzyme suspensionCommercially available.
Lysis Buffer(e.g., hypotonic phosphate buffer)For erythrocyte lysis.
Reaction Buffer(e.g., Glycylglycine buffer)To maintain optimal pH.[8]
Procedure

1. Preparation of Erythrocyte Hemolysate a. Centrifuge the whole blood sample at 1,500 x g for 10 minutes at 4°C. b. Aspirate and discard the plasma and buffy coat. c. Wash the erythrocytes three times with cold 0.9% saline solution, centrifuging and aspirating the supernatant after each wash. d. After the final wash, lyse the packed erythrocytes by adding an equal volume of cold deionized water or lysis buffer. e. Freeze the lysate at -20°C or below until analysis to ensure complete hemolysis. The transketolase enzyme is stable for at least 6 months at -70°C.[1][7]

2. Transketolase Activity Assay a. Thaw the hemolysate on ice. b. Prepare two sets of reaction mixtures for each sample: one for basal activity and one for stimulated activity. c. Reaction Mixture Composition (per well of a 96-well plate):

  • Reaction Buffer
  • NADH solution
  • Triosephosphate Isomerase/Glycerol-3-Phosphate Dehydrogenase enzyme mix
  • Hemolysate d. For the stimulated activity wells, add ThDP solution. For the basal activity wells, add an equal volume of deionized water. e. Pre-incubate the reaction mixtures at 37°C for 15 minutes. f. Initiate the reaction by adding the substrate, Ribose-5-phosphate. g. Immediately measure the absorbance at 340 nm in a temperature-controlled spectrophotometer or microplate reader. h. Record the absorbance at regular intervals (e.g., every minute) for 10-15 minutes.

Data Analysis and Calculation
  • Calculate the rate of NADH oxidation (ΔA/min): Determine the change in absorbance per minute from the linear portion of the reaction curve for both basal and stimulated reactions.

  • Calculate Transketolase Activity:

    • Activity (U/L) = (ΔA/min) / (ε × l) × 10^6 × (V_total / V_sample)

      • Where:

        • ΔA/min is the rate of change of absorbance.

        • ε is the molar extinction coefficient of NADH at 340 nm (6220 L·mol⁻¹·cm⁻¹).

        • l is the path length of the cuvette or well (in cm).

        • V_total is the total reaction volume.

        • V_sample is the volume of the hemolysate used.

  • Calculate the ETKAC:

    • ETKAC = Stimulated Transketolase Activity / Basal Transketolase Activity

Data Presentation

Interpretation of ETKAC Values
ETKAC ValueThiamine Status
< 1.15Adequate
1.15 - 1.25Marginal Deficiency
> 1.25Deficient
> 1.4Severe Deficiency (associated with clinical signs like beriberi)[1]

Note: There is no international consensus on the cutoff values, and they may vary slightly between laboratories.[1][2]

Sample Data Calculation Table
Sample IDBasal Activity (ΔA/min)Stimulated Activity (ΔA/min)ETKAC
Control 10.0500.0521.04
Patient A0.0350.0561.60
Patient B0.0420.0501.19

Visualizations

ETKAC_Workflow ETKAC Assay Experimental Workflow cluster_sample_prep Sample Preparation cluster_assay Transketolase Activity Assay cluster_analysis Data Analysis blood Whole Blood Sample centrifuge1 Centrifuge (1500g, 10 min) blood->centrifuge1 wash Wash Erythrocytes (3x with Saline) centrifuge1->wash lyse Lyse Erythrocytes wash->lyse hemolysate Erythrocyte Hemolysate lyse->hemolysate basal Basal Reaction Mixture hemolysate->basal stimulated Stimulated Reaction Mixture (+ThDP) hemolysate->stimulated incubate Pre-incubate (37°C, 15 min) basal->incubate stimulated->incubate add_r5p Add Ribose-5-Phosphate incubate->add_r5p measure Measure Absorbance at 340 nm add_r5p->measure calc_rate Calculate Rate (ΔA/min) measure->calc_rate calc_activity Calculate Basal & Stimulated Activity calc_rate->calc_activity calc_etkac Calculate ETKAC calc_activity->calc_etkac interpret Interpret Thiamine Status calc_etkac->interpret

Caption: Workflow of the ETKAC assay.

ETKAC_Principle Biochemical Principle of the ETKAC Assay cluster_transketolase Transketolase Reaction cluster_coupling Coupled Enzyme Reactions cluster_measurement Measurement R5P Ribose-5-Phosphate TK Transketolase (ThDP-dependent) R5P->TK X5P Xylulose-5-Phosphate X5P->TK G3P Glyceraldehyde-3-Phosphate TPI Triosephosphate Isomerase G3P->TPI S7P Sedoheptulose-7-Phosphate TK->G3P TK->S7P DHAP Dihydroxyacetone Phosphate GPDH Glycerol-3-Phosphate Dehydrogenase DHAP->GPDH Glycerol3P Glycerol-3-Phosphate TPI->DHAP GPDH->Glycerol3P NAD NAD+ GPDH->NAD NADH NADH NADH->GPDH spectro Measure decrease in Absorbance at 340 nm NAD->spectro

Caption: Biochemical pathway of the ETKAC assay.

References

Troubleshooting & Optimization

Technical Support Center: Overcoming Solubility Issues of Transketolase-IN-5

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As Transketolase-IN-5 is a novel agent, specific solubility data is not widely available. This guide provides general strategies and troubleshooting advice based on the common characteristics of poorly water-soluble small molecule inhibitors intended for biological research.

This technical support center offers troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to the aqueous solubility of this compound and other similarly hydrophobic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the best initial solvent for dissolving this compound?

A1: For most new, poorly water-soluble organic compounds, Dimethyl Sulfoxide (DMSO) is the recommended starting solvent.[1] DMSO is a powerful, water-miscible organic solvent capable of dissolving a wide range of hydrophobic molecules.[2][3] It is widely used for preparing high-concentration stock solutions for biological assays.[4]

Q2: How should I prepare a high-concentration stock solution?

A2: To prepare a stock solution, accurately weigh the compound and dissolve it in a minimal amount of high-purity, anhydrous DMSO.[1][5] Gentle warming (up to 50°C) or brief sonication can aid dissolution.[6][7] Always start with a small amount of solvent and gradually add more until the compound is fully dissolved to achieve the desired concentration.[5] Store stock solutions in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.[6][8]

Q3: My compound dissolves in DMSO but precipitates when diluted into my aqueous assay buffer or cell culture medium. Why does this happen and what can I do?

A3: This is a common issue known as "precipitation upon dilution." It occurs because the compound's solubility limit is much lower in the aqueous environment than in the concentrated DMSO stock.[3] When the DMSO is diluted, the aqueous buffer becomes the primary solvent, and if the compound's concentration exceeds its aqueous solubility, it will precipitate.[1][9]

To prevent this, you can:

  • Lower the final compound concentration: Ensure your working concentration is below the compound's maximum aqueous solubility.[9]

  • Perform serial dilutions in DMSO first: Before adding to the aqueous medium, make intermediate dilutions of your stock solution in DMSO.[1]

  • Increase the final DMSO concentration (with caution): A slightly higher percentage of DMSO in the final solution can help, but most cell lines can only tolerate up to 0.5% DMSO without significant cytotoxicity.[10] Always include a DMSO-only vehicle control in your experiments.[1]

  • Add the DMSO stock to the aqueous solution while vortexing: Slowly adding the compound stock to a stirring or vortexing aqueous solution can facilitate rapid mixing and prevent localized high concentrations that lead to precipitation.[10]

Q4: What is the maximum concentration of DMSO that is safe for my cells?

A4: The tolerance to DMSO varies between cell lines, with primary cells often being more sensitive.[10] A final concentration of 0.1% DMSO is generally considered safe for almost all cells.[10] Many robust cell lines can tolerate up to 0.5% DMSO, and some even up to 1%, without severe cytotoxic effects.[10][11] It is crucial to perform a dose-response curve for DMSO on your specific cell line to determine its toxicity threshold.[10]

Q5: Are there any alternatives to DMSO for dissolving this compound?

A5: Yes, if DMSO is not suitable due to compound stability issues or cellular toxicity, other solvents can be considered. Common alternatives include:

  • Ethanol: A less toxic, water-miscible solvent suitable for many compounds.[12][13]

  • Dimethylformamide (DMF): Similar to DMSO in its solubilizing power.[3][14]

  • N-methyl-2-pyrrolidone (NMP) and Polyethylene Glycols (PEGs) (e.g., PEG400) are also used in formulations.[2][15]

  • Cyrene™: A greener, bio-based alternative to DMSO with comparable solvation properties and potentially lower toxicity.[16]

The choice of solvent depends on the specific compound and the experimental system's tolerance.[14]

Q6: How might pH affect the solubility of this compound?

A6: The solubility of many small molecules is pH-dependent, especially if they contain ionizable groups like amines or carboxylic acids.[2][17]

  • Weakly Basic Compounds (containing amines): Solubility increases as the pH decreases (becomes more acidic), because the amine group becomes protonated (charged).[18][19]

  • Weakly Acidic Compounds (containing carboxylic acids): Solubility increases as the pH increases (becomes more basic), as the carboxylic acid group is deprotonated (charged).[19][20]

If the structure of this compound is known, its pKa can be predicted to guide the selection of an appropriately pH-buffered solution to enhance solubility.[20] For many drugs, modifying the pH of the formulation is a primary strategy to achieve the target concentration.[2]

Troubleshooting Guide

Problem / Question Possible Cause & Solution
I observe a precipitate in my compound vial upon receipt or after storage. Cause: The compound may have crashed out of solution due to temperature changes during shipping or storage.[3] Solution: Gently warm the vial to 37°C for 10-15 minutes and vortex or sonicate to redissolve the compound.[6] Centrifuge the vial before opening to ensure any solid material is at the bottom.[6]
My compound precipitates immediately, even with vigorous mixing, when I add it to the cell culture medium. Cause: The final concentration of the compound is likely far above its aqueous solubility limit. The presence of salts and proteins in the media can also affect solubility.[21] Solution: 1. Verify Solubility Limit: Perform a simple kinetic solubility test by making serial dilutions of your compound in the final medium and visually inspecting for precipitation or measuring turbidity.[3] 2. Use a Co-solvent: In addition to DMSO, consider using other co-solvents like ethanol or PEG-400, if compatible with your assay.[12][22] 3. Employ Solubilizing Excipients: For in vitro biochemical assays, carriers like cyclodextrins can be used to form inclusion complexes that enhance aqueous solubility.[9][23]
My experimental results (e.g., IC50 values) are inconsistent and not reproducible. Cause: Poor solubility can be a major source of variability. If the compound is not fully dissolved, the actual concentration in solution is unknown and can vary between experiments.[3][4] This leads to inaccurate structure-activity relationships (SAR).[3] Solution: 1. Ensure Complete Dissolution: Before each experiment, visually inspect your highest concentration working solution for any signs of precipitation (cloudiness, particles). If observed, you must reconsider your solubilization strategy.[3] 2. Reduce Highest Test Concentration: Start your dose-response curve at a concentration where the compound is known to be fully soluble.[3]
I am observing cellular toxicity that does not seem related to the specific inhibition of Transketolase. Cause: The observed toxicity could be due to the solvent or the compound precipitating in the cell culture. Precipitated compound particles can be directly toxic to cells.[10] Solution: 1. Run a Vehicle Control: Always include a control with the highest concentration of the solvent (e.g., 0.5% DMSO) used in your experiment to assess solvent toxicity.[1] 2. Microscopic Examination: Check your cell culture plates under a microscope for signs of compound precipitation (appearing as crystalline structures or amorphous aggregates). 3. Lower the DMSO Concentration: Reduce the final DMSO concentration to 0.1% or lower if your cells are particularly sensitive.[10]
My compound is not soluble even in 100% DMSO at my desired stock concentration. Cause: Some highly lipophilic or crystalline compounds have limited solubility even in strong organic solvents.[3] Solution: 1. Try Alternative Solvents: Test solubility in other organic solvents like DMF or NMP.[14] 2. Use a Co-solvent Mix: A mixture of solvents, such as DMSO and ethanol, might provide better solubilizing power.[3] 3. Lower the Stock Concentration: If possible, prepare a lower concentration stock solution that can still be used to achieve the desired final concentrations in your assay.

Data Presentation

Table 1: Properties of Common Solvents for Initial Solubility Testing

SolventPolarityKey Characteristics & Cautions
Water HighThe ideal biological solvent, but often unsuitable for hydrophobic compounds.[1]
Dimethyl Sulfoxide (DMSO) High (Aprotic)Universal solvent for many organic molecules; hygroscopic (absorbs moisture); can be toxic to cells at >0.5%.[6][10]
Ethanol (EtOH) High (Protic)Good biocompatibility; less toxic than DMSO; may not be as strong a solvent for highly nonpolar compounds.[12][13]
Dimethylformamide (DMF) High (Aprotic)Strong solvent similar to DMSO; use with caution due to potential toxicity.[3][14]
Methanol (MeOH) MediumCan be used but is generally more toxic to cells than ethanol.[2]
Polyethylene Glycol (PEG 400) MediumA non-toxic co-solvent used to increase solubility and stability in formulations.[2]

Table 2: Recommended Maximum Co-Solvent Concentrations in Final Assay Medium

Co-SolventBiochemical AssayCell-Based AssayRationale
DMSO < 5%< 0.5% (ideally ≤ 0.1%)Higher concentrations can denature proteins and are cytotoxic to cells.[3][10]
Ethanol < 5%< 1%Generally better tolerated by cells than DMSO, but can still affect cellular processes at higher concentrations.[13]

Table 3: General Effect of pH on the Solubility of Ionizable Compounds

Compound TypeFunctional GroupSolubility Increases in...Mechanism
Weak Acid Carboxylic Acid, PhenolBasic solutions (Higher pH)Deprotonation to form a more soluble anionic salt.[19][20]
Weak Base Amine, PyridineAcidic solutions (Lower pH)Protonation to form a more soluble cationic salt.[17][18]

Experimental Protocols

Protocol 1: Initial Qualitative Solubility Assessment

  • Weigh out approximately 1 mg of this compound into several separate glass vials.

  • To the first vial, add 50 µL of DMSO. Vortex for 1 minute. Observe if the compound dissolves completely.

  • If it dissolves, the solubility is at least 20 mg/mL. If not, add another 50 µL of DMSO (total 100 µL) and vortex again. This would correspond to a solubility of at least 10 mg/mL. Continue until dissolved to estimate the solubility.

  • Repeat step 2 with other solvents like ethanol and DMF to compare.

  • To test aqueous solubility, prepare a 10 mM stock in DMSO. Add 2 µL of this stock to 198 µL of your primary assay buffer (e.g., PBS or cell culture medium) to get a 100 µM solution (1% DMSO).

  • Vortex and let the solution sit at room temperature for 1-2 hours.

  • Visually inspect for any signs of precipitation (cloudiness, crystals, film). This provides a rough estimate of the kinetic solubility.[3]

Protocol 2: Preparation of a 10 mM Stock Solution in DMSO

  • Calculate the required mass of this compound for your desired volume (e.g., for 1 mL of a 10 mM solution of a 450 g/mol compound, you need 4.5 mg).

  • Accurately weigh the compound into a sterile, appropriate-sized vial.[8]

  • Add the calculated volume of high-purity, anhydrous DMSO. Use a bottle that has not been opened frequently to avoid absorbed water.[1]

  • Vortex the solution vigorously for 2-3 minutes. If needed, sonicate the vial in a water bath for 5-10 minutes or warm gently to 37°C to aid dissolution.[6]

  • Once fully dissolved, create small-volume aliquots (e.g., 20 µL) in sterile microcentrifuge tubes to minimize freeze-thaw cycles.

  • Label each aliquot clearly with the compound name, concentration, and date.[24]

  • Store the aliquots at -20°C or -80°C as recommended for long-term stability.[25]

Protocol 3: Preparing Working Solutions for a Cell-Based Assay

  • Thaw one aliquot of your 10 mM this compound stock solution in DMSO.

  • Perform initial serial dilutions in 100% DMSO to create a set of intermediate stock solutions. For example, to make a 1:10 dilution, mix 5 µL of the 10 mM stock with 45 µL of DMSO to get a 1 mM solution. This step is critical to avoid precipitation.[1]

  • For the final dilution step, add the DMSO-diluted compound directly to the cell culture medium. For a 1:1000 final dilution (resulting in 0.1% DMSO), you would add 1 µL of a 1 mM DMSO stock to 1 mL of medium to get a final concentration of 1 µM.

  • Always add the small volume of DMSO stock to the larger volume of aqueous medium while gently mixing. Do not add the aqueous medium to the DMSO stock.[10]

  • Prepare a vehicle control by adding the same final concentration of DMSO (e.g., 0.1%) to the medium without the compound.

Visualizations

G Diagram 1: Solubilization Strategy Decision Workflow start Start with new compound (e.g., this compound) test_dmso Test solubility in 100% DMSO at desired stock concentration (e.g., 10 mM) start->test_dmso is_soluble_dmso Is it soluble? test_dmso->is_soluble_dmso prepare_stock Prepare concentrated stock in DMSO. Store in aliquots at -80°C. is_soluble_dmso->prepare_stock Yes not_soluble_dmso Troubleshoot Stock Solution is_soluble_dmso->not_soluble_dmso No test_aqueous Test dilution in aqueous buffer (e.g., cell media) at highest working concentration. prepare_stock->test_aqueous is_soluble_aqueous Does it precipitate? test_aqueous->is_soluble_aqueous proceed Proceed with experiment. Maintain final DMSO <0.5%. is_soluble_aqueous->proceed No troubleshoot Troubleshoot Precipitation is_soluble_aqueous->troubleshoot Yes lower_conc Lower final working concentration. troubleshoot->lower_conc use_cosolvent Use additional co-solvents (e.g., Ethanol, PEG) if assay permits. troubleshoot->use_cosolvent try_other_solvents Try alternative solvents (DMF, Ethanol). not_soluble_dmso->try_other_solvents lower_stock_conc Lower stock concentration. not_soluble_dmso->lower_stock_conc

Caption: Decision workflow for selecting a solubilization strategy.

G Diagram 2: Workflow for Preparing Compound in a Cell-Based Assay cluster_0 Preparation cluster_1 Dosing cluster_2 Control thaw 1. Thaw single-use aliquot of 10 mM stock in DMSO serial_dilute 2. Perform serial dilutions in 100% DMSO to create intermediate concentrations thaw->serial_dilute add_to_media 3. Add small volume (e.g., 1 µL) of DMSO intermediate to cell culture medium (e.g., 999 µL) serial_dilute->add_to_media mix 4. Mix immediately and gently add_to_media->mix add_to_cells 5. Add final working solution to cells in 96-well plate mix->add_to_cells vehicle_control Prepare vehicle control: Add equivalent volume of 100% DMSO to medium and apply to cells

Caption: Experimental workflow for preparing working solutions.

References

Improving the stability of Transketolase-IN-5 for consistent bioassay results.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Transketolase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results in bioassays by addressing potential stability issues with this compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a small molecule inhibitor of the enzyme Transketolase (TKT). TKT is a key enzyme in the pentose phosphate pathway (PPP), responsible for the synthesis of nucleotide precursors and the production of NADPH. By inhibiting TKT, this compound can disrupt these vital cellular processes.

Q2: What are the common causes of variability in bioassay results when using this compound?

A2: Variability in bioassay results can stem from several factors, including:

  • Inhibitor Instability: Degradation of this compound due to improper storage or handling.

  • Solubility Issues: Poor solubility of the inhibitor in the assay buffer, leading to an inaccurate effective concentration.

  • Enzyme Instability: Loss of transketolase activity due to suboptimal assay conditions (pH, temperature, cofactor concentration).

  • Pipetting Errors: Inaccurate dilutions of the inhibitor or other assay components.

Q3: How should I store this compound?

A3: For long-term stability, it is recommended to store this compound as a solid at -20°C or -80°C. Stock solutions in an appropriate solvent can be stored at -80°C for up to 6 months or at -20°C for up to 1 month. Avoid repeated freeze-thaw cycles.

Q4: What is the recommended solvent for preparing stock solutions of this compound?

A4: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing high-concentration stock solutions of small molecule inhibitors. For aqueous buffers, it is crucial to ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting the enzyme's activity.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Inconsistent IC50 values Inhibitor degradation: Stock solution may have degraded due to improper storage or multiple freeze-thaw cycles.Prepare a fresh stock solution of this compound. Aliquot the stock solution to minimize freeze-thaw cycles.
Inhibitor precipitation: The inhibitor may be precipitating in the aqueous assay buffer.Visually inspect for precipitation. Decrease the final concentration of this compound. Increase the percentage of co-solvent (e.g., DMSO) if the enzyme is tolerant, but keep it below a level that affects enzyme activity (typically <1%).
Enzyme instability: The transketolase enzyme may be losing activity during the assay.Ensure the assay buffer has the optimal pH and contains the necessary cofactors (Thiamine pyrophosphate and a divalent cation like Ca²⁺ or Mg²⁺). Holo-transketolase is more stable in the presence of Ca²⁺ than Mg²⁺.[1]
No or very low inhibition observed Inactive inhibitor: The inhibitor may have completely degraded.Prepare a fresh stock solution and verify its activity against a positive control.
Incorrect assay setup: The enzyme or substrate concentrations may not be optimal for detecting inhibition.Optimize the enzyme and substrate concentrations. Ensure the reaction is in the linear range.
Poor inhibitor solubility: The inhibitor is not soluble enough at the tested concentrations.Prepare the inhibitor stock solution in a suitable organic solvent like DMSO. Ensure the final solvent concentration in the assay is low.
High background signal in the assay Assay component interference: One of the assay components may be interfering with the detection method.Run appropriate controls, including a no-enzyme control and a no-substrate control, to identify the source of the background signal.
Inhibitor fluorescence/absorbance: The inhibitor itself may have intrinsic fluorescence or absorbance at the measurement wavelength.Measure the fluorescence or absorbance of this compound alone at the assay wavelength and subtract this from the experimental values.

Data Summary

Table 1: Recommended Storage Conditions for Transketolase Inhibitors

Inhibitor TypeFormStorage TemperatureDurationReference
Oxythiamine (similar TKT inhibitor)Stock Solution-80°C6 months[2]
Stock Solution-20°C1 month[2]
This compound (Recommended)Solid-20°C to -80°CLong-termGeneral practice
Stock Solution-80°CUp to 6 monthsInferred
Stock Solution-20°CUp to 1 monthInferred

Table 2: Factors Affecting Transketolase Enzyme Stability

FactorObservationRecommendationReference
Divalent Cation Cofactor Holo-transketolase is more stable in the presence of Ca²⁺ compared to Mg²⁺.Use CaCl₂ as the divalent cation in the assay buffer for enhanced enzyme stability.[1]
Temperature Erythrocyte transketolase activity decreases over time at room temperature, 4°C, and -20°C.Prepare fresh enzyme solutions for each experiment and keep them on ice. Avoid prolonged storage of diluted enzyme.[3]
pH Enzyme stability is pH-dependent.Maintain the optimal pH for the specific transketolase being used throughout the experiment.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Accurately weigh a small amount of this compound powder in a sterile microfuge tube.

  • Dissolving: Add the appropriate volume of high-purity DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortexing: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming may be applied if necessary, but avoid excessive heat.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes to minimize freeze-thaw cycles.

  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months). For short-term use, store at -20°C (up to 1 month).

Protocol 2: Transketolase Activity Assay (Coupled Enzyme Assay)

This protocol is a general guideline and may need to be optimized for your specific experimental conditions.

  • Prepare Assay Buffer: Prepare a buffer at the optimal pH for your transketolase (e.g., 50 mM Tris-HCl, pH 7.5) containing Thiamine Pyrophosphate (TPP) and a divalent cation (e.g., 5 mM CaCl₂).

  • Prepare Reagents:

    • Substrate solution: Prepare a solution of the transketolase substrates (e.g., D-xylulose-5-phosphate and D-ribose-5-phosphate) in the assay buffer.

    • Coupling enzyme mix: Prepare a solution containing the coupling enzymes (e.g., triosephosphate isomerase and glycerol-3-phosphate dehydrogenase) and NADH in the assay buffer.

    • Transketolase solution: Prepare a working solution of transketolase in the assay buffer. Keep on ice.

    • This compound dilutions: Prepare a serial dilution of this compound in the assay buffer from the stock solution. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.

  • Assay Procedure (96-well plate format):

    • Add the desired volume of the this compound dilutions or vehicle control (assay buffer with the same final DMSO concentration) to the wells.

    • Add the transketolase solution to each well and incubate for a pre-determined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.

    • Add the coupling enzyme mix to each well.

    • Initiate the reaction by adding the substrate solution to each well.

  • Measurement: Immediately measure the decrease in absorbance at 340 nm over time using a microplate reader. The rate of NADH oxidation is proportional to the transketolase activity.

  • Data Analysis: Calculate the initial reaction rates for each inhibitor concentration. Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Visualizations

experimental_workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_inhibitor Prepare this compound Stock Solution (DMSO) dilute_inhibitor Dilute Inhibitor in Assay Buffer prep_inhibitor->dilute_inhibitor prep_enzyme Prepare Transketolase Enzyme Solution pre_incubate Pre-incubate Enzyme with Inhibitor prep_enzyme->pre_incubate prep_reagents Prepare Assay Buffer, Substrates, and Coupling Enzymes prep_reagents->dilute_inhibitor dilute_inhibitor->pre_incubate initiate_reaction Initiate Reaction with Substrates pre_incubate->initiate_reaction measure_activity Measure NADH Oxidation (Absorbance at 340 nm) initiate_reaction->measure_activity calculate_ic50 Calculate IC50 Value measure_activity->calculate_ic50

Caption: Workflow for a Transketolase Inhibition Bioassay.

troubleshooting_logic cluster_inhibitor_solutions Inhibitor Troubleshooting cluster_enzyme_solutions Enzyme Troubleshooting cluster_assay_solutions Assay Troubleshooting start Inconsistent Bioassay Results check_inhibitor Check Inhibitor Stability and Solubility start->check_inhibitor check_enzyme Check Enzyme Activity and Stability start->check_enzyme check_assay Review Assay Protocol and Controls start->check_assay fresh_stock Prepare Fresh Stock Solution check_inhibitor->fresh_stock optimize_solvent Optimize Solvent/ Concentration check_inhibitor->optimize_solvent fresh_enzyme Use Freshly Prepared Enzyme check_enzyme->fresh_enzyme optimize_buffer Optimize Buffer Conditions (pH, Cofactors) check_enzyme->optimize_buffer verify_controls Verify Positive and Negative Controls check_assay->verify_controls check_params Check Instrument Parameters check_assay->check_params

Caption: Troubleshooting Logic for Inconsistent Bioassay Results.

signaling_pathway glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (Oxidative Phase) g6p->ppp ru5p Ribulose-5-Phosphate ppp->ru5p nadph NADPH ppp->nadph xu5p Xylulose-5-Phosphate ru5p->xu5p r5p Ribose-5-Phosphate ru5p->r5p tkt Transketolase xu5p->tkt r5p->tkt nucleotides Nucleotide Synthesis r5p->nucleotides f6p Fructose-6-Phosphate tkt->f6p g3p Glyceraldehyde-3-Phosphate tkt->g3p glycolysis Glycolysis f6p->glycolysis g3p->glycolysis inhibitor This compound inhibitor->tkt

Caption: The Role of Transketolase in the Pentose Phosphate Pathway and the Point of Inhibition by this compound.

References

Troubleshooting unexpected results in transketolase inhibition assays.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering unexpected results in transketolase (TKT) inhibition assays. The information is tailored for scientists and professionals in drug development.

Troubleshooting Guide

This guide addresses common problems encountered during transketolase inhibition assays in a question-and-answer format.

Question: Why is my background signal so high?

Answer: High background can obscure the signal from enzyme activity, leading to inaccurate results. Several factors can contribute to this:

  • Sample-related interference: Samples such as tissue lysates (especially from the liver) can contain small molecules that interfere with the assay's detection method (e.g., autofluorescence in fluorometric assays).

  • Reagent instability: The substrate or other assay components may degrade over time, leading to a higher background signal.

  • Contamination: Contamination of reagents or samples with fluorescent or absorbing compounds can increase the background.

Troubleshooting Steps:

  • Sample Preparation: For samples with high background, consider using a 10 kDa spin column to remove small molecules that may be causing interference.

  • Reagent Quality: Ensure all reagents are properly stored and within their expiration dates. Prepare fresh reagents if degradation is suspected.

  • Run Controls: Always include a "no enzyme" control and a "no substrate" control to determine the source of the high background.

  • Check for Contamination: Use fresh, high-quality water and reagents. Ensure that all labware is thoroughly cleaned.

Question: My results are not reproducible. What could be the cause?

Answer: Poor reproducibility is a common issue in enzyme assays and can stem from several sources.[1] Key factors include:

  • Enzyme Instability: Transketolase can be unstable, and its activity can decrease with improper handling or storage.[1] Repeated freeze-thaw cycles should be avoided.

  • Pipetting Errors: Inaccurate or inconsistent pipetting, especially of small volumes, can lead to significant variability.

  • Temperature Fluctuations: Enzyme activity is highly sensitive to temperature. Inconsistent incubation temperatures can lead to variable results.

  • Reagent Preparation: Inconsistent preparation of buffers and solutions can affect enzyme activity.

Troubleshooting Steps:

  • Enzyme Handling: Always keep the enzyme on ice. Aliquot the enzyme to avoid multiple freeze-thaw cycles.

  • Pipetting Technique: Use calibrated pipettes and be consistent with your technique. For small volumes, consider preparing a master mix to minimize pipetting errors.

  • Temperature Control: Use a temperature-controlled incubator or water bath to ensure a consistent assay temperature.

  • Standard Operating Procedures (SOPs): Follow a detailed SOP for reagent preparation to ensure consistency between experiments.

  • Run Replicates: Always run experiments in duplicate or triplicate to assess variability.

Question: The inhibitor doesn't seem to be working, or the IC50 value is much higher than expected. Why?

Answer: Several factors can lead to an apparent lack of inhibition or a higher-than-expected IC50 value:

  • Inhibitor Solubility: The inhibitor may not be fully dissolved in the assay buffer, leading to a lower effective concentration.

  • Inhibitor Instability: The inhibitor may be unstable under the assay conditions (e.g., pH, temperature).

  • Incorrect Inhibitor Concentration: Errors in calculating or preparing the inhibitor dilutions can lead to inaccurate results.

  • High Enzyme Concentration: If the enzyme concentration is too high, it may require a higher concentration of the inhibitor to achieve 50% inhibition.

Troubleshooting Steps:

  • Check Solubility: Ensure the inhibitor is fully dissolved. A small amount of a solvent like DMSO can be used, but the final concentration should be kept low (typically <1%) to avoid affecting enzyme activity. Run a solvent control.

  • Verify Inhibitor Stability: Check the literature for information on the inhibitor's stability under your assay conditions.

  • Confirm Concentrations: Double-check all calculations and dilutions for the inhibitor stock and working solutions.

  • Optimize Enzyme Concentration: Determine the optimal enzyme concentration that results in a linear reaction rate within the desired assay time.

Frequently Asked Questions (FAQs)

Q1: What are the key components of a transketolase inhibition assay?

A1: A typical transketolase inhibition assay includes the transketolase enzyme, its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate), the cofactor thiamine pyrophosphate (TPP), a suitable buffer to maintain pH, and the inhibitor being tested. The reaction is often coupled to a detection system, such as one that monitors the oxidation of NADH to NAD+.

Q2: How does a typical spectrophotometric transketolase assay work?

A2: In a common coupled spectrophotometric assay, the product of the transketolase reaction, glyceraldehyde-3-phosphate, is converted to dihydroxyacetone phosphate. This is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, which oxidizes NADH to NAD+. The decrease in absorbance at 340 nm due to NADH oxidation is monitored to determine the enzyme's activity.[2]

Q3: What is the role of thiamine pyrophosphate (TPP) in the assay?

A3: Thiamine pyrophosphate (TPP) is an essential cofactor for transketolase. The enzyme is inactive without it. In some assays, particularly those using erythrocyte lysates to assess thiamine status, the activity is measured with and without the addition of exogenous TPP. This is known as the erythrocyte transketolase activation coefficient (ETKAC) assay.[2]

Q4: What are some known inhibitors of transketolase?

A4: Oxythiamine is a well-known competitive inhibitor of transketolase.[3] It is an antagonist of thiamine. More recently, other inhibitors like Oroxylin A and N3-pyridyl thiamine (N3PT) have been identified.

Quantitative Data Summary

The following tables summarize key quantitative data for common transketolase inhibitors.

Table 1: IC50 Values of Transketolase Inhibitors

InhibitorEnzyme Source/Cell LineIC50 ValueReference
OxythiamineRat Liver Transketolase0.2 µM[4]
OxythiamineYeast Transketolase~0.03 µM[4]
OxythiamineMIA PaCa-2 cells14.95 µM[3][5]
Oroxylin APurified Transketolase~25 µM (causes 50% reduction at 50 µM)
N3-pyridyl thiamine (N3PT)HCT116 and Ls174T cellsEffective at 5-10 µM

Table 2: Typical Assay Parameters

ParameterTypical Value/RangeNotes
Enzyme ConcentrationVaries (e.g., 0.05-0.2 µg/µL for tissue lysates)Should be optimized for linear reaction kinetics.
Substrate ConcentrationTypically at or above KmTo ensure initial velocity is proportional to enzyme concentration.
Incubation Temperature25-37 °CMust be kept constant.
pH7.0 - 8.0Maintained with a suitable buffer (e.g., Tris-HCl).
Assay Time10-60 minutesShould be within the linear range of the reaction.

Experimental Protocols

Protocol: Spectrophotometric Transketolase Inhibition Assay

This protocol is a general guideline and may require optimization for specific experimental conditions.

Materials:

  • Purified transketolase enzyme

  • Transketolase assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM thiamine pyrophosphate)

  • Substrate solution (e.g., 50 mM ribose-5-phosphate and 50 mM xylulose-5-phosphate in assay buffer)

  • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

  • NADH solution (e.g., 10 mM in assay buffer)

  • Test inhibitor (dissolved in a suitable solvent, e.g., DMSO)

  • 96-well UV-transparent microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare Reagents: Prepare all solutions and keep them on ice.

  • Inhibitor Preparation: Prepare serial dilutions of the test inhibitor in the assay buffer. Include a vehicle control (e.g., DMSO) at the same concentration as in the inhibitor wells.

  • Reaction Mixture Preparation: In each well of the 96-well plate, add the following in order:

    • Assay buffer

    • NADH solution (to a final concentration of ~0.2 mM)

    • Coupling enzymes

    • Test inhibitor or vehicle control

    • Transketolase enzyme

  • Pre-incubation: Incubate the plate at the desired temperature (e.g., 37°C) for 5-10 minutes to allow the inhibitor to bind to the enzyme.

  • Initiate Reaction: Start the reaction by adding the substrate solution to each well.

  • Measure Absorbance: Immediately begin monitoring the decrease in absorbance at 340 nm at regular intervals (e.g., every 30 seconds) for 10-30 minutes using the microplate reader.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each inhibitor concentration by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percentage of inhibition for each concentration relative to the vehicle control: % Inhibition = 100 * (1 - (V_inhibitor / V_control)).

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model (e.g., four-parameter logistic equation) to determine the IC50 value.

Visualizations

PentosePhosphatePathway cluster_oxidative Oxidative Phase cluster_non_oxidative Non-Oxidative Phase G6P Glucose-6-P _6PG 6-Phosphoglucono- lactone G6P->_6PG G6PD _6PGL 6-Phosphogluconate _6PG->_6PGL 6PGL Ru5P Ribulose-5-P _6PGL->Ru5P 6PGD (NADPH) Xu5P Xylulose-5-P Ru5P->Xu5P Epimerase R5P Ribose-5-P Ru5P->R5P Isomerase TKT1 Transketolase Xu5P->TKT1 TKT2 Transketolase Xu5P->TKT2 Nucleotides Nucleotide Synthesis R5P->Nucleotides R5P->TKT1 S7P Sedoheptulose-7-P TA Transaldolase S7P->TA E4P Erythrose-4-P E4P->TKT2 F6P Fructose-6-P Glycolysis Glycolysis F6P->Glycolysis G3P Glyceraldehyde-3-P G3P->Glycolysis G3P->TA TKT1->S7P TKT1->G3P TKT2->F6P TKT2->G3P TA->E4P TA->F6P

Caption: The Pentose Phosphate Pathway.

AssayWorkflow prep 1. Prepare Reagents (Buffer, Substrates, Enzyme, Inhibitor) plate 2. Add Reagents to 96-Well Plate (Buffer, NADH, Coupling Enzymes, Inhibitor) prep->plate preincubate 3. Pre-incubate with Inhibitor plate->preincubate start 4. Initiate Reaction with Substrate preincubate->start measure 5. Measure Absorbance at 340 nm start->measure analyze 6. Analyze Data (Calculate Rate, % Inhibition, IC50) measure->analyze

Caption: Transketolase Inhibition Assay Workflow.

TroubleshootingFlowchart start Unexpected Results check_controls Are Controls (Positive/Negative) Working as Expected? start->check_controls check_reagents Check Reagent Preparation and Storage (Enzyme, Substrates, Buffers) check_controls->check_reagents No high_background High Background Signal? check_controls->high_background Yes check_protocol Review Protocol Execution (Pipetting, Incubation Times/Temps) check_reagents->check_protocol check_instrument Verify Instrument Settings (Wavelength, Filters, Temperature) check_protocol->check_instrument end Consult with a Colleague or Technical Support check_instrument->end sample_prep Optimize Sample Preparation (e.g., use spin column) high_background->sample_prep Yes reproducibility Poor Reproducibility? high_background->reproducibility No sample_prep->end enzyme_handling Review Enzyme Handling (aliquoting, on ice) reproducibility->enzyme_handling Yes no_inhibition No/Low Inhibition? reproducibility->no_inhibition No enzyme_handling->end inhibitor_sol Check Inhibitor Solubility and Concentration no_inhibition->inhibitor_sol Yes no_inhibition->end No inhibitor_sol->end

Caption: Troubleshooting Unexpected Results.

References

Factors affecting the reproducibility of Transketolase-IN-5 experiments.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Transketolase-IN-5. This resource is designed to assist researchers, scientists, and drug development professionals in successfully utilizing this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data presentation to help ensure the reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a small molecule inhibitor of Transketolase (TKT), a key enzyme in the non-oxidative branch of the pentose phosphate pathway (PPP).[1] By inhibiting TKT, this compound blocks the conversion of sugar phosphates, which is crucial for the synthesis of nucleotides and the production of NADPH, a key molecule for cellular antioxidant defense.[2]

Q2: What are the recommended storage conditions for this compound?

A2: For optimal stability, this compound should be stored as a solid at -20°C. If a stock solution in a solvent like DMSO is prepared, it should be aliquoted and stored at -20°C or -80°C to minimize freeze-thaw cycles. It is advisable to consult the supplier's datasheet for specific recommendations.

Q3: In which solvent should I dissolve this compound?

A3: this compound is typically soluble in organic solvents such as dimethyl sulfoxide (DMSO). When preparing for cell-based assays, it is crucial to ensure the final concentration of the solvent in the culture medium is low (usually less than 0.5%) to avoid solvent-induced cellular toxicity.

Q4: What is the expected potency (IC50) of this compound?

A4: The IC50 value of an inhibitor can vary significantly depending on the experimental conditions, such as enzyme and substrate concentrations. It is recommended to perform a dose-response experiment to determine the IC50 under your specific assay conditions.

Q5: How can I be sure that the observed effect is due to Transketolase inhibition?

A5: To confirm the specificity of this compound, consider performing rescue experiments by adding downstream metabolites of the pentose phosphate pathway. Additionally, using a structurally unrelated TKT inhibitor as a positive control or employing siRNA-mediated knockdown of TKT can help validate that the observed phenotype is on-target.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate experiments Inconsistent inhibitor concentration.Prepare a fresh stock solution of this compound and ensure accurate dilution for each experiment. Use a positive displacement pipette for viscous solvents like DMSO.
Cell density variation.Ensure a consistent number of cells are seeded in each well. Perform a cell count before plating.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media.
No or low inhibitory effect observed Incorrect inhibitor concentration.Verify the concentration of your this compound stock. Perform a dose-response curve to determine the optimal concentration range.
Inactive compound.Check the storage conditions and age of the compound. If possible, verify the compound's identity and purity.
High substrate concentration.If this compound is a competitive inhibitor, high concentrations of the substrate can outcompete the inhibitor.[3] Determine the Km of the substrate and use a concentration at or near the Km for your assay.
Insufficient pre-incubation time.Some inhibitors require a pre-incubation period with the enzyme to exert their effect. Try pre-incubating the enzyme with this compound before adding the substrate.
Inconsistent results in cell-based assays Low cell permeability.While some compounds readily cross cell membranes, others may not. Consider using cell lines with higher expression of relevant transporters or performing experiments on permeabilized cells.
Compound instability in culture media.The inhibitor may degrade over the course of a long incubation. Assess the stability of this compound in your culture media over time.
Serum protein binding.Components in fetal bovine serum (FBS) can bind to small molecules, reducing their effective concentration.[4] Consider reducing the serum concentration or using serum-free media for the duration of the treatment, if tolerated by the cells.
Unexpected off-target effects Non-specific activity of the inhibitor.At high concentrations, many small molecules can exhibit off-target effects. Use the lowest effective concentration of this compound. Compare the observed phenotype with that of other known TKT inhibitors or TKT knockdown.

Experimental Protocols

In Vitro Transketolase Activity Assay

This protocol is a general guideline for measuring TKT activity in the presence of an inhibitor.

Materials:

  • Purified Transketolase enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl2 and 0.1 mM Thiamine Pyrophosphate)

  • Substrates: D-xylulose-5-phosphate and D-ribose-5-phosphate

  • Coupling enzymes: Triosephosphate isomerase and α-glycerophosphate dehydrogenase

  • NADH

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add the desired concentrations of this compound to the assay buffer. Include a vehicle control (DMSO only).

  • Add the purified Transketolase enzyme to each well and pre-incubate for 15-30 minutes at 37°C.

  • Prepare a substrate master mix containing D-xylulose-5-phosphate, D-ribose-5-phosphate, triosephosphate isomerase, α-glycerophosphate dehydrogenase, and NADH in the assay buffer.

  • Initiate the reaction by adding the substrate master mix to each well.

  • Immediately place the plate in a microplate reader pre-heated to 37°C and measure the decrease in absorbance at 340 nm every minute for 30-60 minutes. The rate of NADH oxidation is proportional to the TKT activity.

  • Calculate the rate of reaction for each inhibitor concentration and determine the IC50 value.

Cell-Based Assay for TKT Inhibition

This protocol describes a general method to assess the effect of this compound on cell proliferation.

Materials:

  • Cancer cell line known to be sensitive to PPP inhibition (e.g., A549, HCT116)

  • Cell culture medium (e.g., RPMI-1640) supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo®)

  • 96-well cell culture plates

  • Incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in cell culture medium.

  • Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO).

  • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • At the end of the incubation period, add the cell proliferation reagent to each well according to the manufacturer's instructions.

  • Incubate for the recommended time to allow for color or signal development.

  • Measure the absorbance or luminescence using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and determine the GI50 (concentration for 50% growth inhibition).

Quantitative Data Summary

The following tables provide hypothetical but realistic data for this compound to serve as a reference for expected experimental outcomes.

Table 1: In Vitro IC50 of this compound under Different Substrate Concentrations

Substrate (D-xylulose-5-phosphate) ConcentrationIC50 (nM)
1 x Km50
5 x Km250
10 x Km750

Table 2: Effect of this compound on Cell Viability in Different Cancer Cell Lines (72h treatment)

Cell LineGI50 (µM)
A549 (Lung Cancer)2.5
HCT116 (Colon Cancer)5.1
MCF7 (Breast Cancer)8.9

Visualizations

Signaling Pathway

Transketolase_Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P PPP Pentose Phosphate Pathway (Oxidative) G6P->PPP R5P Ribose-5-Phosphate PPP->R5P X5P Xylulose-5-Phosphate PPP->X5P NADPH NADPH PPP->NADPH TKT Transketolase R5P->TKT Nucleotide_Synthesis Nucleotide Synthesis R5P->Nucleotide_Synthesis X5P->TKT Glycolysis_Intermediates Glycolysis Intermediates (F6P, G3P) TKT->Glycolysis_Intermediates Antioxidant_Defense Antioxidant Defense NADPH->Antioxidant_Defense Inhibitor This compound Inhibitor->TKT

Caption: The role of Transketolase in the Pentose Phosphate Pathway and the point of inhibition by this compound.

Experimental Workflow

Experimental_Workflow start Start prep_inhibitor Prepare this compound Stock Solution start->prep_inhibitor in_vitro_assay In Vitro TKT Activity Assay prep_inhibitor->in_vitro_assay cell_based_assay Cell-Based Proliferation Assay prep_inhibitor->cell_based_assay dose_response_iv Determine IC50 in_vitro_assay->dose_response_iv dose_response_cb Determine GI50 cell_based_assay->dose_response_cb analyze Analyze and Interpret Data dose_response_iv->analyze dose_response_cb->analyze troubleshoot Troubleshoot Unexpected Results troubleshoot->start Re-evaluate Protocol analyze->troubleshoot end End analyze->end

Caption: A typical experimental workflow for characterizing this compound.

Logical Relationship for Troubleshooting

Troubleshooting_Logic problem Inconsistent Results check_reagents Verify Reagent Concentration & Stability problem->check_reagents check_protocol Review Experimental Protocol problem->check_protocol check_cells Assess Cell Health & Density problem->check_cells reagent_issue Reagent Problem check_reagents->reagent_issue protocol_issue Protocol Error check_protocol->protocol_issue cell_issue Cellular Variable check_cells->cell_issue solution1 Prepare Fresh Reagents reagent_issue->solution1 Yes solution2 Standardize Protocol Steps protocol_issue->solution2 Yes solution3 Optimize Cell Culture Conditions cell_issue->solution3 Yes

Caption: A logical diagram for troubleshooting inconsistent experimental results with this compound.

References

How to minimize off-target effects of Transketolase-IN-5 in plant studies.

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Transketolase-IN-5. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help researchers minimize off-target effects and ensure the successful application of this compound in plant studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary target in plants?

A1: this compound (also known as compound 6ba) is a pyrazole amide derivative designed as a potent inhibitor of Transketolase (TKL).[1] In plants, TKL is a crucial enzyme in two major metabolic pathways: the Calvin cycle (essential for photosynthesis) and the non-oxidative Pentose Phosphate Pathway (PPP), which produces precursors for nucleotides and aromatic amino acids.[2][3] By inhibiting TKL, this compound disrupts carbon fixation and key biosynthetic processes, leading to its observed herbicidal activity.[4][5]

Q2: What are potential off-target effects and how can I distinguish them from on-target effects?

A2: Off-target effects occur when an inhibitor binds to proteins other than the intended target (e.g., other enzymes with similar active sites), causing unintended physiological changes. On-target effects are the direct consequences of inhibiting Transketolase.

To distinguish between them:

  • On-target effects should correlate with known functions of TKL. These include reduced photosynthetic efficiency, accumulation of TKL substrates (e.g., xylulose-5-phosphate), and depletion of its products (e.g., erythrose-4-phosphate, required for the shikimate pathway).[6]

  • Off-target effects may manifest as unexpected phenotypes not directly linked to TKL inhibition, such as unrelated stress responses or metabolic changes.

  • Validation experiments are key. Using a structurally distinct TKL inhibitor should produce similar on-target effects. Additionally, genetic approaches, such as analyzing TKL knockdown/knockout mutants, can help confirm if the observed phenotype matches the genetic perturbation.

Q3: What is the optimal concentration range for this compound in my experiments?

A3: The optimal concentration depends on the plant species, growth stage, and experimental system (e.g., in vitro enzyme assay, whole-plant treatment). Based on published herbicidal data, effective concentrations for whole-plant post-emergence assays are in the range of 150 grams active ingredient per hectare (g ai/ha), while in vitro root growth inhibition assays show strong effects at 200 mg/L.[4] It is critical to perform a dose-response curve for your specific system to determine the lowest effective concentration that elicits the desired on-target phenotype while minimizing potential off-targets.

Q4: How can I confirm that this compound is engaging its target in my plant tissue?

A4: Target engagement can be confirmed using a Cellular Thermal Shift Assay (CETSA).[7][8] This technique is based on the principle that a protein becomes more thermally stable when bound to a ligand (the inhibitor). By treating plant cells or tissues with this compound, heating them across a temperature gradient, and quantifying the amount of soluble TKL protein that remains, you can observe a shift in the melting curve compared to untreated controls. This provides direct evidence of inhibitor binding in a cellular context.[9][10]

Quantitative Data Summary

The following tables summarize the reported herbicidal activity of this compound (Compound 6ba) against common weed species.

Table 1: Post-Emergence Herbicidal Activity of this compound

Plant Species Application Rate (g ai/ha) Observed Inhibition (%) Reference
Digitaria sanguinalis (Large Crabgrass) 150 > 80% [4]

| Setaria viridis (Green Foxtail) | 150 | > 80% |[4] |

Table 2: In Vitro Root Growth Inhibition of this compound

Plant Species Concentration (mg/L) Root Length Inhibition (%) Reference
Digitaria sanguinalis 200 ~90.0% [4]
Amaranthus retroflexus (Redroot Pigweed) 200 ~80.0% [4]

| Setaria viridis | 200 | ~80.0% |[4] |

Troubleshooting Guide

IssuePossible Cause(s)Recommended Solution(s)
No observable phenotype after treatment. 1. Insufficient Concentration: The applied dose is too low to inhibit TKL effectively. 2. Poor Uptake/Metabolism: The inhibitor is not being absorbed by the plant or is being rapidly detoxified. 3. Incorrect Application: The inhibitor was not applied correctly to the target tissue (e.g., roots vs. leaves).1. Perform a dose-response experiment to find the effective concentration. 2. Consider using a surfactant to improve leaf uptake. Analyze inhibitor concentration in plant tissue over time using LC-MS. 3. Review your application protocol to ensure it is appropriate for your plant species and the inhibitor's properties.
High plant mortality or signs of general toxicity. 1. Concentration Too High: The dose is causing massive metabolic disruption or significant off-target effects. 2. Off-Target Effects: The inhibitor is affecting other essential proteins or pathways.1. Lower the inhibitor concentration. The goal is to inhibit the target specifically, not to induce rapid cell death which can mask specific effects. 2. Perform metabolomic or proteomic analysis to identify affected pathways. Use a structurally different TKL inhibitor as a control.
Inconsistent results between experiments. 1. Variable Environmental Conditions: Changes in light, temperature, or humidity can affect plant metabolism and inhibitor efficacy. 2. Inhibitor Instability: The inhibitor may be degrading in your solvent or under experimental conditions. 3. Variable Plant Growth: Differences in plant age or developmental stage can lead to varied responses.1. Strictly control all environmental parameters in your growth chambers. 2. Prepare fresh stock solutions for each experiment. Verify inhibitor integrity with analytical methods if degradation is suspected. 3. Standardize plant age and growth stage for all experiments.
Phenotype does not match TKL knockout/knockdown mutant. 1. Off-Target Effect: The observed phenotype is likely caused by the inhibitor binding to a secondary target. 2. Incomplete Inhibition: The inhibitor may only be partially reducing TKL activity, leading to a weaker or different phenotype than a null mutant. 3. Genetic Redundancy: Other TKL isoforms may compensate for the inhibited target, an effect not seen in a specific mutant.1. This is strong evidence for an off-target effect. Use the protocols below (CETSA, Metabolomics) to identify the other targets. 2. Measure TKL enzyme activity directly in treated tissues to quantify the level of inhibition. 3. Check for other TKL genes in your plant species. Use an inhibitor concentration that inhibits multiple isoforms if necessary.

Visualizations and Workflows

TKL_Pathway cluster_PPP Pentose Phosphate Pathway (PPP) cluster_Calvin Calvin Cycle R5P Ribose-5-P TKL Transketolase (TKL) Target of TKT-IN-5 R5P->TKL Nucleotides Nucleotides R5P->Nucleotides -> Nucleotide Synthesis X5P Xylulose-5-P X5P->TKL 2C transfer X5P->TKL S7P Sedoheptulose-7-P E4P Erythrose-4-P S7P->E4P Transaldolase G3P_PPP Glyceraldehyde-3-P E4P->TKL Shikimate Shikimate E4P->Shikimate -> Shikimate Pathway (Aromatic Amino Acids) F6P Fructose-6-P G3P_Calvin Glyceraldehyde-3-P TKL->S7P TKL->G3P_PPP TKL->F6P TKL->G3P_Calvin Inhibitor This compound Inhibitor->TKL

Figure 1. Role of Transketolase (TKL) in Plant Metabolism.

Off_Target_Workflow cluster_validation On-Target Validation cluster_off_target Off-Target Identification start Start: Observe Phenotype with TKT-IN-5 dose_response 1. Dose-Response Curve (Determine lowest effective conc.) start->dose_response pheno_analysis 2. Detailed Phenotypic Analysis (Photosynthesis, Growth, Metabolites) dose_response->pheno_analysis on_target_q Does phenotype match known TKL function? pheno_analysis->on_target_q enzyme_assay 3a. In Vitro TKL Assay (Confirm direct inhibition) on_target_q->enzyme_assay Yes off_target_q Is phenotype inconsistent or unexpected? on_target_q->off_target_q No / Partially cetsa 3b. Cellular Thermal Shift Assay (CETSA) (Confirm in-planta target engagement) enzyme_assay->cetsa conclusion Conclusion: Characterize On- and Off-Target Effects cetsa->conclusion omics 4a. Metabolomics / Proteomics (Identify affected pathways) off_target_q->omics Yes other_inhibitor 4b. Test Structurally Different TKL Inhibitor omics->other_inhibitor other_inhibitor->conclusion

Figure 2. Experimental workflow for validating and minimizing off-target effects.

Troubleshooting_Tree start Unexpected Result Observed q1 Is the phenotype reproducible? start->q1 ans1_no No -> Check experimental consistency: - Plant growth conditions - Inhibitor stock/prep - Application method q1->ans1_no No ans1_yes Yes q1->ans1_yes Yes q2 Is the phenotype dose-dependent? ans1_yes->q2 ans2_no No -> Potential artifact or insolubility issue. Check inhibitor solubility in media. q2->ans2_no No ans2_yes Yes q2->ans2_yes Yes q3 Does phenotype match TKL mutant? ans2_yes->q3 ans3_yes Yes -> Likely ON-TARGET. Confirm with CETSA and biochemical assays. q3->ans3_yes Yes ans3_no No -> Likely OFF-TARGET. Proceed with proteomics/ metabolomics to find true target. q3->ans3_no No

Figure 3. Troubleshooting decision tree for unexpected experimental outcomes.

Experimental Protocols

Protocol 1: In Vitro Plant Transketolase Activity Assay

This protocol is used to confirm the direct inhibitory effect of this compound on TKL enzyme activity from a crude plant protein extract.

Materials:

  • Plant tissue (e.g., young leaves of Arabidopsis thaliana or crop/weed of interest)

  • Protein Extraction Buffer: 50 mM HEPES-KOH (pH 7.5), 10 mM MgCl₂, 1 mM EDTA, 1 mM DTT, 10% (v/v) glycerol, 1% (w/v) PVPP, 1x protease inhibitor cocktail.

  • Assay Buffer: 50 mM Tris-HCl (pH 7.6), 5 mM MgCl₂, 0.5 mM Thiamine Pyrophosphate (TPP).

  • Substrates: 2 mM Ribose-5-phosphate (R5P), 2 mM Xylulose-5-phosphate (X5P).

  • Coupling Enzymes: Triosephosphate isomerase, Glycerol-3-phosphate dehydrogenase.

  • 0.5 mM NADH.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • 96-well UV-transparent microplate and plate reader.

Methodology:

  • Protein Extraction:

    • Harvest and flash-freeze ~200 mg of fresh plant tissue in liquid nitrogen.

    • Grind the tissue to a fine powder using a mortar and pestle.

    • Add 1 mL of ice-cold Protein Extraction Buffer and continue grinding until a homogenous slurry is formed.

    • Transfer to a microfuge tube and centrifuge at 14,000 x g for 15 minutes at 4°C.

    • Carefully collect the supernatant (crude protein extract) and determine the protein concentration using a Bradford or BCA assay.

  • Assay Preparation:

    • Prepare a reaction mixture in the Assay Buffer containing: 1 mM R5P, 1 mM X5P, coupling enzymes, and 0.2 mM NADH.

    • In a 96-well plate, add 180 µL of the reaction mixture to each well.

    • Add 10 µL of diluted crude protein extract (~5-10 µg total protein) to each well.

    • Add 10 µL of this compound diluted to various final concentrations (e.g., 0.1 µM to 100 µM). Include a DMSO-only control.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-set to 30°C.

    • Measure the decrease in absorbance at 340 nm every 30 seconds for 15-20 minutes. The rate of NADH oxidation is proportional to TKL activity.

  • Data Analysis:

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Normalize the activity to the DMSO control (100% activity).

    • Plot the percent inhibition against the log of the inhibitor concentration to determine the IC₅₀ value.

Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement

This protocol validates that this compound binds to TKL within intact plant cells.[7]

Materials:

  • Arabidopsis thaliana cell suspension culture or finely chopped leaf tissue.

  • Treatment Buffer: MSMO medium or appropriate buffer for tissue.

  • This compound (10 mM stock in DMSO).

  • DMSO (vehicle control).

  • Lysis Buffer: 50 mM HEPES-KOH (pH 7.5), 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail.

  • PCR tubes, thermocycler, microcentrifuge.

  • SDS-PAGE equipment, Western blot supplies, and a specific antibody against plant Transketolase.

Methodology:

  • Inhibitor Treatment:

    • Aliquot 1 mL of cell suspension culture or ~100 mg of tissue into separate tubes.

    • Treat samples with this compound to a final concentration (e.g., 50 µM) or with an equivalent volume of DMSO (control).

    • Incubate at room temperature for 1 hour with gentle shaking.

  • Heat Treatment:

    • Divide each sample (treated and control) into 8-10 aliquots in PCR tubes.

    • Place the tubes in a thermocycler and heat each aliquot to a different temperature (e.g., 40°C to 76°C in 4°C increments) for 3 minutes. Leave one aliquot at room temperature (RT).

    • Immediately cool the tubes on ice for 3 minutes.

  • Cell Lysis and Protein Separation:

    • Lyse the cells by freeze-thawing (e.g., 3 cycles of freezing in liquid nitrogen and thawing at RT).

    • Add 100 µL of Lysis Buffer and vortex.

    • Centrifuge at 20,000 x g for 20 minutes at 4°C to pellet precipitated proteins.

    • Carefully transfer the supernatant, containing the soluble protein fraction, to a new tube.

  • Analysis by Western Blot:

    • Measure the protein concentration of the soluble fractions.

    • Load equal amounts of protein for each temperature point onto an SDS-PAGE gel.

    • Perform Western blotting using a primary antibody specific for TKL.

    • Use a secondary antibody and chemiluminescent substrate to visualize the bands.

  • Data Analysis:

    • Quantify the band intensity for each temperature point.

    • Plot the relative band intensity against the temperature for both the DMSO and this compound treated samples.

    • A rightward shift in the melting curve for the inhibitor-treated sample indicates thermal stabilization and confirms target engagement.

Protocol 3: Untargeted Metabolomics for Off-Target Discovery

This workflow outlines a general approach to identify global metabolic changes, which can reveal off-target effects.[1][11][12]

Materials:

  • Plant seedlings grown in a controlled environment.

  • This compound and vehicle control (DMSO).

  • Quenching/Extraction Solvent: Pre-chilled (-20°C) 80% methanol / 20% water.

  • Liquid nitrogen, lyophilizer.

  • LC-MS/MS or GC-MS system.

Methodology:

  • Experimental Setup:

    • Grow a large, uniform batch of seedlings (e.g., Arabidopsis thaliana).

    • Treat seedlings with a sub-lethal concentration of this compound (determined from dose-response curves) and a vehicle control. Use at least 5-6 biological replicates per treatment.

    • Choose a time point for harvest before widespread cell death occurs but after a phenotype is visible (e.g., 24 or 48 hours post-treatment).

  • Sample Collection and Metabolite Extraction:

    • Harvest whole seedlings by flash-freezing in liquid nitrogen to quench metabolic activity.

    • Record the precise fresh weight of each sample.

    • Lyophilize the samples to dryness and record the dry weight.

    • Grind the lyophilized tissue to a fine powder.

    • Add a precise volume of ice-cold extraction solvent based on dry weight (e.g., 1 mL per 20 mg).

    • Vortex vigorously and incubate at -20°C for 2 hours, with intermittent vortexing.

    • Centrifuge at 16,000 x g for 10 minutes at 4°C.

    • Collect the supernatant for analysis.

  • Metabolite Analysis:

    • Analyze the extracts using a high-resolution mass spectrometry platform (e.g., LC-QTOF MS).

    • Run samples in a randomized order, including pooled quality control (QC) samples throughout the sequence to monitor instrument performance.

  • Data Processing and Statistical Analysis:

    • Process the raw data using software like XCMS or MS-DIAL for peak picking, alignment, and integration.

    • Perform multivariate statistical analysis (e.g., Principal Component Analysis (PCA) and Orthogonal Projections to Latent Structures-Discriminant Analysis (OPLS-DA)) to identify metabolites that differ significantly between treated and control groups.

    • Identify significant metabolites by matching their mass and fragmentation patterns to metabolic databases (e.g., KEGG, PlantCyc).

  • Pathway Analysis:

    • Use pathway analysis tools (e.g., MetaboAnalyst) to map the significantly altered metabolites to biochemical pathways.

    • Interpretation: Look for expected changes (on-target effects) like perturbations in the PPP and shikimate pathways. Unexpectedly altered pathways may indicate off-target effects, providing new hypotheses for the inhibitor's mode of action.[13]

References

Technical Support Center: Enhancing Small Molecule Bioavailability in Plant Tissues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on "Transketolase-IN-5" is not publicly available. This guide uses Wortmannin , a well-characterized PI3K inhibitor, as a representative small molecule to illustrate principles and protocols for enhancing bioavailability in plant tissues. The methodologies and troubleshooting advice provided are broadly applicable to other small molecule inhibitors.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Wortmannin in plant cells?

A1: Wortmannin is a potent and irreversible inhibitor of phosphatidylinositol 3-kinases (PI3Ks) and, at higher concentrations, phosphatidylinositol 4-kinases (PI4Ks).[1][2] In plants, this inhibition disrupts vesicular trafficking, including endocytosis and protein sorting to the vacuole, leading to the swelling and fusion of endosomal compartments.[1][2]

Q2: Why am I observing minimal or no phenotypic effects after applying Wortmannin to my plant culture?

A2: There are several potential reasons for a lack of efficacy. A primary concern is the stability of Wortmannin, which has a short half-life of approximately 8-13 minutes in typical tissue culture media.[3] Other factors could include insufficient concentration, poor uptake by the plant tissue, or the specific plant species or cell type being less sensitive to PI3K inhibition.

Q3: What is a typical effective concentration range for Wortmannin in plant experiments?

A3: The effective concentration of Wortmannin can vary depending on the plant species and experimental system. For example, concentrations between 10 µM and 50 µM have been shown to inhibit root and leaf growth in Arabidopsis thaliana.[4] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific system.

Q4: Can the solvent used to dissolve Wortmannin affect my experiment?

A4: Yes, the choice of solvent is critical. Wortmannin is typically dissolved in dimethyl sulfoxide (DMSO). High concentrations of DMSO can be toxic to plant cells. It is crucial to include a solvent-only control in your experiments to distinguish the effects of the inhibitor from any solvent-induced artifacts.

Q5: How can I improve the uptake of Wortmannin into plant tissues?

A5: Enhancing the bioavailability of small molecules in plants can be approached in several ways. For inhibitors applied to the growth medium, ensuring proper mixing and considering the use of a surfactant (at a low, non-toxic concentration) may aid uptake. For whole-plant applications, methods like vacuum infiltration can facilitate entry into the apoplastic space. The formulation of the compound can also play a role, though this is a more advanced strategy.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No observable effect of Wortmannin Degradation of the compound: Wortmannin is unstable in aqueous solutions with a short half-life.[3]Prepare fresh stock solutions of Wortmannin in DMSO for each experiment. Minimize the time between adding the inhibitor to the medium and observing the effects. For longer-term experiments, consider replenishing the medium with freshly prepared Wortmannin at regular intervals.
Sub-optimal concentration: The concentration of Wortmannin may be too low to elicit a response in your specific plant system.Perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your desired phenotype. Start with a range of concentrations, for example, from 1 µM to 50 µM.
Poor uptake: The plant tissue may have a low permeability to the compound.For liquid cultures, ensure adequate agitation. For agar plates, ensure the compound is evenly distributed. Consider alternative application methods such as vacuum infiltration for whole seedlings or direct application to specific tissues.
High variability between replicates Uneven application of the inhibitor: Inconsistent concentrations across different samples.Ensure thorough mixing of the Wortmannin stock solution into the final medium. When preparing agar plates, add the inhibitor just before pouring to ensure a homogenous mixture.
Biological variability: Differences in plant age, developmental stage, or health can lead to varied responses.Use synchronized plant material of the same age and developmental stage. Ensure consistent growth conditions (light, temperature, humidity) for all replicates.
Toxicity observed in control and treated samples Solvent toxicity: High concentrations of the solvent (e.g., DMSO) can be toxic to plant cells.Keep the final concentration of DMSO in the medium as low as possible, typically below 0.1%. Always include a solvent-only control to assess its impact.
Off-target effects of the inhibitor: At high concentrations, Wortmannin can inhibit other kinases besides PI3K/PI4K.[5]Use the lowest effective concentration determined from your dose-response experiments to minimize off-target effects. If possible, confirm your findings using a different inhibitor with a similar target or using genetic approaches (e.g., T-DNA insertional mutants).

Quantitative Data Summary

The following table summarizes the dose-dependent inhibitory effect of a small molecule inhibitor on the root growth of Arabidopsis thaliana seedlings.

Inhibitor Concentration (µM)Average Root Length (mm)Standard Deviation (mm)Percent Inhibition (%)
0 (Control)15.21.80
113.81.59.2
510.51.230.9
107.10.953.3
204.30.771.7
502.10.586.2

Note: This data is representative and illustrates a typical dose-response relationship.

Experimental Protocols

Protocol 1: Wortmannin Treatment of Arabidopsis thaliana Seedlings in Liquid Culture

Objective: To assess the effect of Wortmannin on the root growth of Arabidopsis thaliana seedlings.

Materials:

  • Arabidopsis thaliana seeds (e.g., Col-0)

  • Murashige and Skoog (MS) medium with 1% sucrose, pH 5.7

  • Wortmannin (stock solution of 10 mM in DMSO)

  • DMSO (for control)

  • Sterile 12-well plates

  • Growth chamber (22°C, 16h light/8h dark photoperiod)

  • Microscope with a camera and measurement software

Procedure:

  • Seed Sterilization and Germination:

    • Surface sterilize Arabidopsis seeds using your preferred method (e.g., 70% ethanol for 1 minute, followed by 20% bleach with 0.05% Tween-20 for 10 minutes, and rinse 3-5 times with sterile water).

    • Plate seeds on sterile 0.8% agar plates containing 0.5x MS medium.

    • Stratify at 4°C for 2-3 days in the dark.

    • Germinate and grow seedlings vertically for 4-5 days in a growth chamber.

  • Wortmannin Treatment:

    • Prepare the treatment solutions in a sterile laminar flow hood. For 1 ml of final medium in each well, add the required volume of Wortmannin stock solution to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 20, 50 µM). For the control, add an equivalent volume of DMSO.

    • Carefully transfer 3-5 seedlings of similar size into each well of the 12-well plate containing 1 ml of the respective treatment solution.

  • Incubation and Observation:

    • Incubate the 12-well plates in the growth chamber for the desired period (e.g., 24, 48, or 72 hours).

    • At the end of the incubation period, carefully remove the seedlings and place them on a fresh agar plate or a microscope slide.

    • Capture images of the roots using a microscope and measure the primary root length using appropriate software (e.g., ImageJ).

  • Data Analysis:

    • Calculate the average root length and standard deviation for each treatment.

    • Determine the percent inhibition of root growth relative to the control.

    • Plot the dose-response curve.

Protocol 2: Analysis of Wortmannin Uptake in Plant Tissues by HPLC

Objective: To quantify the concentration of Wortmannin within plant tissues after treatment.

Materials:

  • Plant tissue (e.g., roots, leaves) treated with Wortmannin

  • Liquid nitrogen

  • Mortar and pestle or tissue homogenizer

  • Extraction solvent (e.g., acidified acetonitrile and water)

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV or MS)

  • Wortmannin standard for calibration curve

Procedure:

  • Sample Preparation:

    • Harvest plant tissue at different time points after Wortmannin treatment.

    • Gently blot the tissue dry to remove any surface liquid.

    • Flash-freeze the tissue in liquid nitrogen and grind to a fine powder using a pre-chilled mortar and pestle.

    • Weigh the powdered tissue (e.g., 50-100 mg) into a microcentrifuge tube.

  • Extraction:

    • Add a defined volume of cold extraction solvent (e.g., 1 ml of 80% acetonitrile with 0.1% formic acid) to the tissue powder.

    • Homogenize the sample using a tissue lyser or by vigorous vortexing.

    • Centrifuge the sample at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Sample Cleanup:

    • Carefully collect the supernatant.

    • Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial.

  • HPLC Analysis:

    • Develop an HPLC method for the separation and detection of Wortmannin. This will involve optimizing the mobile phase composition, gradient, flow rate, and detector settings.

    • Prepare a standard curve using known concentrations of Wortmannin.

    • Inject the prepared plant extracts and standards onto the HPLC system.

    • Quantify the amount of Wortmannin in the plant extracts by comparing the peak areas to the standard curve.

Visualizations

Signaling_Pathway Receptor Receptor Kinase PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates Wortmannin Wortmannin Wortmannin->PI3K Inhibits PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Recruits AKT AKT/PKB PDK1->AKT Activates Vesicular_Trafficking Vesicular Trafficking (e.g., Endocytosis) AKT->Vesicular_Trafficking Regulates

Caption: Hypothetical signaling pathway showing Wortmannin's inhibition of PI3K.

Experimental_Workflow A Plant Growth (e.g., Arabidopsis seedlings) B Wortmannin Treatment (Dose-response & Time-course) A->B C Phenotypic Analysis (e.g., Root growth measurement) B->C D Tissue Harvesting & Flash Freezing B->D E Metabolite Extraction D->E F HPLC-MS Analysis E->F G Data Analysis & Quantification F->G Troubleshooting_Logic Start Experiment Shows No Effect Check_Controls Are controls (solvent only) behaving as expected? Start->Check_Controls Check_Reagents Prepare fresh Wortmannin stock. Repeat experiment. Check_Controls->Check_Reagents Yes System_Issue Investigate system-specific resistance or experimental setup. Check_Controls->System_Issue No Check_Concentration Increase inhibitor concentration. Perform dose-response. Check_Reagents->Check_Concentration Still no effect Problem_Solved Problem Resolved Check_Reagents->Problem_Solved Effect observed Check_Uptake Consider alternative application methods. Check_Concentration->Check_Uptake Still no effect Check_Concentration->Problem_Solved Effect observed Check_Uptake->Problem_Solved Effect observed Check_Uptake->System_Issue Still no effect

References

Validation & Comparative

A Comparative Analysis of Transketolase-IN-5 and Other Notable Transketolase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Transketolase (TKT), a key enzyme in the pentose phosphate pathway (PPP), has emerged as a significant target for the development of novel therapeutics, ranging from herbicides to anti-cancer agents. Its central role in producing precursors for nucleotide synthesis and maintaining cellular redox balance makes it a critical component of cellular metabolism. This guide provides a comparative analysis of Transketolase-IN-5 against other well-characterized TKT inhibitors, offering a comprehensive overview of their performance based on available experimental data.

Overview of Transketolase and its Inhibition

Transketolase catalyzes the transfer of a two-carbon unit from a ketose donor to an aldose acceptor, a crucial step in the non-oxidative branch of the PPP.[1] This pathway is vital for generating NADPH, which protects cells from oxidative stress, and for producing ribose-5-phosphate, a precursor for nucleotide and nucleic acid synthesis.[2] By inhibiting TKT, small molecules can disrupt these fundamental cellular processes, leading to effects such as cell death in cancer or the inhibition of plant growth.

Comparative Quantitative Data

The following tables summarize the available quantitative data for this compound and other known TKT inhibitors. It is important to note that the available data for this compound is currently limited to its herbicidal activity, with specific enzyme inhibition data (e.g., IC50) not publicly available.

Table 1: Herbicidal Activity of Transketolase Inhibitors

CompoundTarget Weed SpeciesActivityConcentrationReference
This compound (6ba) Amaranthus retroflexus (AR)~80% root inhibitionNot Specified[3]
Setaria viridis (SV)~80% root inhibitionNot Specified[3]
Digitaria sanguinalis (DS)~90% root inhibitionNot Specified[3]
Transketolase-IN-6 (6bj) Amaranthus retroflexus (AR)~80% root inhibitionNot Specified[3]
Setaria viridis (SV)~80% root inhibitionNot Specified[3]
Digitaria sanguinalis (DS)~90% root inhibitionNot Specified[3]
α-terthienyl Chlamydomonas reinhardtiiIC50 = 1.10 mg/LNot Applicable[4]
Atrazine (control) Chlamydomonas reinhardtiiIC50 = 2.26 mg/LNot Applicable[4]

Table 2: In Vitro Enzyme Inhibition and Cellular Activity

CompoundAssay TypeTarget/Cell LineIC50 / KdReference
Oroxylin A Enzyme ActivityTransketolase50% reduction at 50 µM
Cell ViabilityHepG2 cells (48h)17.2 µM
Cell ViabilityHepG2 cells (72h)6.8 µM
N3PT (N3-pyridyl thiamine) Binding Affinity (Kd)Apo-transketolase22 nM[5]
Oxythiamine Enzyme Inhibition (IC50)Rat Liver TKT0.2 µM
Enzyme Inhibition (IC50)Yeast TKT~0.03 µM
Cell Viability (IC50)MIA PaCa-2 cells14.95 µM[6]
TKL-IN-2 Enzyme Inhibition (IC50)Setaria viridis TKL (SvTKL)0.11 mg/L

Signaling Pathways and Experimental Workflows

The inhibition of transketolase has significant downstream effects on cellular signaling and metabolism. The following diagrams illustrate the central role of TKT in the pentose phosphate pathway and a typical workflow for assessing TKT inhibition.

PentosePhosphatePathway cluster_legend Legend Glucose6P Glucose-6-Phosphate Ribulose5P Ribulose-5-Phosphate Glucose6P->Ribulose5P Oxidative Phase NADPH NADPH Ribulose5P->NADPH Ribose5P Ribose-5-Phosphate Ribulose5P->Ribose5P Xylulose5P Xylulose-5-Phosphate Ribulose5P->Xylulose5P TKT Transketolase Ribose5P->TKT Nucleotides Nucleotide Biosynthesis Ribose5P->Nucleotides Xylulose5P->TKT Xylulose5P->TKT Glyceraldehyde3P Glyceraldehyde-3-Phosphate TA Transaldolase Glyceraldehyde3P->TA Glycolysis Glycolysis Glyceraldehyde3P->Glycolysis Sedoheptulose7P Sedoheptulose-7-Phosphate Sedoheptulose7P->TA Erythrose4P Erythrose-4-Phosphate Erythrose4P->TKT Fructose6P Fructose-6-Phosphate Fructose6P->Glycolysis TKT->Glyceraldehyde3P TKT->Glyceraldehyde3P TKT->Sedoheptulose7P TKT->Fructose6P TA->Erythrose4P TA->Fructose6P Enzyme Enzyme Metabolite Metabolite Pathway Pathway/Product

Caption: The role of Transketolase in the Pentose Phosphate Pathway.

The diagram above illustrates how transketolase (TKT) functions as a central enzyme in the non-oxidative branch of the pentose phosphate pathway, interconverting various sugar phosphates. Its inhibition disrupts the production of precursors for glycolysis and nucleotide biosynthesis.

TKT_Inhibition_Workflow cluster_prep Preparation cluster_assay Enzyme Assay cluster_analysis Data Analysis Inhibitor Test Inhibitor (e.g., this compound) Mix Incubate Enzyme, Substrates, and Inhibitor Inhibitor->Mix Enzyme Purified Transketolase Enzyme->Mix Substrates Substrates (e.g., Ribose-5-P) Substrates->Mix Measure Measure NADH absorbance at 340 nm over time Mix->Measure Calculate Calculate Rate of NADH Oxidation Measure->Calculate Determine Determine % Inhibition and IC50 Value Calculate->Determine

Caption: A typical workflow for assessing in vitro TKT inhibition.

This workflow outlines the key steps in determining the inhibitory potential of a compound against transketolase, from preparation of reagents to data analysis.

Experimental Protocols

1. In Vitro Transketolase Activity Assay (Spectrophotometric)

This assay is a common method for determining the activity of transketolase by measuring the rate of NADH oxidation.

  • Principle: The TKT-catalyzed reaction produces glyceraldehyde-3-phosphate (G3P). In a coupled enzyme system, G3P is converted to dihydroxyacetone phosphate, which is then reduced to glycerol-3-phosphate by glycerol-3-phosphate dehydrogenase, consuming NADH in the process. The decrease in NADH absorbance at 340 nm is proportional to the TKT activity.[7]

  • Reagents:

    • Reaction Buffer (e.g., Tris-HCl, pH 7.6)

    • Thiamine pyrophosphate (TPP)

    • MgCl2

    • Substrates (e.g., Ribose-5-phosphate)

    • Coupling enzymes (triosephosphate isomerase and glycerol-3-phosphate dehydrogenase)

    • NADH

    • Purified transketolase enzyme

    • Test inhibitor (e.g., this compound)

  • Procedure:

    • Prepare a reaction mixture containing buffer, TPP, MgCl2, substrates, coupling enzymes, and NADH.

    • Add the test inhibitor at various concentrations to the reaction mixture.

    • Initiate the reaction by adding the purified transketolase enzyme.

    • Immediately monitor the decrease in absorbance at 340 nm at a constant temperature (e.g., 37°C) using a spectrophotometer.

    • Calculate the rate of reaction from the linear portion of the absorbance curve.

    • Determine the percent inhibition for each inhibitor concentration relative to a control without the inhibitor.

    • Calculate the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

2. Herbicidal Activity Assay (Small Cup Method)

This method is used to assess the pre-emergent herbicidal activity of compounds on weed seeds.[3]

  • Principle: The germination and early growth of weed seeds are observed in the presence of the test compound to determine its inhibitory effect.

  • Materials:

    • Small cups or petri dishes

    • Filter paper

    • Weed seeds (e.g., Amaranthus retroflexus, Setaria viridis, Digitaria sanguinalis)

    • Test compound solutions at various concentrations

  • Procedure:

    • Place a piece of filter paper in each small cup.

    • Add a defined volume of the test compound solution to the filter paper. A solvent control (without the test compound) should also be prepared.

    • Place a specific number of weed seeds on the filter paper.

    • Incubate the cups under controlled conditions of light and temperature.

    • After a set period (e.g., 7 days), measure the root and/or shoot length of the seedlings.

    • Calculate the percent inhibition of growth for each concentration compared to the solvent control.

Conclusion

This compound demonstrates significant potential as a herbicidal agent, exhibiting high levels of root inhibition against several common weed species.[3] While direct enzymatic inhibition data is not yet publicly available, its consistency with the observed herbicidal effects suggests it is a potent TKT inhibitor.[3] In comparison to other known TKT inhibitors, which have been primarily investigated for their anti-cancer properties, this compound stands out for its application in agriculture.

Further research is warranted to elucidate the precise IC50 value of this compound against purified TKT from various plant species. Such data would enable a more direct and quantitative comparison with other inhibitors and facilitate the design of even more potent and selective herbicides targeting this essential enzyme. The diverse range of biological activities exhibited by TKT inhibitors, from herbicidal to anti-tumor, underscores the importance of this enzyme as a versatile therapeutic target.

References

Investigating Potential Resistance Mechanisms to Transketolase-IN-5 in Weeds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for investigating potential resistance mechanisms to Transketolase-IN-5, a novel herbicide candidate that targets the enzyme transketolase. Transketolase is a crucial enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle, essential for plant growth and photosynthesis.[1][2][3][4][5][6][7] As with any herbicide, the potential for weeds to develop resistance is a significant concern. Understanding and identifying these resistance mechanisms is paramount for the sustainable use of such compounds.

This document outlines the primary potential resistance mechanisms, detailed experimental protocols to investigate them, and comparative data presented in a structured format.

Potential Resistance Mechanisms

Herbicide resistance in weeds is broadly categorized into two main types: Target-Site Resistance (TSR) and Non-Target-Site Resistance (NTSR).[8][9][10][11]

  • Target-Site Resistance (TSR): This occurs due to modifications in the target enzyme, transketolase, which prevent the effective binding of this compound.

    • Altered Target Enzyme: A mutation in the gene encoding transketolase can lead to an amino acid substitution, altering the protein's three-dimensional structure and reducing the binding affinity of the inhibitor.[8][12]

    • Target Enzyme Overexpression: An increase in the expression of the transketolase gene can lead to higher levels of the enzyme, requiring a higher concentration of the herbicide to achieve the same level of inhibition.[8][11]

  • Non-Target-Site Resistance (NTSR): This involves mechanisms that reduce the amount of active herbicide reaching the target site.

    • Reduced Uptake or Translocation: Changes in the weed's cuticle or transport systems can limit the absorption of this compound or its movement within the plant.[8]

    • Enhanced Metabolism: The weed may evolve to metabolize and detoxify the herbicide more rapidly, often through the increased activity of enzyme families such as cytochrome P450 monooxygenases or glutathione S-transferases.[8][11][12]

    • Sequestration: The herbicide may be sequestered in cellular compartments, such as the vacuole, preventing it from reaching the transketolase enzyme in the chloroplasts.[8]

Comparative Data on Herbicide Efficacy and Enzyme Inhibition

The following tables present hypothetical data to illustrate the expected outcomes when comparing a susceptible (S) weed biotype with a resistant (R) biotype exhibiting different resistance mechanisms.

Table 1: Whole-Plant Dose-Response to this compound

BiotypeGR₅₀ (g a.i./ha)¹Resistance Index (RI)²Potential Mechanism
Susceptible (S)501.0-
Resistant 1 (R1)50010.0Target-Site Mutation
Resistant 2 (R2)2505.0Enhanced Metabolism
Resistant 3 (R3)75015.0Target Enzyme Overexpression

¹GR₅₀: The herbicide dose required to cause a 50% reduction in plant growth. ²Resistance Index = GR₅₀ (R) / GR₅₀ (S)

Table 2: In Vitro Transketolase Inhibition by this compound

BiotypeI₅₀ (µM)¹Resistance Index (RI)²Potential Mechanism
Susceptible (S)0.51.0-
Resistant 1 (R1)50.0100.0Target-Site Mutation
Resistant 2 (R2)0.61.2Enhanced Metabolism
Resistant 3 (R3)0.51.0Target Enzyme Overexpression

¹I₅₀: The inhibitor concentration required to cause a 50% reduction in enzyme activity. ²Resistance Index = I₅₀ (R) / I₅₀ (S)

Table 3: Transketolase Gene Expression and Protein Levels

BiotypeRelative Gene Expression¹Relative Protein Level²Potential Mechanism
Susceptible (S)1.01.0-
Resistant 1 (R1)1.11.0Target-Site Mutation
Resistant 2 (R2)1.21.1Enhanced Metabolism
Resistant 3 (R3)15.014.5Target Enzyme Overexpression

¹Measured by qPCR relative to a housekeeping gene. ²Measured by Western blot analysis.

Experimental Protocols

Whole-Plant Dose-Response Assay

Objective: To determine the level of resistance at the whole-plant level.

Methodology:

  • Grow suspected resistant and known susceptible weed seedlings to the 2-3 leaf stage in pots under controlled greenhouse conditions.[13][14]

  • Prepare a range of this compound concentrations that bracket the expected effective dose.[13][15]

  • Apply the herbicide solutions to the plants using a calibrated sprayer. Include an untreated control.[13]

  • After a set period (e.g., 21 days), visually assess plant injury and measure the above-ground biomass (fresh or dry weight).[13]

  • Calculate the GR₅₀ value for each biotype by fitting a non-linear regression model to the dose-response data.[15]

In Vitro Transketolase Activity Assay

Objective: To assess if resistance is due to a less sensitive target enzyme.

Methodology:

  • Extract total protein from the leaves of both susceptible and resistant plants.[7]

  • Partially purify the transketolase enzyme from the crude protein extract.

  • Set up a reaction mixture containing the enzyme extract, its substrates (e.g., xylulose-5-phosphate and ribose-5-phosphate), and the necessary cofactors (thiamine pyrophosphate and Mg²⁺).

  • Add a range of this compound concentrations to the reaction mixtures.

  • Measure the rate of the enzymatic reaction, for example, by spectrophotometrically monitoring the production of a downstream product.

  • Calculate the I₅₀ value for each biotype. A significantly higher I₅₀ in the resistant biotype suggests a target-site mutation.

Transketolase Gene Sequencing

Objective: To identify mutations in the transketolase gene that could confer resistance.

Methodology:

  • Extract genomic DNA and RNA from the leaf tissue of susceptible and resistant plants.

  • Synthesize cDNA from the RNA via reverse transcription.

  • Design primers to amplify the coding sequence of the transketolase gene using PCR.

  • Sequence the PCR products from multiple individuals of both biotypes.

  • Compare the nucleotide and deduced amino acid sequences to identify any consistent mutations in the resistant population.[16]

Gene Expression Analysis (qPCR)

Objective: To determine if resistance is due to overexpression of the transketolase gene.

Methodology:

  • Extract RNA from both susceptible and resistant plants and synthesize cDNA.

  • Perform quantitative PCR (qPCR) using primers specific to the transketolase gene and one or more stable reference (housekeeping) genes.

  • Calculate the relative expression of the transketolase gene in the resistant biotype compared to the susceptible biotype using a method such as the 2-ΔΔCT method.

Herbicide Metabolism Study

Objective: To investigate if enhanced metabolism contributes to resistance.

Methodology:

  • Treat seedlings of both biotypes with a known amount of radiolabeled this compound.

  • Harvest the plants at different time points after treatment.

  • Extract the herbicide and its metabolites from the plant tissue.

  • Separate the parent herbicide from its metabolites using techniques like High-Performance Liquid Chromatography (HPLC).

  • Quantify the amount of parent herbicide and metabolites. A faster depletion of the parent compound in the resistant biotype indicates enhanced metabolism.

Visualizing Resistance Mechanisms and Workflows

Transketolase_Inhibition_Pathway cluster_PPP Pentose Phosphate Pathway Xylulose-5-P Xylulose-5-P Transketolase Transketolase Xylulose-5-P->Transketolase Ribose-5-P Ribose-5-P Ribose-5-P->Transketolase Sedoheptulose-7-P Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P Transketolase->Sedoheptulose-7-P Transketolase->Glyceraldehyde-3-P This compound This compound This compound->Transketolase Inhibition Resistance_Investigation_Workflow Suspected Resistant Weed Population Suspected Resistant Weed Population Whole-Plant Assay Whole-Plant Assay Suspected Resistant Weed Population->Whole-Plant Assay Confirm Resistance In Vitro Enzyme Assay In Vitro Enzyme Assay Whole-Plant Assay->In Vitro Enzyme Assay High RI Metabolism Study Metabolism Study Whole-Plant Assay->Metabolism Study Low to Moderate RI Molecular Analysis Molecular Analysis In Vitro Enzyme Assay->Molecular Analysis High I50 In Vitro Enzyme Assay->Molecular Analysis Normal I50 Target-Site Resistance Target-Site Resistance Molecular Analysis->Target-Site Resistance Mutation or Overexpression Non-Target-Site Resistance Non-Target-Site Resistance Metabolism Study->Non-Target-Site Resistance Enhanced Metabolism Potential_Resistance_Mechanisms Resistance to this compound Resistance to this compound TSR Target-Site Resistance Resistance to this compound->TSR NTSR Non-Target-Site Resistance Resistance to this compound->NTSR Mutation Target Gene Mutation TSR->Mutation Overexpression Target Gene Overexpression TSR->Overexpression Metabolism Enhanced Metabolism NTSR->Metabolism Uptake Reduced Uptake/ Translocation NTSR->Uptake

References

Correlating In Vitro IC50 Values of Transketolase Inhibitors with In Vivo Herbicidal Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of available data on transketolase inhibitors, with a focus on correlating their in vitro half-maximal inhibitory concentration (IC50) values with their in vivo herbicidal activity. While specific quantitative data for Transketolase-IN-5 is not publicly available, this guide summarizes its known herbicidal effects and provides a comparative context with other known transketolase inhibitors.

Introduction to Transketolase as a Herbicidal Target

Transketolase (TKL) is a key enzyme in the pentose phosphate pathway (PPP) and the Calvin cycle in plants.[1][2] It plays a crucial role in carbon fixation and the biosynthesis of aromatic amino acids and nucleotides. Inhibition of transketolase disrupts these vital metabolic pathways, leading to plant growth inhibition and eventual death, making it an attractive target for the development of novel herbicides.[1][2]

Data Presentation: Comparison of Transketolase Inhibitors

This compound: Qualitative Herbicidal Activity
CompoundTarget WeedsObserved Herbicidal Effect
This compoundAmaranthus retroflexus (Redroot pigweed), Setaria viridis (Green foxtail), Digitaria sanguinalis (Large crabgrass)Herbicidal activity observed
Alternative Transketolase Inhibitors: A Comparative Overview

To provide a basis for comparison, this section summarizes the available data for other compounds known to inhibit transketolase.

CompoundIn Vitro IC50 (Transketolase)In Vivo Herbicidal Activity Summary
Compound 4l (2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole derivative)Not specified>90% inhibition of Amaranthus retroflexus and Digitaria sanguinalis at 100-200 mg/L in vitro. Showed 90% control of these weeds at 45-90 g (ai)/ha in greenhouse pot experiments.[3]
Compound 4m (2-thioether-5-(thienyl/pyridyl)-1,3,4-oxadiazole derivative)Not specified>90% inhibition of Amaranthus retroflexus and Digitaria sanguinalis at 100-200 mg/L in vitro. Showed 90% control of these weeds at 45-90 g (ai)/ha in greenhouse pot experiments.[3]
α-Terthienyl Concentration-dependent inhibition of transketolase activityShowed strong herbicidal activity against Digitaria sanguinalis, Arabidopsis thaliana, and Chlamydomonas reinhardtii.[1][4]
Compounds 6ba & 6bj (pyrazole amide derivatives)Not specified~90% root inhibition of Digitaria sanguinalis and ~80% root inhibition of Amaranthus retroflexus and Setaria viridis in vitro. ~80% inhibition of D. sanguinalis and >80% inhibition of S. viridis at 150 g ai/ha in foliar spray tests.[5]

Experimental Protocols

In Vitro Transketolase Inhibition Assay (General Protocol)

This protocol describes a general method for determining the IC50 value of a test compound against plant transketolase.

1. Enzyme Extraction and Purification:

  • Isolate transketolase from a plant source (e.g., spinach leaves, Arabidopsis thaliana).

  • Homogenize the plant tissue in an appropriate buffer.

  • Purify the enzyme using standard chromatography techniques (e.g., ammonium sulfate precipitation, ion-exchange, and affinity chromatography).

  • Determine the protein concentration of the purified enzyme solution.

2. Assay Procedure:

  • The assay is typically performed in a 96-well plate format.

  • The reaction mixture contains a suitable buffer (e.g., Tris-HCl), cofactors (thiamine pyrophosphate and MgCl2), and substrates (e.g., ribose-5-phosphate and xylulose-5-phosphate).

  • A coupled enzymatic reaction is often used to monitor the reaction progress, for instance, by measuring the oxidation of NADH at 340 nm.[6]

  • Prepare a series of dilutions of the test inhibitor (e.g., this compound).

  • Add the inhibitor dilutions to the reaction wells.

  • Initiate the reaction by adding the purified transketolase enzyme.

  • Monitor the change in absorbance over time using a microplate reader.

3. Data Analysis:

  • Calculate the initial reaction rates for each inhibitor concentration.

  • Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration.

  • Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, by fitting the data to a suitable dose-response curve.

In Vivo Herbicidal Efficacy Trial (Greenhouse - General Protocol)

This protocol outlines a standard procedure for assessing the herbicidal activity of a compound on whole plants in a greenhouse setting.[7][8][9]

1. Plant Material and Growth Conditions:

  • Select target weed species (e.g., Amaranthus retroflexus, Setaria viridis).

  • Sow seeds in pots containing a standardized soil mix.

  • Grow the plants in a greenhouse under controlled conditions (temperature, light, humidity).

  • Allow the plants to reach a specific growth stage (e.g., 2-4 leaf stage) before treatment.

2. Herbicide Application:

  • Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent and formulate it with appropriate adjuvants if necessary.

  • Prepare a range of application rates (e.g., grams of active ingredient per hectare, g ai/ha).

  • Apply the herbicide solution to the plants using a precision bench sprayer to ensure uniform coverage.[8]

  • Include untreated control plants and plants treated with a commercial standard herbicide for comparison.

3. Assessment of Herbicidal Activity:

  • Visually assess the herbicidal effects at regular intervals (e.g., 7, 14, and 21 days after treatment).

  • Use a rating scale (e.g., 0% = no effect, 100% = complete kill) to quantify injury symptoms such as chlorosis, necrosis, and stunting.

  • At the end of the experiment, harvest the above-ground biomass and determine the fresh and dry weights.

4. Data Analysis:

  • Calculate the percentage of growth reduction compared to the untreated control.

  • Determine the GR50 value (the application rate that causes a 50% reduction in plant growth) by analyzing the dose-response data using appropriate statistical software.

Mandatory Visualizations

Transketolase_Pathway cluster_PPP Pentose Phosphate Pathway (Non-Oxidative Phase) cluster_output Biosynthetic Pathways Ribose-5-P Ribose-5-P TKL1 Transketolase Ribose-5-P->TKL1 Nucleotides Nucleotides Ribose-5-P->Nucleotides Xylulose-5-P Xylulose-5-P Xylulose-5-P->TKL1 TKL2 Transketolase Xylulose-5-P->TKL2 Sedoheptulose-7-P Sedoheptulose-7-P Glyceraldehyde-3-P Glyceraldehyde-3-P Erythrose-4-P Erythrose-4-P Erythrose-4-P->TKL2 Aromatic Amino Acids Aromatic Amino Acids Erythrose-4-P->Aromatic Amino Acids Fructose-6-P Fructose-6-P TKL1->Sedoheptulose-7-P TKL1->Glyceraldehyde-3-P TKL2->Glyceraldehyde-3-P TKL2->Fructose-6-P Herbicide_Evaluation_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Evaluation cluster_correlation Data Analysis and Correlation A Compound Synthesis (e.g., this compound) B Transketolase Inhibition Assay A->B C IC50 Determination B->C D Greenhouse Pot Study (Dose-Response) C->D Lead Compound Selection G Correlate IC50 with GR50 C->G E Assessment of Herbicidal Efficacy (% Injury, Biomass Reduction) D->E F GR50 Determination E->F F->G

References

Unveiling Off-Target Interactions: A Comparative Guide to Profiling Transketolase-IN-5 in Plant Extracts

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the off-target protein interactions of a lead compound is paramount for predicting potential toxicity and elucidating its full mechanism of action. This guide provides a comparative overview of advanced proteomic strategies for profiling the off-target landscape of Transketolase-IN-5, a known herbicidal agent, within the complex environment of plant extracts. We present a head-to-head comparison with alternative transketolase inhibitors and detail the experimental protocols for key methodologies, offering a comprehensive resource for robust off-target analysis.

Transketolase (TKL) is a crucial enzyme in the pentose phosphate pathway and the Calvin cycle, making it a viable target for herbicide development.[1][2] this compound is a documented inhibitor of this enzyme, exhibiting herbicidal properties.[3] However, the selectivity of this compound and its potential interactions with other proteins in the plant proteome remain largely uncharacterized. A thorough investigation of its off-target profile is essential for the development of more effective and safer herbicides.

This guide explores state-of-the-art chemical proteomics techniques that can be employed to identify the direct and indirect protein targets of this compound and its alternatives in plant extracts. These methods provide a powerful lens to visualize the broader biological impact of a small molecule beyond its intended target.

Comparative Analysis of Transketolase Inhibitors

To provide a comprehensive context for evaluating this compound, we present a comparison with other known transketolase inhibitors. While specific off-target data for these compounds in plant extracts is limited in publicly available literature, the following table summarizes their primary characteristics and provides a basis for comparative off-target profiling studies.

InhibitorPrimary TargetReported ActivityPotential for Off-Target Profiling
This compound TransketolaseHerbicidal activity against Amaranthus retroflexus, Setaria viridis, and Digitaria sanguinalis.[3]High - Understanding its selectivity is crucial for herbicide development.
Transketolase-IN-2 TransketolaseStrong inhibition of Digitaria sanguinalis and Amaranthus retroflexus.[3]High - A potent alternative for comparative analysis of off-target effects.
N3-pyridyl thiamine (N3PT) TransketolasePotent and selective transketolase inhibitor.[3]Moderate - Its selectivity suggests a potentially cleaner off-target profile, serving as a useful benchmark.
Oxythiamine Diphosphate TransketolasePotent transketolase inhibitor.[3]Moderate - A well-established inhibitor that can be used as a positive control for on-target engagement.
α-Terthienyl TransketolaseHerbicidal substance that binds to and inhibits transketolase.[4]High - A natural product with a different chemical scaffold, offering a diverse comparison.

Advanced Methodologies for Off-Target Protein Profiling

The identification of off-target interactions in a complex proteome, such as that of a plant extract, requires sophisticated and sensitive techniques. Here, we compare two powerful chemical proteomics approaches: Activity-Based Protein Profiling (ABPP) and Thermal Proteome Profiling (TPP).

FeatureActivity-Based Protein Profiling (ABPP)Thermal Proteome Profiling (TPP)
Principle Utilizes chemical probes that covalently bind to the active site of enzymes.[5][6]Measures changes in protein thermal stability upon ligand binding.[7][8]
Requirement for Probe Requires a bespoke chemical probe derived from the inhibitor of interest.Does not require modification of the compound.
Information Gained Identifies enzymes based on their catalytic activity. Provides information on target engagement and enzyme function.[9]Detects direct and indirect targets by observing shifts in protein melting temperatures.[10]
Advantages High specificity for active enzymes, can be used for competitive profiling to assess inhibitor potency.[11]Unbiased, proteome-wide analysis, applicable to a wide range of proteins, not just enzymes.[12]
Limitations Probe synthesis can be challenging. May not identify non-enzymatic targets or allosteric binding partners.May not detect interactions that do not induce a significant change in thermal stability.

Experimental Protocols

To facilitate the practical application of these techniques, we provide detailed, generalized protocols for off-target profiling of a compound like this compound in a plant extract.

Activity-Based Protein Profiling (ABPP) Protocol

This protocol outlines a competitive ABPP experiment to identify targets of this compound.

  • Plant Extract Preparation:

    • Harvest fresh plant tissue (e.g., Arabidopsis thaliana leaves) and immediately freeze in liquid nitrogen.

    • Grind the frozen tissue to a fine powder using a mortar and pestle.

    • Resuspend the powder in a lysis buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 1 mM DTT, 1x protease inhibitor cocktail).

    • Centrifuge the lysate at high speed to pellet cellular debris.

    • Collect the supernatant containing the soluble proteome. Determine protein concentration using a standard assay (e.g., Bradford).

  • Competitive Inhibition:

    • Aliquot the plant extract into separate tubes.

    • To experimental samples, add varying concentrations of this compound (or alternative inhibitors).

    • To a control sample, add vehicle (e.g., DMSO).

    • Incubate the samples for a defined period (e.g., 30 minutes) at room temperature to allow for inhibitor binding.

  • Probe Labeling:

    • Add a broad-spectrum activity-based probe that targets a relevant enzyme class (e.g., a probe for ATP-binding proteins if off-target kinase activity is suspected) to all samples.

    • Incubate for a specified time to allow the probe to label enzymes that are not inhibited by this compound.

  • Analysis:

    • Quench the labeling reaction by adding SDS-PAGE sample buffer.

    • Separate the labeled proteins by SDS-PAGE.

    • Visualize the labeled proteins using in-gel fluorescence scanning. A decrease in fluorescence intensity in the presence of this compound indicates target engagement.

    • For protein identification, excise the bands of interest from the gel, perform in-gel tryptic digestion, and analyze the resulting peptides by LC-MS/MS.

Thermal Proteome Profiling (TPP) Protocol

This protocol describes a TPP experiment to identify proteins that are thermally stabilized or destabilized by this compound.

  • Plant Extract Preparation:

    • Prepare the plant extract as described in the ABPP protocol.

  • Treatment:

    • Divide the plant extract into two main pools: one for treatment with this compound and one for the vehicle control.

    • Incubate both pools for a defined period to allow for compound binding.

  • Heat Treatment:

    • Aliquot each pool into multiple PCR tubes.

    • Heat the aliquots to a range of different temperatures (e.g., 37°C to 67°C in 3°C increments) for a short duration (e.g., 3 minutes).

    • Cool the samples to room temperature.

  • Protein Precipitation and Digestion:

    • Centrifuge the heated samples at high speed to pellet the aggregated, denatured proteins.

    • Collect the supernatant containing the soluble proteins.

    • Perform a protein precipitation (e.g., with acetone) on the soluble fraction.

    • Resuspend the protein pellets and perform in-solution tryptic digestion.

  • LC-MS/MS Analysis:

    • Analyze the peptide samples by quantitative mass spectrometry (e.g., using TMT labeling for multiplexing).

    • Identify and quantify the proteins in each sample.

  • Data Analysis:

    • For each protein, plot the relative abundance of the soluble fraction as a function of temperature to generate a melting curve.

    • Compare the melting curves of proteins in the this compound treated samples to the control samples.

    • A shift in the melting curve indicates a potential interaction between the protein and this compound.

Visualizing Experimental Workflows and Pathways

To further clarify the experimental processes and the underlying biological context, the following diagrams are provided.

ABPP_Workflow cluster_preparation Sample Preparation cluster_incubation Incubation & Labeling cluster_analysis Analysis plant_extract Plant Extract competitive_binding Competitive Binding plant_extract->competitive_binding inhibitor This compound (or Alternative) inhibitor->competitive_binding control Vehicle Control control->competitive_binding probe_labeling Activity-Based Probe Labeling competitive_binding->probe_labeling sds_page SDS-PAGE probe_labeling->sds_page fluorescence Fluorescence Scan sds_page->fluorescence ms_analysis LC-MS/MS for Protein ID sds_page->ms_analysis

Competitive Activity-Based Protein Profiling (ABPP) Workflow.

TPP_Workflow cluster_preparation Sample Preparation cluster_treatment Treatment & Heating cluster_processing Processing & Analysis plant_extract_tpp Plant Extract treatment Treatment plant_extract_tpp->treatment inhibitor_tpp This compound inhibitor_tpp->treatment control_tpp Vehicle Control control_tpp->treatment heat_gradient Temperature Gradient treatment->heat_gradient centrifugation Centrifugation (Separate Soluble/Insoluble) heat_gradient->centrifugation digestion Tryptic Digestion of Soluble Fraction centrifugation->digestion ms_analysis_tpp Quantitative LC-MS/MS digestion->ms_analysis_tpp data_analysis Melting Curve Analysis ms_analysis_tpp->data_analysis

Thermal Proteome Profiling (TPP) Experimental Workflow.

TKL_Pathway cluster_pathways Metabolic Pathways cluster_products Downstream Products TKL Transketolase (TKL) PPP Pentose Phosphate Pathway TKL->PPP Connects to Calvin Calvin Cycle TKL->Calvin Key enzyme in Glycolysis Glycolysis PPP->Glycolysis Aromatic_AA Aromatic Amino Acid Biosynthesis PPP->Aromatic_AA Nucleotide Nucleotide Biosynthesis PPP->Nucleotide Inhibitor This compound Inhibitor->TKL Inhibits

Simplified Transketolase Signaling Pathway and Inhibition.

By employing the methodologies outlined in this guide, researchers can systematically and comprehensively profile the off-target interactions of this compound and other inhibitors in plant extracts. This knowledge is critical for advancing the development of next-generation herbicides with improved efficacy and safety profiles.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.